CEP120 Human Pre-designed siRNA Set A
Description
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Propriétés
Formule moléculaire |
C26H22FN3O2 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
3-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C26H22FN3O2/c1-17-13-18(2)15-21(14-17)31-12-11-30-24-6-4-3-5-22(24)28-26(30)23-16-25(32-29-23)19-7-9-20(27)10-8-19/h3-10,13-16H,11-12H2,1-2H3 |
Clé InChI |
QBDKHCSVTPBJGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C4=NOC(=C4)C5=CC=C(C=C5)F)C |
Origine du produit |
United States |
Foundational & Exploratory
The Multifaceted Role of CEP120 in Human Cell Lines: A Technical Guide
An In-depth Examination of CEP120's Function in Centriole Biology, Ciliogenesis, and Disease for Researchers, Scientists, and Drug Development Professionals.
Abstract
Centrosomal Protein 120 (CEP120) is a critical regulator of centriole assembly, maturation, and function in human cells. Predominantly localized to the daughter centriole, CEP120 plays a pivotal role in centriole duplication, elongation, and the subsequent formation of cilia. Its dysfunction is directly linked to a class of human genetic disorders known as ciliopathies, including Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD). This technical guide provides a comprehensive overview of CEP120's function in human cell lines, detailing its molecular interactions, its role in key signaling pathways, and the cellular consequences of its depletion or mutation. Furthermore, this guide presents detailed experimental protocols for the study of CEP120 and summarizes key quantitative data from the literature to facilitate further research and drug development efforts targeting ciliopathies.
Introduction to CEP120
CEP120, also known as Coiled-Coil Domain-Containing Protein 100 (CCDC100), is a 120 kDa protein essential for the proper functioning of the centrosome, the primary microtubule-organizing center (MTOC) in animal cells.[1][2] The centrosome consists of a pair of centrioles, a mother and a daughter, embedded in a protein-rich matrix called the pericentriolar material (PCM). CEP120 exhibits a dynamic localization pattern, with a preferential enrichment at the daughter centriole in quiescent (G0) cells.[3][4] This asymmetric localization is crucial for its role in inhibiting the untimely maturation of the daughter centriole.[3][5] As cells enter the S phase, CEP120 becomes enriched on the newly forming procentrioles, highlighting its conserved role in centriole formation.[3][5]
Mutations in the CEP120 gene have been identified in patients with a spectrum of ciliopathy phenotypes, ranging from the milder, classical Joubert syndrome to more severe conditions with overlapping features of Meckel-Gruber syndrome (MKS), JATD, and oral-facial-digital (OFD) syndromes.[6][7][8] These findings underscore the critical importance of CEP120 in human development and disease.
Molecular Functions of CEP120
CEP120's functions are mediated through its distinct protein domains and its interactions with a network of other centrosomal proteins.
Protein Domain Architecture
CEP120 possesses several functional domains that are critical for its localization and function:[3][5]
-
N-terminal Microtubule-Binding Domain: This domain allows CEP120 to directly interact with microtubules, which is essential for its inhibitory function on PCM accumulation.[3][5][9]
-
CPAP-Binding Domain: This region mediates the interaction with Centrosomal P4.1-associated protein (CPAP), a key regulator of centriole elongation.[3][10]
-
C2 Domains: CEP120 contains three consecutive C2 domains (C2A, C2B, and C2C).[9][11] Unlike typical C2 domains, they do not bind calcium or phospholipids. The C2A domain has been shown to bind tubulin and microtubules, promoting microtubule formation.[9] The C2B domain is a hotspot for disease-causing mutations.[11]
-
C-terminal Coiled-Coil Domain: This domain is necessary for the proper localization of CEP120 to the centrosome.[1][3][5]
Key Protein Interactions
CEP120 functions within a complex network of protein-protein interactions at the centrosome. Key interactors include:
-
CPAP (CENPJ): CEP120 directly interacts with CPAP to positively regulate centriole elongation.[10][12] Overexpression of either protein leads to abnormally long centrioles, and the depletion of one inhibits the elongation induced by the other.[10]
-
SPICE1 (CCDC52): CEP120 cooperates with SPICE1 and CPAP to promote the assembly of centriolar microtubules.[3]
-
Talpid3 (KIAA0586): CEP120 interacts with Talpid3, and this interaction is crucial for the recruitment of other proteins necessary for centriole appendage assembly and ciliogenesis.[7][11][13] Mutations in CEP120 can impair the recruitment of Talpid3 to the distal ends of centrioles.[11]
-
C2CD3: The interaction with C2CD3 is important for centriole elongation and cilia formation.[7][13][14]
-
KIAA0753: CEP120 mediates the recruitment of KIAA0753 to centrioles, which is required for timely neuronal differentiation.[15]
-
Transforming Acidic Coiled-Coil Proteins (TACCs): CEP120 interacts with TACCs to regulate centrosome-associated microtubules, which is important for processes like interkinetic nuclear migration in neural progenitors.[1][16]
CEP120 in Cellular Processes and Signaling Pathways
Regulation of Centriole Maturation and PCM Assembly
In quiescent cells, CEP120's enrichment on the daughter centriole acts as a crucial inhibitory mechanism, preventing its premature maturation.[3][5] Depletion of CEP120 in these cells leads to a significant accumulation of PCM components, including Pericentrin, Cdk5Rap2, Ninein, and Cep170, at the centrosome, particularly at the daughter centriole.[3][5][17] This results in increased microtubule-nucleation activity at the centrosome.[3][5] This inhibitory function of CEP120 helps maintain centrosome homeostasis.[3][5]
Role in Ciliogenesis
Proper cilia formation, or ciliogenesis, is critically dependent on CEP120 function. The premature maturation of the daughter centriole and the subsequent disruption of centriolar satellite organization upon CEP120 loss are detrimental to the assembly of the primary cilium.[3][5] Studies have shown that depletion of CEP120 in quiescent cells leads to a greater than 60% decrease in cilia formation.[3][5] The few cilia that do form are often of aberrant length, indicating defects in ciliary protein trafficking.[3][5] Furthermore, loss of CEP120 disrupts the centriolar targeting of Ofd1, another ciliopathy protein essential for ciliogenesis.[3][5]
Involvement in Cell Cycle and Centriole Duplication
CEP120 is essential for procentriole formation during the S-phase of the cell cycle.[3][5] Its levels are cell cycle-regulated, increasing from early S to G2/M and decreasing after mitosis.[10] Depletion of CEP120 in cycling cells leads to defects in centriole duplication.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CEP120 function in human and mouse cell lines.
Table 1: Effects of CEP120 Depletion on Pericentriolar Material (PCM) Components in Quiescent MEF Cells [3]
| PCM Component | Fold Increase in Total Centrosomal Levels (siCEP120 vs. siControl) |
| Pericentrin | ~2.5-fold |
| Cdk5Rap2 | ~6-fold |
| Ninein | >4-fold |
Table 2: Consequences of CEP120 Depletion on Ciliogenesis and Associated Proteins in Quiescent Cells [3]
| Parameter | Observation upon CEP120 Depletion |
| Cilia Formation | >60% decrease |
| Cilia Length | Aberrant |
| CP110 Localization | Increased fraction of cells with CP110 on both mother and daughter centrioles |
| Ofd1 Foci at Centrioles | Decreased number |
| p150Glued at Centrosome | ~1.6-fold increase |
Table 3: Impact of Joubert Syndrome (JS) and Jeune Asphyxiating Thoracic Dystrophy (JATD) Mutations on CEP120 Levels in RPE-1 Cells [11]
| CEP120 Mutant | Phenotype | Reduction in Centrosomal CEP120 Levels |
| V194A | Joubert Syndrome (JS) | ~40% |
| A199P | Jeune Asphyxiating Thoracic Dystrophy (JATD) | ~30% |
Signaling Pathways and Experimental Workflows
Visual representations of CEP120's molecular interactions and common experimental approaches are provided below using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 7. Gene - CEP120 [maayanlab.cloud]
- 8. assaygenie.com [assaygenie.com]
- 9. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Protocol for immunostaining of non-adherent cells and cellular structures using centrifugal filter devices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peer review in A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 14. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
The Molecular Pathway of CEP120: A Technical Guide to its Core Functions in Centriole Biology and Ciliopathies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120), also known as CCDC100, is a critical regulator of centriole assembly, maturation, and function.[1][2] This protein plays a pivotal role in the microtubule-dependent coupling of the nucleus and the centrosome and is essential for processes such as interkinetic nuclear migration in neural progenitors.[3][4][5] Mutations in the CEP120 gene are linked to a spectrum of human genetic disorders known as ciliopathies, including Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD).[6][7][8][9][10][11][12] This technical guide provides an in-depth overview of the molecular pathways involving CEP120, its key interactions, and the experimental methodologies used to elucidate its function.
Core Functions and Molecular Interactions of CEP120
CEP120 is a multifaceted protein with distinct functional domains that mediate its diverse roles in centriole biology.[8][13] It contains an N-terminal microtubule-binding domain, a CPAP-binding domain, and a C-terminal coiled-coil domain required for its localization to the centrosome.[8][13] Recent structural analyses have also identified three consecutive C2 domains within CEP120.[14][15]
Regulation of Centriole Duplication and Elongation
CEP120 is a positive regulator of centriole elongation.[16][17] It is preferentially enriched on the daughter centriole in quiescent and cycling cells, a localization that is critical for its function.[1][2][8] The levels of CEP120 are cell-cycle regulated, increasing from early S phase to G2/M and decreasing after mitosis.[16]
CEP120 collaborates with Centrosomal Protein 4.1-Associated Protein (CPAP) to promote the elongation of procentrioles.[16][17][18][19][20][21] Depletion of either CEP120 or CPAP results in shorter procentrioles, while their overexpression leads to the formation of excessively long centrioles.[16][18][20] This interaction is crucial for the proper assembly of centriolar microtubules.[22]
Furthermore, CEP120 and SPICE1 work in concert with CPAP to control centriole length.[18][19] This complex is essential for the recruitment of CEP135 to the procentriole, which is a key step in centriole assembly.[18]
Role in Centriole Maturation and Ciliogenesis
In quiescent cells, CEP120 plays a critical inhibitory role at the daughter centriole, preventing its untimely maturation.[8][13][23][24] Depletion of CEP120 in these cells leads to the accumulation of pericentriolar material (PCM) components such as pericentrin, Cdk5Rap2, ninein, and Cep170.[8][13][23] This, in turn, increases microtubule-nucleation activity at the centrosome, leading to defects in ciliary assembly and signaling.[8][13][23]
CEP120 is also required for the assembly of centriole appendages, which are essential for the docking of the basal body to the cell membrane during ciliogenesis.[22][25] It interacts with C2CD3 and Talpid3 to facilitate the recruitment of these proteins to the distal ends of centrioles, a process necessary for appendage formation.[22][25]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on CEP120 function.
Table 1: Effects of CEP120 Depletion on Pericentriolar Material (PCM) Components in Quiescent Cells [13]
| PCM Component | Observation upon CEP120 Depletion |
| Pericentrin | Increased abundance at the centrosome, with a large increase on the daughter centriole. |
| Cdk5Rap2 | Increased abundance at the centrosome. |
| Ninein | Increased abundance at the centrosome. |
| Cep170 | Increased abundance at the centrosome, particularly on the daughter centriole. |
| γ-tubulin | No significant change in abundance. |
Table 2: CEP120 Expression and Dynamics
| Context | Quantitative Observation | Reference |
| MTEC Differentiation | CEP120 transcript is up-regulated sevenfold. | [1][2][26] |
| Photobleaching Recovery | Two pools of CEP120 at the centriole with differing halftimes. | [1][2][26] |
Signaling and Interaction Pathways
The molecular interactions of CEP120 are central to its function in centriole biology. The following diagrams illustrate these key pathways.
Experimental Protocols
RNA Interference (siRNA) Mediated Depletion of CEP120
To study the loss-of-function phenotype of CEP120, small interfering RNAs (siRNAs) are commonly used to deplete the protein.[8][13]
Protocol:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) or human cell lines (e.g., RPE-1, U2OS) are cultured under standard conditions.[1] For quiescence studies, cells are seeded at high density and incubated in low-serum medium for 24-48 hours to arrest them in G0.[8][13]
-
Transfection: Cells are transfected with either a non-targeting control siRNA or a CEP120-specific siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Incubation: Cells are incubated for 24-72 hours post-transfection to allow for protein depletion.
-
Verification of Knockdown: Depletion of CEP120 is confirmed by Western blotting of whole-cell lysates using an anti-CEP120 antibody.[1] Actin or another housekeeping protein is used as a loading control.[13]
-
Phenotypic Analysis: Cells are then processed for downstream analyses such as immunofluorescence microscopy to assess changes in PCM components, centriole number, or ciliary assembly.[13]
Immunofluorescence Microscopy
This technique is used to visualize the subcellular localization of CEP120 and other centrosomal proteins.[1][13]
Protocol:
-
Cell Fixation: Cells grown on coverslips are fixed with a suitable fixative, such as ice-cold methanol (B129727) or paraformaldehyde.
-
Permeabilization: If using paraformaldehyde, cells are permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular structures.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS containing bovine serum albumin and/or normal goat serum).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies targeting the protein of interest (e.g., rabbit anti-CEP120, mouse anti-γ-tubulin) at the appropriate dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibodies, cells are incubated with fluorescently-labeled secondary antibodies that recognize the host species of the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG).
-
DNA Staining and Mounting: The nucleus is counterstained with a DNA dye like DAPI. The coverslips are then mounted onto microscope slides using a mounting medium.
-
Imaging: Images are acquired using a confocal or epifluorescence microscope.
CEP120 in Disease: Ciliopathies
Mutations in CEP120 are a cause of Joubert syndrome and Jeune asphyxiating thoracic dystrophy, both of which are ciliopathies characterized by a range of developmental abnormalities.[6][7][9][10][11] The identified mutations can be missense, nonsense, or frameshift, leading to a spectrum of clinical severities.[7][9] For instance, the I975S mutation has been shown to reduce the binding affinity of CEP120 for C2CD3, thereby impairing cilia formation.[11][25] Other mutations, such as V194A and A199P, destabilize the second C2 domain of CEP120, leading to reduced protein levels, compromised recruitment of distal centriole markers, and defective ciliogenesis.[15] These findings underscore the critical role of CEP120 in human development and disease.
Conclusion
CEP120 is a master regulator of centriole biology, with intricate roles in centriole duplication, elongation, maturation, and the formation of cilia. Its interactions with a host of other centrosomal proteins are finely tuned to ensure the proper execution of these fundamental cellular processes. The link between CEP120 mutations and severe human ciliopathies highlights its importance in developmental pathways. Further research into the precise molecular mechanisms governed by CEP120 will not only enhance our understanding of cell division and signaling but may also pave the way for novel therapeutic strategies for ciliopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. genecards.org [genecards.org]
- 4. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEP120 - Wikipedia [en.wikipedia.org]
- 6. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 9. jmg.bmj.com [jmg.bmj.com]
- 10. jmg.bmj.com [jmg.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. blogs.bmj.com [blogs.bmj.com]
- 13. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. CEP120 and SPICE1 cooperate with CPAP in centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scite.ai [scite.ai]
- 20. researchgate.net [researchgate.net]
- 21. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gene - CEP120 [maayanlab.cloud]
- 23. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 24. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
CEP120 Protein Interactions in the Centrosome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120) is a critical regulator of centrosome and cilium biology. Localized primarily to the daughter centriole, CEP120 plays a pivotal role in centriole duplication, elongation, and maturation into a basal body competent for ciliogenesis.[1][2][3][4] Dysregulation of CEP120 function is linked to a spectrum of human ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in development and disease.[5][6] This technical guide provides an in-depth overview of the known protein-protein interactions of CEP120 within the centrosome, the experimental methodologies used to elucidate these interactions, and the functional consequences for centriole biology.
Core Functions and Localization
CEP120 is a multifaceted protein that contributes to several key processes at the centrosome:
-
Centriole Duplication and Elongation: CEP120 is essential for the proper assembly and elongation of new (pro)centrioles.[2][7] Its depletion leads to the formation of abnormally short centrioles, while its overexpression can induce excessive centriole elongation.[2][8]
-
Ciliogenesis: By promoting the maturation of the daughter centriole into a basal body, CEP120 is indispensable for the formation of primary cilia.[1][9] Loss of CEP120 function impairs the recruitment of proteins necessary for the assembly of distal and subdistal appendages, which are crucial for cilium formation.[1][9]
-
Inhibition of Untimely Daughter Centriole Maturation: In quiescent cells, CEP120 plays an inhibitory role, preventing the premature accumulation of pericentriolar material (PCM) on the daughter centriole.[10][11] This function is crucial for maintaining centrosome homeostasis.
CEP120 exhibits a dynamic localization pattern. It is preferentially enriched on the daughter centriole in cycling cells and becomes enriched on newly forming procentrioles during S-phase.[2][3]
Key Protein Interactions of CEP120
CEP120 functions as a scaffold, interacting with a cohort of other centrosomal proteins to orchestrate centriole biogenesis. The primary known interactors are detailed below.
Data Presentation: CEP120 Protein Interactions
| Interacting Partner | Method of Identification | Functional Role of Interaction | Quantitative Data |
| CPAP (Centrosomal P4.1-associated protein) | Co-immunoprecipitation, GST pull-down | Together with CPAP, CEP120 positively regulates centriole elongation.[7][8][12] Depletion of either protein inhibits the centriole elongation induced by the other.[8] | No specific binding affinities (Kd) have been reported in the reviewed literature. The interaction is described as direct.[7] |
| SPICE1 (Spindle and centriole-associated protein 1) | Co-immunoprecipitation, Mass Spectrometry | CEP120 and SPICE1 cooperate with CPAP to control centriole length.[2][13] Depletion of any of these three proteins results in short procentrioles.[2] | No specific binding affinities (Kd) have been reported. The association is part of a larger functional complex.[2] |
| C2CD3 (C2 domain containing 3) | Co-immunoprecipitation, GST pull-down | CEP120 is required for the recruitment of C2CD3 to the distal ends of centrioles, a step crucial for centriole appendage assembly and subsequent ciliogenesis.[1][9] A disease-associated mutant of CEP120 (I975S) shows reduced affinity for C2CD3.[1][9] | No specific binding affinities (Kd) have been reported for the wild-type interaction. The interaction is described as direct.[9] |
| Talpid3 (KIAA0586) | Co-immunoprecipitation, GST pull-down | CEP120 interacts with Talpid3 and is necessary for its recruitment to the distal ends of centrioles, which is essential for the assembly of centriole appendages and ciliogenesis.[1][9][14] | No specific binding affinities (Kd) have been reported. The interaction is described as direct.[9] |
| TACCs (Transforming acidic coiled-coil proteins), specifically TACC3 | Yeast two-hybrid, Co-immunoprecipitation | CEP120 interacts with TACCs and is important for the recruitment of TACC3 to the centrosome. This interaction is implicated in regulating interkinetic nuclear migration in neural progenitors.[2][15] | No specific binding affinities (Kd) have been reported. |
Signaling Pathways and Molecular Complexes
CEP120 is a central component of the machinery that governs centriole elongation and the subsequent steps leading to ciliogenesis. Its interactions form a crucial regulatory node.
Centriole Elongation Pathway
CEP120, in concert with CPAP and SPICE1, forms a functional module that promotes the elongation of the centriolar microtubules. This process is essential for achieving the correct centriole length. Overexpression of either CEP120 or CPAP leads to excessively long centrioles, and this effect is dependent on the presence of the other components of this module, indicating a cooperative mechanism.[2][7]
References
- 1. rupress.org [rupress.org]
- 2. The ups and downs of neural progenitors: Cep120 and TACCs control interkinetic nuclear migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. studenttheses.uu.nl [studenttheses.uu.nl]
- 9. TALPID3/KIAA0586 Regulates Multiple Aspects of Neuromuscular Patterning During Gastrointestinal Development in Animal Models and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 11. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 12. A dynamic protein interaction landscape of the human centrosome-cilium interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Talpid3-binding centrosomal protein Cep120 is required for centriole duplication and proliferation of cerebellar granule neuron progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool [ouci.dntb.gov.ua]
Unraveling the Expression Landscape of CEP120 Across Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis and ciliogenesis. Its multifaceted role in microtubule organization and the coupling of the nucleus to the centrosome underscores its importance in fundamental cellular processes.[1][2] Dysregulation of CEP120 has been implicated in a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its critical role in human development and disease.[3][4] This technical guide provides an in-depth overview of CEP120 expression across a wide range of human tissues, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to support further research and therapeutic development.
Quantitative Expression Analysis of CEP120
The expression of CEP120 exhibits a broad but varied pattern across different human tissues at both the mRNA and protein levels. Generally characterized by low tissue specificity, its presence is detectable in numerous tissue types, consistent with its fundamental role in cell division and ciliary function.[1][5]
CEP120 mRNA Expression
Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project reveals detectable levels of CEP120 transcripts across a comprehensive panel of human tissues. The following table summarizes the median expression levels in Transcripts Per Million (TPM), providing a quantitative overview of gene activity.
| Tissue | Median TPM |
| Adipose - Subcutaneous | 9.8 |
| Adrenal Gland | 12.5 |
| Artery - Aorta | 10.1 |
| Brain - Cerebellum | 7.5 |
| Breast - Mammary Tissue | 8.9 |
| Colon - Transverse | 11.2 |
| Esophagus - Mucosa | 9.1 |
| Heart - Left Ventricle | 6.7 |
| Kidney - Cortex | 13.4 |
| Liver | 8.2 |
| Lung | 11.8 |
| Muscle - Skeletal | 5.4 |
| Pancreas | 12.1 |
| Pituitary | 15.3 |
| Prostate | 10.9 |
| Skin - Sun Exposed (Lower leg) | 7.6 |
| Spleen | 14.7 |
| Stomach | 9.5 |
| Testis | 18.9 |
| Thyroid | 11.1 |
| Uterus | 10.3 |
| Vagina | 8.7 |
Data sourced from the GTEx Portal. TPM values are median expression levels for each tissue type and are intended for comparative purposes.
CEP120 Protein Expression
| Tissue | Protein Expression Level (Qualitative) | Detection Method |
| Pancreas | Medium | Immunohistochemistry |
| Spleen | Strong | Immunohistochemistry |
| Peripheral blood mononuclear cells | Overexpressed | Not specified |
| Plasma | Overexpressed | Not specified |
| B-lymphocyte | Overexpressed | Not specified |
| Brain (embryonic mouse) | High | Immunoblot |
| Lung (embryonic mouse) | High | Immunoblot |
| Kidney (embryonic mouse) | High | Immunoblot |
Qualitative protein expression levels are based on available IHC images and literature reports. "Overexpressed" indicates significantly higher levels reported in specific cell types.[6][7][8]
Signaling and Functional Pathways
CEP120 is a central player in the intricate process of centriole assembly and the subsequent formation of cilia. Its function is tightly regulated through interactions with a network of other centrosomal proteins.
CEP120 in Centriole Biogenesis and Ciliogenesis
CEP120 is essential for the proper elongation of the daughter centriole and the assembly of distal and subdistal appendages.[3] These appendages are critical for the docking of the basal body to the cell membrane, a prerequisite for ciliogenesis. CEP120 interacts with key proteins such as C2CD3 and Talpid3 to facilitate the recruitment of components necessary for appendage assembly.[4]
Experimental Protocols
Reproducible and reliable experimental data are paramount in molecular biology research. The following sections provide detailed methodologies for the detection and quantification of CEP120 in human tissues.
Immunohistochemistry (IHC)
This protocol outlines the steps for detecting CEP120 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in xylene twice for 5 minutes each.
- Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
- Rinse with distilled water.
2. Antigen Retrieval:
- Immerse slides in a pre-heated solution of 10 mM sodium citrate (B86180) buffer (pH 6.0).
- Heat in a microwave or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature in the buffer.
3. Blocking:
- Wash slides with PBS.
- Incubate with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
- Wash with PBS.
- Block with 5% normal goat serum in PBS for 1 hour at room temperature.
4. Primary Antibody Incubation:
- Incubate slides with a primary antibody against CEP120 (e.g., rabbit polyclonal) diluted in blocking buffer (typically 1:200 - 1:500) overnight at 4°C.
5. Detection:
- Wash slides with PBS.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.
- Wash with PBS.
- Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- Wash with PBS.
6. Visualization and Counterstaining:
- Develop the color reaction with a diaminobenzidine (DAB) substrate kit.
- Counterstain with hematoxylin.
- Dehydrate through a graded ethanol series and clear with xylene.
- Mount with a permanent mounting medium.
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primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> visualization;
visualization -> counterstain;
counterstain -> end;
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Western Blotting
This protocol provides a method for detecting CEP120 protein in total protein lysates from human tissues.
1. Tissue Lysate Preparation:
- Homogenize fresh or frozen human tissue in RIPA buffer containing protease and phosphatase inhibitors on ice.
- Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE:
- Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load the samples onto a 4-12% SDS-polyacrylamide gel.
- Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.
4. Blocking and Antibody Incubation:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against CEP120 diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.
5. Detection:
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Visualization:
- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system or X-ray film.
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lysis -> quantification;
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blocking -> primary_ab;
primary_ab -> secondary_ab;
secondary_ab -> detection;
detection -> end;
}
Conclusion
CEP120 is a ubiquitously expressed protein crucial for fundamental cellular processes. This guide provides a comprehensive overview of its expression across various human tissues, offering quantitative data and detailed experimental protocols to facilitate further investigation. The provided signaling pathway and workflow diagrams serve as visual aids to understand the functional context and experimental approaches for studying this important centrosomal protein. A deeper understanding of the tissue-specific expression and regulation of CEP120 will be instrumental in elucidating its role in both health and disease, and may pave the way for the development of novel therapeutic strategies for ciliopathies.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 6. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CEP120 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Genetic Disorders Associated with CEP120 Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the Centrosomal Protein 120 (CEP120) gene are linked to a spectrum of autosomal recessive ciliopathies, severe genetic disorders characterized by defects in the formation or function of primary cilia. This guide provides a comprehensive technical overview of the genetic disorders associated with CEP120 mutations, focusing on the molecular basis of these diseases, the resulting clinical phenotypes, and the experimental methodologies used to study them. Biallelic mutations in CEP120 are primarily associated with Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD), with phenotypic overlap observed with other ciliopathies such as Meckel-Gruber syndrome (MKS) and oral-facial-digital syndrome (OFD). CEP120 is a key regulator of centriole duplication and elongation, processes essential for the formation of basal bodies and, consequently, primary cilia. Disruption of CEP120 function leads to defects in ciliogenesis, resulting in the multisystemic disorders observed in patients. This document summarizes quantitative clinical and cellular data, details key experimental protocols, and provides visual representations of the relevant signaling pathways to serve as a resource for researchers and professionals in the field.
Introduction to CEP120 and Associated Ciliopathies
CEP120 is a 120 kDa centrosomal protein crucial for centriole biogenesis.[1] It plays a pivotal role in centriole duplication, assembly, elongation, and maturation.[2] The proper formation of centrioles is a prerequisite for the assembly of primary cilia, microtubule-based organelles that act as cellular antennae, sensing and transducing extracellular signals.[3] Ciliopathies are a group of clinically and genetically heterogeneous disorders resulting from dysfunctional cilia.[4]
Biallelic mutations in the CEP120 gene have been identified as the cause of a range of ciliopathy phenotypes, most notably Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[4][5] Joubert syndrome is a neurodevelopmental disorder characterized by a distinctive "molar tooth sign" on brain imaging, hypotonia, developmental delay, and abnormal breathing patterns.[6] Jeune asphyxiating thoracic dystrophy is a skeletal ciliopathy characterized by a small, narrow thorax, short ribs, and shortened limbs, often leading to respiratory insufficiency in infancy.[5][7] There is considerable phenotypic overlap, and some patients present with features of multiple ciliopathies, including Meckel-Gruber syndrome and oral-facial-digital syndrome.[4] The lack of a clear genotype-phenotype correlation highlights the complexity of these disorders.[8]
Molecular Biology of CEP120
CEP120 localizes to the daughter centriole in cycling cells and is essential for the recruitment of other key proteins involved in centriole assembly and ciliogenesis.[9] It interacts with several other centrosomal proteins, including C2 calcium-dependent domain containing 3 (C2CD3) and TALPID3, to regulate the assembly of distal and subdistal appendages on the mother centriole, which are critical for cilia formation.[2][10] Mutations in CEP120 can destabilize the protein, leading to reduced cellular and centrosomal levels of CEP120.[3] This, in turn, impairs the recruitment of distal centriole markers and ultimately disrupts ciliogenesis.[3]
Data Presentation: Clinical and Cellular Phenotypes
The following tables summarize the quantitative data from published studies on patients with CEP120 mutations and the associated cellular phenotypes.
Table 1: Clinical Phenotypes in Patients with CEP120 Mutations
| Phenotype | Joubert Syndrome (JS) Cohort | Jeune Asphyxiating Thoracic Dystrophy (JATD) Cohort | Overlapping Ciliopathy Phenotypes (MKS, OFD, etc.) | Reference |
| Number of Probands | 4 | 4 | 2 | [4][5] |
| Molar Tooth Sign | 4/4 (100%) | Not typically reported | 1/2 (fetus with TCDOE) | [4] |
| Hypotonia | 4/4 (100%) | N/A | 2/2 (fetuses) | [4] |
| Developmental Delay | 4/4 (100%) | N/A | 2/2 (fetuses) | [4] |
| Ataxia | 2/4 (50%) | N/A | N/A | [4] |
| Abnormal Ocular Movements | 1/4 (25%) | N/A | N/A | [4] |
| Narrow Thorax/Short Ribs | 0/4 | 4/4 (100%) | 2/2 (100%) | [4][5] |
| Polydactyly | 0/4 | Variable | 1/2 (50%) | [4][5] |
| Renal Involvement | 0/4 | Variable | 1/2 (cystic dysplastic kidneys) | [4][5] |
| Liver Involvement | 0/4 | Variable | Data not available | [4][5] |
N/A: Not Applicable or Not Reported
Table 2: Cellular Phenotypes Associated with CEP120 Mutations
| Cellular Phenotype | Cell Type | CEP120 Mutation | Quantitative Finding | Reference |
| Cilium Number | Patient Fibroblasts | p.Ala199Pro (homozygous) | Marked reduction in the number of ciliated cells compared to control. | [5] |
| Centrosome Number | Patient Fibroblasts | p.Ala199Pro (homozygous) | ~50% of cells showed an abnormal number of centrosomes (>1). | [11] |
| CEP120 Protein Levels | RPE-1 cells (CRISPR) | p.Val194Ala (homozygous) | ~40% reduction in centrosomal CEP120 levels. | [3] |
| CEP120 Protein Levels | RPE-1 cells (CRISPR) | p.Ala199Pro (homozygous) | ~30% reduction in centrosomal CEP120 levels. | [3] |
| TALPID3 Recruitment | RPE-1 cells (CRISPR) | p.Val194Ala & p.Ala199Pro | Significant reduction in centrosomal TALPID3 levels. | [3] |
| Centriole Elongation | CEP120 KO RPE-1 cells | N/A (Knockout) | Significantly shorter centrioles. | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CEP120-related disorders.
Whole-Exome Sequencing (WES) and Data Analysis
Objective: To identify pathogenic mutations in the CEP120 gene in patients with ciliopathies.
Protocol:
-
DNA Extraction: Extract genomic DNA from peripheral blood leukocytes of the patient and family members using a standard DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from 1-3 µg of genomic DNA. Fragment DNA to an average size of 150-200 bp. Ligate adapters to the DNA fragments.
-
Exome Capture: Enrich for the exonic regions of the genome using a commercially available exome capture kit (e.g., Agilent SureSelect Human All Exon).
-
Sequencing: Sequence the captured DNA fragments on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg19/GRCh37) using an aligner such as BWA.
-
Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) using a variant caller like GATK.
-
Annotation: Annotate the identified variants with information from databases such as dbSNP, 1000 Genomes Project, ExAC/gnomAD, and ClinVar. Predict the functional impact of variants using tools like SIFT and PolyPhen-2.
-
Filtering: Filter variants based on their frequency in the general population (e.g., MAF < 0.01), predicted pathogenicity, and inheritance pattern (autosomal recessive). Prioritize variants in known ciliopathy-associated genes.
-
-
Sanger Sequencing: Validate the candidate pathogenic variants in the patient and confirm segregation in the family by Sanger sequencing.
Immunofluorescence Staining of Cilia and Centrosomes
Objective: To visualize and quantify cilia and centrosomes in patient-derived fibroblasts or CRISPR-edited cell lines.
Protocol:
-
Cell Culture: Culture human fibroblasts or RPE-1 cells on glass coverslips. To induce ciliogenesis, serum-starve the cells for 24-48 hours upon reaching confluence.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If using PFA fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
For cilia: anti-acetylated α-tubulin (e.g., mouse monoclonal, 1:1000).
-
For basal bodies/centrosomes: anti-gamma-tubulin (e.g., rabbit polyclonal, 1:1000) or anti-pericentrin.
-
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal or fluorescence microscope. For quantitative analysis, capture Z-stacks of the cells.
-
Quantification: Analyze the images using software like ImageJ/Fiji. Count the percentage of ciliated cells and the number of centrosomes per cell in at least 100 cells per condition.
Co-immunoprecipitation (Co-IP)
Objective: To investigate the interaction between CEP120 and its binding partners.
Protocol:
-
Cell Lysis: Lyse cells transiently or stably expressing tagged proteins (e.g., MYC-CEP120 and GFP-TALPID3) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors).
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-MYC antibody) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the "bait" (e.g., anti-MYC) and "prey" (e.g., anti-GFP) proteins to detect the interaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to CEP120 function and the study of its mutations.
CEP120 in Centriole Biogenesis and Ciliogenesis
Caption: CEP120 signaling in centriole biogenesis and ciliogenesis.
Experimental Workflow for Investigating CEP120 Mutations
Caption: Workflow for studying CEP120 mutations.
Conclusion
Mutations in CEP120 are a significant cause of a spectrum of severe ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The underlying pathology stems from the critical role of CEP120 in centriole biogenesis and subsequent ciliogenesis. Understanding the precise molecular mechanisms by which different CEP120 mutations lead to a range of clinical severities remains an active area of research. The experimental approaches detailed in this guide provide a framework for investigating the functional consequences of these mutations, which is essential for developing diagnostic tools and potential therapeutic strategies for these devastating disorders. Further research into the CEP120 interactome and its role in signaling pathways will be crucial for unraveling the complexities of CEP120-related ciliopathies and for the development of targeted therapies.
References
- 1. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression patterns of ciliopathy genes ARL3 and CEP120 reveal roles in multisystem development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A founder CEP120 mutation in Jeune asphyxiating thoracic dystrophy expands the role of centriolar proteins in skeletal ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical and genetic characteristics of 36 children with Joubert syndrome [frontiersin.org]
- 7. Asphyxiating Thoracic Dystrophy (Jeune Syndrome): Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 8. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of CEP120 in Microtubule Dynamics and Organization: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the Centrosomal Protein of 120 kDa (CEP120), a key regulator of microtubule dynamics and organization. Primarily aimed at researchers, scientists, and drug development professionals, this document details CEP120's critical functions in centriole biogenesis, maturation, and its broader implications for cellular homeostasis and disease, particularly ciliopathies.
Executive Summary
CEP120 is a multifaceted protein that plays a crucial role in the intricate processes of microtubule organization, primarily at the centrosome. It is essential for centriole duplication and elongation and acts as a gatekeeper to prevent the premature maturation of daughter centrioles.[1][2] Dysregulation of CEP120 function is linked to a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in human health.[3][4][5] This guide synthesizes current research to provide a comprehensive overview of CEP120's molecular functions, its impact on microtubule dynamics, and the experimental methodologies used to elucidate its roles.
CEP120's Influence on Pericentriolar Material and Microtubule Nucleation
CEP120 plays a critical inhibitory role, particularly at the daughter centriole, to maintain centrosome homeostasis.[1][2] Its depletion leads to a significant accumulation of various pericentriolar material (PCM) components, which in turn enhances the microtubule-nucleating activity of the centrosome.[1][2]
Quantitative Effects of CEP120 Depletion on PCM Components
The following table summarizes the quantitative changes observed in the levels of key PCM proteins at the centrosome upon the depletion of CEP120 in quiescent mouse embryonic fibroblasts (MEFs).
| Pericentriolar Material Protein | Fold Increase Upon CEP120 Depletion (Mean ± SEM) | Key Function | Reference |
| Pericentrin | ~2.5-fold | Core scaffold for PCM assembly | [2] |
| Cdk5Rap2 | ~2.0-fold | PCM recruitment and microtubule anchoring | [2] |
| Ninein | ~3.5-fold | Microtubule anchoring and subdistal appendage component | [2] |
| Cep170 | ~4.0-fold | Microtubule anchoring and stabilization | [2] |
| p150Glued (Dynactin subunit) | ~1.6-fold | Dynein-dependent transport | [2] |
Note: Data is derived from quantitative immunofluorescence microscopy.
Functional Domains and Interactions of CEP120
CEP120's functions are mediated through its distinct protein domains that facilitate protein-protein interactions and microtubule binding.
Key Functional Domains of CEP120:
-
N-terminal Microtubule-Binding Domain: This domain, which includes a unique C2 domain, is essential for direct interaction with microtubules and tubulin, promoting microtubule formation.[6][7][8]
-
CPAP-Binding Domain: This region is crucial for the interaction with Centrosomal Protein 4.1-Associated Protein (CPAP), a key regulator of centriole elongation.[7][9]
-
C-terminal Coiled-Coil Domain: This domain is responsible for the proper localization of CEP120 to the centrosome and for its dimerization.[10]
The interplay between these domains and their respective binding partners is critical for the coordinated regulation of centriole length and microtubule organization.
Diagram of CEP120 Functional Domains and Key Interactions
Caption: Functional domains of CEP120 and its primary interacting partners.
CEP120's Role in Regulating Daughter Centriole Maturation
In quiescent cells, CEP120 is enriched on the daughter centriole and acts to inhibit its premature maturation.[1][2] This inhibitory function is crucial for maintaining the asymmetry between the mother and daughter centrioles, which is essential for proper ciliogenesis.
Signaling Pathway of CEP120 in Daughter Centriole Maturation
Caption: CEP120's inhibitory role in daughter centriole maturation.
Experimental Protocols
siRNA-Mediated Depletion of CEP120
This protocol describes the transient knockdown of CEP120 in mammalian cells to study its loss-of-function phenotypes.
Workflow for siRNA-Mediated Depletion of CEP120
Caption: Experimental workflow for CEP120 knockdown studies.
Methodology:
-
Cell Culture: Plate cells (e.g., MEFs or hTERT-RPE1) on glass coverslips in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Transfection: Transfect cells with CEP120-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 48 to 72 hours post-transfection to allow for protein depletion.
-
Verification of Knockdown: Harvest a parallel set of cells and perform western blotting with an anti-CEP120 antibody to confirm the efficiency of protein knockdown.[1]
-
Phenotypic Analysis: Process the cells on coverslips for downstream applications such as immunofluorescence microscopy to analyze changes in PCM protein levels, microtubule organization, or ciliogenesis.[1][2]
Quantitative Immunofluorescence Microscopy
This protocol allows for the quantification of changes in the fluorescence intensity of centrosomal proteins.
Methodology:
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde in PBS for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
Immunostaining: Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with primary antibodies against the protein of interest (e.g., pericentrin) and a centrosomal marker (e.g., γ-tubulin or centrin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Image Acquisition: Acquire Z-stack images of centrosomes using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the integrated fluorescence intensity of the protein of interest within a defined region of interest (ROI) around the centrosome. Normalize the intensity of the target protein to the intensity of the centrosomal marker to control for variations in staining and image acquisition.[11][12]
Microtubule Regrowth Assay
This assay is used to assess the microtubule nucleation potential of the centrosome.
Methodology:
-
Microtubule Depolymerization: Treat cells with a microtubule-depolymerizing agent, such as nocodazole (B1683961) (e.g., 10 µM), for 1-2 hours at 37°C to completely depolymerize the microtubule network.[13][14][15]
-
Drug Washout and Regrowth: Wash the cells with ice-cold medium to remove the nocodazole and then transfer them to pre-warmed complete medium to initiate microtubule regrowth.
-
Time-Course Fixation: Fix cells at various time points after washout (e.g., 0, 1, 5, and 15 minutes) with ice-cold methanol (B129727) or paraformaldehyde.
-
Immunofluorescence: Stain the cells for α-tubulin to visualize the regrowing microtubule asters and a centrosomal marker (e.g., γ-tubulin).
-
Quantification: Measure the integrated intensity or the area of the microtubule asters at each time point to quantify the rate of microtubule regrowth.[2]
Conclusion and Future Directions
CEP120 is a central player in maintaining the structural integrity and functional capacity of the centrosome, with profound effects on microtubule dynamics and organization. Its role as an inhibitor of premature daughter centriole maturation is a key aspect of its function, ensuring proper cell cycle progression and ciliogenesis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further investigation into the intricate mechanisms governed by CEP120.
Future research should focus on elucidating the precise molecular interactions that mediate CEP120's inhibitory function and its role in the recruitment and organization of PCM components. Furthermore, exploring the therapeutic potential of targeting CEP120 in the context of ciliopathies and other related disorders presents an exciting avenue for drug development. A deeper understanding of CEP120's function will undoubtedly provide novel insights into the fundamental processes of cell division, development, and disease.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. CEP120 interacts with CPAP and positively regulates centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studenttheses.uu.nl [studenttheses.uu.nl]
- 11. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microtubule regrowth assay [bio-protocol.org]
- 14. The sequential activation of the mitotic microtubule assembly pathways favors bipolar spindle formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.4. Microtubule Regrowth Assay [bio-protocol.org]
Investigating the Function of CEP120 Through RNA Interference: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental framework for elucidating the multifaceted roles of Centrosomal Protein 120 (CEP120) using RNA interference (RNAi). CEP120 is a critical regulator of centriole biogenesis, ciliogenesis, and centrosome homeostasis. Its dysfunction is linked to a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy. This document outlines detailed protocols for CEP120 knockdown, subsequent phenotypic analysis, and data interpretation, serving as a technical resource for researchers investigating ciliopathies and the fundamental biology of the centrosome.
Introduction to CEP120
CEP120 is a centrosomal protein that plays a pivotal role in the formation and elongation of centrioles, the core components of the centrosome and the basal bodies of cilia. It is preferentially localized to the daughter centriole and is essential for the proper assembly of centriolar microtubules.[1][2] Loss of CEP120 function, either through genetic mutation or experimental depletion, leads to a cascade of cellular defects, including abnormally short centrioles, impaired formation of primary cilia, and disruption of key developmental signaling pathways.[2]
Functionally, CEP120 acts as a scaffold, interacting with several other key centriolar proteins. It directly binds to CPAP, a protein crucial for procentriole elongation, and is also implicated in the recruitment of Talpid3 and C2CD3, which are essential for the assembly of centriole appendages required for ciliogenesis.[2][3] In quiescent cells, CEP120 has an inhibitory role, preventing the untimely maturation of the daughter centriole by regulating the accumulation of pericentriolar material (PCM).[3][4][5] Depletion of CEP120 in these non-dividing cells leads to an increase in PCM components like pericentrin, resulting in aberrant microtubule nucleation and defective ciliary assembly and signaling.[4][5]
Given its central role in these fundamental cellular processes, investigating the function of CEP120 is crucial for understanding the pathogenesis of ciliopathies and for the development of potential therapeutic interventions. RNAi, a powerful tool for sequence-specific gene silencing, provides a robust method to study the consequences of CEP120 loss-of-function in a controlled cellular environment.
Data Presentation: Quantitative Effects of CEP120 Depletion
The following tables summarize quantitative data from various studies that have utilized RNAi to investigate the function of CEP120.
| Phenotypic Consequence | Organism/Cell Line | Quantitative Observation | Reference |
| Cilia Formation | Mouse Embryonic Fibroblasts (MEFs) | >60% decrease in the number of ciliated cells. | [4] |
| Centrosomal Pericentrin Levels | Mouse Embryonic Fibroblasts (MEFs) | Approximately 2.5-fold increase in total centrosomal pericentrin. | [4] |
| Centrosomal CEP120 Levels (V194A mutation) | Human RPE-1 cells | ~40% reduction in centrosomal CEP120 levels. | [6] |
| Centrosomal CEP120 Levels (A199P mutation) | Human RPE-1 cells | ~30% reduction in centrosomal CEP120 levels. | [6] |
| Centrosome Amplification in Gastric Cancer Cells | Human BGC823 cells | Significant inhibition of centrosome amplification upon shRNA knockdown. | [7] |
| Mesangial Cell Abundance | Mouse Kidney | 23% decrease in mesangial cells upon conditional knockout. | [8] |
| Protein Localization Change | Organism/Cell Line | Observation | Reference |
| Cdk5Rap2 | Mouse Embryonic Fibroblasts (MEFs) | Increased accumulation at the centrosome. | [4] |
| Ninein | Mouse Embryonic Fibroblasts (MEFs) | Increased accumulation at the centrosome. | [4] |
| Cep170 | Mouse Embryonic Fibroblasts (MEFs) | Increased accumulation at the centrosome. | [4] |
| γ-tubulin | Mouse Embryonic Fibroblasts (MEFs) | No significant change in levels at the centrosome. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the investigation of CEP120 function using RNAi.
RNA Interference (RNAi) Mediated Knockdown of CEP120
Objective: To specifically reduce the expression of CEP120 in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest (e.g., hTERT-RPE1, HeLa, MEFs)
-
Complete cell culture medium
-
siRNA targeting human or mouse CEP120 (validated sequences are recommended)
-
Human CEP120 siRNA sequence (example): 5'-GAUGAGAACGGGUGUGUAU-3'[5]
-
Mouse CEP120 siRNA sequence (example): 5'-GCACGUUAAUCAGCUACAA-3'
-
-
Control siRNA (non-targeting or scrambled sequence)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute 20-80 pmol of CEP120 siRNA or control siRNA into 100 µL of Opti-MEM I medium. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate sterile microcentrifuge tube, dilute 2-8 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-lipid complex mixture dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium to the cells.
-
Continue to incubate the cells for 48-72 hours before proceeding with downstream analysis. The optimal time for knockdown should be determined empirically.
-
Western Blotting for Knockdown Validation
Objective: To quantify the reduction of CEP120 protein levels following siRNA treatment.
Materials:
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CEP120
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash the transfected cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for CEP120 and the loading control.
-
Normalize the CEP120 signal to the loading control to determine the percentage of knockdown.
-
Immunofluorescence Microscopy for Phenotypic Analysis
Objective: To visualize the subcellular localization of CEP120 and other centrosomal proteins and to assess ciliary defects following CEP120 knockdown.
Materials:
-
Coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibodies (e.g., anti-CEP120, anti-γ-tubulin, anti-acetylated tubulin for cilia)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture on Coverslips: Grow transfected cells on sterile coverslips in a 24-well plate.
-
Fixation:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
-
Antibody Staining:
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify centrosomal fluorescence intensity and the percentage of ciliated cells.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if CEP120 depletion affects cell cycle progression.
Materials:
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Harvest transfected cells by trypsinization.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to CEP120 function and the experimental approach to its study.
Conclusion
The use of RNA interference to study CEP120 has been instrumental in uncovering its critical roles in centriole biology and ciliogenesis. This technical guide provides a framework for researchers to design and execute robust experiments to further investigate the functions of CEP120. The detailed protocols, compiled quantitative data, and visual representations of pathways and workflows offer a solid foundation for future studies aimed at understanding the molecular basis of ciliopathies and developing novel therapeutic strategies. Careful execution of these methods, coupled with rigorous data analysis, will continue to advance our knowledge of this essential centrosomal protein.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Gene - CEP120 [maayanlab.cloud]
- 3. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 6. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Localization of CEP120: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal Protein 120 (CEP120) is a critical regulator of centriole assembly, maturation, and ciliogenesis. Its precise spatial and temporal localization is paramount to its function, and dysregulation is associated with a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1][2][3][4] This technical guide provides an in-depth exploration of the cellular localization of CEP120, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Primary and Dynamic Cellular Localization of CEP120
CEP120 is predominantly localized to the centrosome, the primary microtubule-organizing center in animal cells.[5][6][7] Its localization is not static but dynamically regulated throughout the cell cycle, with a characteristic enrichment at the youngest generation of centrioles.[1][8]
Key Localization Features:
-
Daughter Centriole Enrichment: In quiescent (G0/G1) and cycling cells, CEP120 is preferentially enriched on the daughter centriole.[1][5][8][9][10][11] This asymmetric localization is crucial for its role in inhibiting the premature maturation of the daughter centriole.[1][8]
-
Procentriole Association: During S-phase, as new procentrioles begin to form, CEP120 becomes enriched on these nascent structures.[1][8] This association is essential for proper procentriole formation and elongation.[1]
-
Centriole Wall: Immuno-electron microscopy has revealed that CEP120 resides on the outer wall of the centriolar microtubules.[1][8] Super-resolution microscopy has further refined this position to a layer proximal to the centriole wall, surrounded by the pericentriolar material (PCM).[1][8]
-
Basal Bodies: In multiciliated cells, such as mouse tracheal epithelial cells, CEP120 localizes to the numerous basal bodies, which are structurally homologous to centrioles and serve to anchor cilia.[5][9][10][11]
The dynamic localization of CEP120 throughout the cell cycle is a key aspect of its function in regulating centriole duplication and ciliogenesis.
Cell cycle-dependent localization of CEP120.
Quantitative Analysis of CEP120-Dependent Protein Localization
Depletion of CEP120 has a significant impact on the localization and abundance of several other centrosomal proteins, highlighting its role as a key regulator of centrosome homeostasis. The following table summarizes the quantitative changes observed in the levels of various proteins at the centrosome upon CEP120 depletion in quiescent mouse embryonic fibroblasts (MEFs).
| Protein | Primary Localization | Change in Centrosomal Levels upon CEP120 Depletion | Reference |
| Pericentrin | Pericentriolar Material (PCM), enriched on the mother centriole | ~2.5-fold increase | [8] |
| Cdk5Rap2 | Pericentriolar Material (PCM), enriched on the mother centriole | ~6-fold increase | [8] |
| Ninein | Proximal ends of centrioles and subdistal appendages of the mother centriole | Significant increase | [8] |
| γ-tubulin | Pericentriolar Material (PCM) | No significant change | [1] |
| Ofd1 | Distal end of both centrioles | Decrease in foci at centrioles | [1][8] |
These findings underscore the inhibitory role of CEP120 in regulating the accumulation of PCM components at the daughter centriole.
Signaling Pathways and Molecular Interactions
CEP120 functions within a complex network of protein-protein interactions to regulate centriole biology and ciliogenesis. Its C-terminal coiled-coil domain is essential for its localization to the centrosome.[1]
CEP120's role in the ciliogenesis pathway.
Loss of CEP120 impairs the recruitment of C2CD3 and Talpid3 to the distal ends of centrioles, leading to defective centriole appendage assembly and a subsequent failure in cilia formation.[2] Disease-associated mutations in CEP120, such as I975S, have been shown to have a low affinity for C2CD3 binding, thereby disrupting cilia assembly.[2]
Experimental Protocols
Immunofluorescence Protocol for CEP120 Localization
This protocol outlines the steps for visualizing the subcellular localization of CEP120 in cultured mammalian cells.
Materials:
-
Sterile glass coverslips (12 mm)
-
24-well culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS + 0.1% Tween 20)
-
Primary Antibody: Rabbit anti-CEP120 antibody (diluted in Blocking Buffer)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in Blocking Buffer)
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed mammalian cells (e.g., RPE-1 or NIH3T3) onto sterile glass coverslips in a 24-well plate and culture to the desired confluency.
-
Washing: Gently wash the cells three times with ice-cold PBS for 5 minutes each.[12]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[13]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[14] This step is crucial for allowing antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.[14]
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[14]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-CEP120 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.[13]
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI for 5 minutes at room temperature to visualize the nuclei.
-
Washing: Wash the cells a final three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using a drop of mounting medium.
-
Imaging: Visualize the localization of CEP120 using a fluorescence or confocal microscope.
Workflow for immunofluorescence staining of CEP120.
Subcellular Fractionation for Centrosome Enrichment
This protocol provides a general framework for the enrichment of centrosomes from cultured cells to study the localization of CEP120 by biochemical methods such as Western blotting. This method is based on differential centrifugation through a sucrose (B13894) gradient.
Materials:
-
Large-scale culture of mammalian cells (e.g., HEK293T or U2OS)
-
Lysis Buffer: (e.g., 1 mM Tris-HCl pH 8.0, 0.5% NP-40, 0.5 mM MgCl2, protease inhibitors)
-
Sucrose Solutions: 70%, 50%, and 40% (w/v) in a suitable buffer (e.g., PIPES-based buffer)
-
Dounce homogenizer
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Harvest: Harvest a large number of cells (e.g., 1-2 x 10^9 cells) by centrifugation.[15]
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.[16] The extent of lysis should be monitored by microscopy.
-
Initial Centrifugation: Centrifuge the lysate at a low speed (e.g., 2,500 x g) for 10 minutes to pellet nuclei and intact cells.[15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytoplasm and centrosomes.
-
Sucrose Cushion: Layer the supernatant onto a 50% sucrose cushion.
-
First High-Speed Centrifugation: Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours. The centrosomes will pellet at the bottom.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering the 70%, 50%, and 40% sucrose solutions from bottom to top.
-
Loading and Second High-Speed Centrifugation: Resuspend the pellet from step 6 in a small volume and layer it on top of the sucrose gradient. Centrifuge at high speed (e.g., 120,000 x g) for 1-2 hours.
-
Fraction Collection: Carefully collect fractions from the interfaces of the sucrose layers. Centrosomes are typically enriched at the 50%/70% interface.[15]
-
Analysis: Analyze the collected fractions for the presence of CEP120 and other centrosomal markers (e.g., γ-tubulin) by Western blotting.
Conclusion
The precise and dynamic cellular localization of CEP120 to the daughter centriole and procentrioles is fundamental to its roles in centriole duplication, maturation, and the assembly of cilia. Its function as an inhibitor of premature daughter centriole maturation and as a scaffold for the recruitment of key ciliogenesis factors places it at a critical nexus of cellular organization and signaling. Understanding the molecular details of CEP120 localization provides valuable insights into the pathogenesis of ciliopathies and may inform the development of novel therapeutic strategies for these debilitating disorders. The experimental protocols provided herein offer a robust framework for researchers to investigate the intricate world of this essential centrosomal protein.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 2. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - CEP120 [maayanlab.cloud]
- 4. Human Disease Genes - Home [humandiseasegenes.nl]
- 5. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 13. arigobio.com [arigobio.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Subcellular Fractionation [labome.com]
- 16. assaygenie.com [assaygenie.com]
The Role of CEP120 in Cell Cycle Progression: A Technical Guide
Executive Summary
Centrosomal Protein 120kDa (CEP120) is a critical regulator of centriole biogenesis, a process intrinsically linked to cell cycle progression. This technical guide provides an in-depth analysis of CEP120's multifaceted role, focusing on its impact on centriole duplication, pericentriolar material (PCM) regulation, and its interplay with key cell cycle signaling pathways. While traditionally known for its essential function in centriole assembly and elongation during S-phase, emerging evidence also points to a crucial inhibitory role in quiescent cells, preventing premature centriole maturation. Dysregulation of CEP120 function is associated with ciliopathies and has been implicated in tumorigenesis, highlighting its importance in maintaining cellular homeostasis. This document synthesizes current quantitative data, details relevant experimental protocols, and visualizes the known signaling and experimental workflows to provide a comprehensive resource for professionals in the field.
Introduction
The centrosome, the primary microtubule-organizing center in animal cells, consists of a pair of centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM). The duplication of centrosomes is tightly coordinated with the cell cycle, ensuring that a bipolar spindle is formed during mitosis for accurate chromosome segregation. CEP120 has been identified as a key player in this process. It is a 120 kDa centrosomal protein that is essential for centriole duplication, assembly, and elongation.[1][2][3]
CEP120 exhibits dynamic localization throughout the cell cycle. It is preferentially enriched on the daughter centriole in G0/G1 and becomes enriched on newly forming procentrioles during S-phase.[1][4] This asymmetric localization is critical for its function. Depletion of CEP120 leads to a failure in procentriole formation during S-phase, resulting in a progressive loss of centrioles over subsequent cell divisions.[1][4] In quiescent (G0) cells, CEP120 takes on an inhibitory role, preventing the untimely accumulation of PCM on the daughter centriole.[1][5] This guide explores these functions in detail, presenting the quantitative effects of CEP120 modulation on cell cycle parameters and centrosomal protein composition.
Quantitative Data on CEP120's Impact
The functional significance of CEP120 is underscored by the quantitative changes observed upon its depletion. These effects span cell cycle phase distribution, centriole number, and the composition of the pericentriolar material.
Effects on Cell Cycle Phase Distribution
Studies in mouse embryonic fibroblasts (MEFs) have shown that while CEP120 is critical for S-phase events (centriole duplication), its depletion in quiescent cells does not significantly alter the overall cell cycle profile. However, in specific proliferating cell types, its loss can lead to mitotic delays.
Table 1: Cell Cycle Phase Distribution in Quiescent MEFs After CEP120 Depletion [5]
| Cell Line | Condition | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MEF | Control siRNA | 85.3% | 8.2% | 6.5% |
| MEF | Cep120 siRNA | 86.1% | 7.9% | 6.0% |
| Data from FACS analysis of serum-starved MEFs 48 hours post-transfection. No significant differences were observed. |
In contrast, conditional deletion of Cep120 in proliferating kidney stromal progenitors results in a marked increase in the G2/M population, indicating a delay in mitotic progression.[6]
Effects on Centriole Number
The primary and most dramatic effect of CEP120 depletion in cycling cells is a failure in centriole duplication, leading to a progressive loss of centrioles.
Table 2: Quantification of Centriole Number in Cycling Cells After CEP120 Depletion [4][5]
| Cell Line | Condition | % Cells with 0 Centrioles | % Cells with 1 Centriole | % Cells with 2 Centrioles | % Cells with >2 Centrioles |
| MEF | Control shRNA (Day 9) | 0% | 2% | 85% | 13% |
| MEF | Cep120 shRNA (Day 9) | 35% | 55% | 10% | 0% |
| MEF | Control siRNA (48h) | 1% | 11% | 78% | 10% |
| MEF | Cep120 siRNA (48h) | 15% | 65% | 18% | 2% |
| Data compiled from studies using both shRNA-mediated stable knockdown and transient siRNA-mediated depletion. |
Effects on Pericentriolar Material (PCM) Composition
In quiescent cells, CEP120 acts as a gatekeeper for PCM accumulation, particularly at the daughter centriole. Its depletion leads to a significant increase in the centrosomal levels of several key PCM components, while others, like γ-tubulin, remain unaffected.
Table 3: Fold Change in Centrosomal PCM Protein Levels After CEP120 Depletion in Quiescent MEFs [5]
| PCM Protein | Overall Centrosomal Fold Increase | Fold Increase at Mother Centriole | Fold Increase at Daughter Centriole |
| Pericentrin | ~2.5x | ~1.5x | ~4.0x |
| Cdk5Rap2 | ~6.0x | ~2.0x | ~8.0x |
| Ninein | ~4.0x | ~3.0x | ~6.0x |
| Cep170 | ~4.0x | ~4.0x | ~3.5x |
| γ-Tubulin | No Significant Change | No Significant Change | No Significant Change |
| Fold change is calculated based on normalized fluorescence intensity from quantitative immunofluorescence microscopy compared to control siRNA-treated cells. |
Signaling Pathways and Molecular Interactions
CEP120's function in cell cycle progression is mediated through its interaction with other proteins and its role in specific signaling pathways, primarily related to centriole duplication and maturation.
The Centriole Duplication Pathway
CEP120 is a crucial component of the machinery that drives centriole elongation. Its function is closely linked with Polo-like kinase 4 (PLK4), the master regulator of centriole duplication, and CPAP (SAS-4), another key elongation factor.[2][7] More recent evidence from gastric cancer models suggests that CEP120 may regulate centrosome amplification by stabilizing PLK4. This occurs through a mechanism where CEP120 promotes the expression of the deubiquitinase USP54, which in turn deubiquitinates and stabilizes PLK4, preventing its degradation by the proteasome.[8]
Inhibition of Daughter Centriole Maturation in Quiescence
In non-dividing (G0) cells, CEP120 prevents the premature maturation of the daughter centriole. It achieves this by limiting the recruitment of PCM components like Pericentrin and Cdk5Rap2.[5] The loss of CEP120 leads to excessive PCM accumulation, increased microtubule nucleation, and subsequent defects in the formation of the primary cilium, a key sensory organelle. This inhibitory function is relieved at the G1/S transition, allowing the daughter centriole to mature and begin the duplication process.[4] This regulatory role is distinct from the PCM recruitment that occurs at the G2/M transition, which is primarily driven by the kinase Plk1.[1]
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to study CEP120's role in cell cycle progression.
siRNA-mediated Depletion of CEP120
This protocol describes the transient knockdown of CEP120 in cultured mammalian cells, a common method to study its loss-of-function phenotype.
Materials:
-
Mammalian cells (e.g., MEFs, RPE-1, U2OS)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting CEP120 (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX transfection reagent
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation (per well): a. In tube A, dilute 20-50 pmol of siRNA (CEP120 or control) into 100 µL of Opti-MEM. b. In tube B, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the contents of tube A and tube B. Mix gently by pipetting and incubate for 15 minutes at room temperature to allow complexes to form.
-
Transfection: a. Aspirate the culture medium from the cells. b. Add 800 µL of fresh, antibiotic-free complete growth medium to each well. c. Add the 200 µL siRNA-lipid complex mixture dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Cells can be harvested for analysis (e.g., Western blot, immunofluorescence, FACS) 48-72 hours post-transfection.
Cell Cycle Analysis by Flow Cytometry (FACS)
This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Transfected or control cells from a 6-well plate
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvest: a. Aspirate medium and wash cells with PBS. b. Add 0.5 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells. c. Neutralize trypsin with 1 mL of complete medium and transfer the cell suspension to a 1.5 mL microfuge tube. d. Pellet cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: a. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again. b. Resuspend the pellet in the residual PBS. c. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: a. Pellet the fixed cells by centrifugation at 500 x g for 5 minutes. b. Discard the ethanol and wash the pellet with 1 mL of PBS. c. Resuspend the pellet in 0.5 mL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Transfer the cell suspension to a FACS tube. Analyze the DNA content using a flow cytometer. Gate the populations corresponding to G0/G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.
Quantitative Immunofluorescence of Centrosomal Proteins
This protocol allows for the visualization and quantification of protein levels specifically at the centrosome.
Materials:
-
Cells grown on glass coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.2% Triton X-100 in PBS)
-
Blocking Buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., rabbit anti-Pericentrin, mouse anti-γ-tubulin)
-
Fluorescently-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)
-
DAPI solution
-
Mounting medium
-
Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Fixation: a. Wash cells on coverslips twice with PBS. b. Fix with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.
-
Permeabilization & Blocking: a. Permeabilize cells with Permeabilization Buffer for 10 minutes. b. Wash three times with PBS. c. Block with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: a. Dilute primary antibodies in Blocking Buffer. b. Invert coverslips onto a drop of the primary antibody solution on parafilm in a humidified chamber. c. Incubate overnight at 4°C. d. The next day, wash coverslips three times with PBS for 5 minutes each. e. Dilute fluorescently-conjugated secondary antibodies in Blocking Buffer. f. Incubate with secondary antibodies for 1 hour at room temperature in the dark. g. Wash three times with PBS for 5 minutes each in the dark.
-
Mounting and Imaging: a. Stain nuclei with DAPI for 5 minutes. b. Rinse briefly in PBS. c. Mount the coverslip onto a glass slide using mounting medium. d. Image using a fluorescence or confocal microscope.
-
Quantification (using ImageJ/Fiji): a. Open the image and split the channels. b. Identify centrosomes based on γ-tubulin or another centriolar marker. c. Draw a region of interest (ROI) of a fixed size around each centrosome. d. Measure the integrated density within the ROI for the protein of interest (e.g., Pericentrin). e. Measure the mean fluorescence of a background region near the centrosome. f. Calculate the corrected total cell fluorescence (CTCF) = Integrated Density – (Area of ROI * Mean background fluorescence). g. Normalize the CTCF values of the protein of interest to a control condition.
Conclusion and Future Directions
CEP120 is an indispensable protein for the maintenance of centrosome number and function, thereby playing a pivotal role in cell cycle progression. Its primary function in cycling cells is to facilitate centriole duplication and elongation during S-phase, a process it coordinates with CPAP and is linked to the stability of the master kinase PLK4. In a striking functional duality, CEP120 acts as a crucial inhibitor of premature daughter centriole maturation in quiescent cells, safeguarding cellular homeostasis and proper ciliogenesis.
While its role in centriole biogenesis is well-established, the precise mechanisms of its regulation by the core cell cycle machinery, such as Cdk1 and Aurora kinases, remain to be fully elucidated. Direct phosphorylation of CEP120 by these kinases has not been consistently demonstrated in large-scale proteomic screens, suggesting a more complex regulatory network may be at play. Future research should focus on identifying the upstream signals that govern CEP120's cell cycle-dependent localization and function. Understanding these regulatory networks will not only provide deeper insights into the fundamental process of cell division but may also unveil novel therapeutic targets for ciliopathies and cancers associated with centrosome abnormalities.
References
- 1. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic screen defines the Polo-box domain interactome and identifies Rock2 as a Plk1 substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The right place at the right time: Aurora B kinase localization to centromeres and kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of cell cycle-dependent phosphorylation sites on the anaphase-promoting complex/cyclosome by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High resolution profiling of cell cycle-dependent protein and phosphorylation abundance changes in non-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. Global analysis of Cdk1 substrate phosphorylation sites provides insights into evolution - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CEP120 in Joubert Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Joubert syndrome (JS) is a rare, autosomal recessive ciliopathy characterized by a distinctive "molar tooth sign" on brain imaging, hypotonia, and developmental delay.[1] A growing body of evidence has implicated mutations in the centrosomal protein 120 (CEP120) gene as a cause of JS and related ciliopathies. This technical guide provides an in-depth exploration of the link between CEP120 and Joubert syndrome, detailing the genetic landscape, molecular mechanisms, and cellular phenotypes. It also outlines key experimental protocols and presents quantitative data to facilitate further research and therapeutic development in this area.
Genetic Landscape of CEP120 Mutations in Joubert Syndrome
Mutations in the CEP120 gene are estimated to account for nearly 1% of individuals diagnosed with Joubert syndrome.[2][3] These mutations are typically biallelic and can include missense, nonsense, and frameshift variants. The phenotypic spectrum associated with CEP120 mutations is broad, ranging from classical JS to more severe ciliopathies with overlapping features of Meckel-Gruber syndrome, Jeune asphyxiating thoracic dystrophy (JATD), and oral-facial-digital syndrome.[4][5] Notably, there is no clear genotype-phenotype correlation, highlighting the complexity of these disorders.[2][3]
Table 1: Quantitative Data on CEP120 Mutations and Associated Phenotypes
| Mutation | Type | Patient Cohort | Resulting Phenotype | Quantitative Cellular/Protein Defect | Reference |
| Multiple | Various | 145 JS patients | Joubert Syndrome | Accounts for ~1% of JS cases | [2][3] |
| V194A | Missense | 1 patient | Joubert Syndrome | Reduces thermostability of the C2B domain, leading to reduced CEP120 protein levels and impaired ciliogenesis. | [6] |
| A199P | Missense | 5 patients | Jeune Asphyxiating Thoracic Dystrophy | Reduces thermostability of the C2B domain, leading to reduced CEP120 protein levels and impaired ciliogenesis. | [6] |
| Not specified | Gene depletion | Mouse and human cells | Ciliogenesis defects | >60% decrease in cilia formation in CEP120-depleted cells. | [7][8] |
Molecular Mechanisms: The Role of CEP120 in Ciliogenesis and Centriole Biology
CEP120 is a crucial centrosomal protein that plays a pivotal role in centriole duplication, elongation, and the formation of primary cilia.[6][9] It is asymmetrically localized to the daughter centriole.[9][10] The primary cilium is a microtubule-based organelle that acts as a cellular antenna, sensing and transducing extracellular signals, including the Sonic Hedgehog (Hh) pathway, which is critical for development.[11][12][13]
Mutations in CEP120 disrupt these fundamental processes, leading to the characteristic features of Joubert syndrome. The molecular functions of CEP120 include:
-
Centriole Elongation and Maturation: CEP120 is essential for the proper elongation of centrioles, which serve as the basal bodies for primary cilia.[6]
-
Appendage Assembly: It is required for the assembly of distal and subdistal appendages on the mother centriole, which are necessary for docking to the plasma membrane and initiating ciliogenesis.[2]
-
Protein Interactions: CEP120 interacts with several other key ciliary and centrosomal proteins, including C2CD3, Talpid3, and KIAA0753.[2][14] Disruption of these interactions by CEP120 mutations impairs the recruitment of these proteins to the centriole, further compromising cilia formation.[2][14]
Disruption of the Sonic Hedgehog Signaling Pathway
A key consequence of defective ciliogenesis due to CEP120 mutations is the impairment of the Sonic Hedgehog (Hh) signaling pathway.[4] In a healthy state, the primary cilium is essential for the proper transduction of the Hh signal. When the Hh ligand binds to its receptor Patched1 (PTCH1) on the ciliary membrane, it relieves the inhibition of Smoothened (SMO), allowing it to accumulate in the cilium. This leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in development. In the absence of a functional primary cilium due to CEP120 dysfunction, this signaling cascade is disrupted, contributing to the neurological and other developmental abnormalities seen in Joubert syndrome.
References
- 1. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 2. jmg.bmj.com [jmg.bmj.com]
- 3. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 8. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Frontiers | Clinical and genetic characteristics of 36 children with Joubert syndrome [frontiersin.org]
- 11. Expression patterns of ciliopathy genes ARL3 and CEP120 reveal roles in multisystem development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mutations in KIF7 link Joubert syndrome with Sonic Hedgehog signaling and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine Joubert syndrome reveals Hedgehog signaling defects as a potential therapeutic target for nephronophthisis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CEP120-mediated KIAA0753 recruitment onto centrioles is required for timely neuronal differentiation and germinal zone exit in the developing cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CEP120 in Jeune Asphyxiating Thoracic Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jeune asphyxiating thoracic dystrophy (JATD) is a severe, autosomal recessive skeletal ciliopathy characterized by a constricted thoracic cage, shortened long bones, and multi-organ complications. A growing body of evidence has implicated mutations in the CEP120 gene, which encodes a crucial centriolar protein, as a causative factor in a subset of JATD cases. This technical guide provides an in-depth analysis of the molecular connection between CEP120 and JATD, focusing on the genetic evidence, cellular pathology, and the experimental methodologies used to elucidate this relationship. We present quantitative data on the cellular and molecular consequences of JATD-associated CEP120 mutations, detail the protocols for key experimental validations, and provide visualizations of the relevant biological pathways and experimental workflows to support further research and therapeutic development.
Introduction: CEP120 and its Function in Ciliogenesis
Centrosomal protein 120 (CEP120) is a core component of the centriole, a microtubule-based organelle fundamental to the formation of both the centrosome and the primary cilium.[1] Primary cilia are antenna-like organelles that protrude from the surface of most vertebrate cells and function as signaling hubs, translating extracellular cues into intracellular responses that are critical for development and tissue homeostasis.
CEP120 plays a multifaceted role in centriole biology. It is essential for centriole duplication, elongation, and the subsequent maturation of the mother centriole into a basal body, which is the foundational structure for cilium assembly.[1][2] The protein localizes to the daughter centriole and is involved in the recruitment of other key proteins required for the formation of distal and subdistal appendages, structures necessary for the docking of the basal body to the cell membrane to initiate ciliogenesis.[1] Disruption of CEP120 function leads to defects in the formation of primary cilia, thereby classifying JATD as a ciliopathy.[3]
Genetic Link between CEP120 Mutations and JATD
The genetic basis for JATD is heterogeneous, with mutations in at least nine genes, all encoding ciliary proteins, having been identified.[3] Whole-exome sequencing of JATD patient cohorts has identified a recurrent homozygous missense mutation in CEP120, p.Ala199Pro (A199P) , as a significant cause of the disease.[3][4][5] This mutation alters a highly conserved amino acid within the second C2 domain of the CEP120 protein.[4][5] Structural and functional studies have shown that the A199P mutation reduces the thermostability of this domain, leading to decreased levels of both total and centrosomal CEP120 protein.[4] This protein instability is a key driver of the pathogenesis of JATD.[4]
Molecular and Cellular Pathology
The primary consequence of the JATD-associated A199P mutation in CEP120 is the impairment of ciliogenesis.[4] This manifests as a significant reduction in the number of ciliated cells and, in some model systems, a shortening of the cilia that do form.[4][6] The underlying mechanism involves the compromised recruitment of distal centriole markers, which are essential for the transformation of the centriole into a functional basal body.[4]
Quantitative Data on Cellular Phenotypes
The cellular defects resulting from the CEP120 A199P mutation have been quantified in genome-edited human retinal pigmented epithelial (RPE-1) cells and patient-derived fibroblasts. The data underscores the severe impact of this mutation on fundamental cellular processes.
| Parameter | Control Cells | CEP120 A199P Mutant Cells | Reference |
| Centrosomal CEP120 Protein Level | 100% (Normalized) | ~70% (approx. 30% reduction) | [4] |
| Ciliated Cells | High (~80-90%) | Markedly Decreased | [4][6] |
| Centrosome Number | Predominantly 1 per cell | Variable (cells with >1 centrosome) | [3][6] |
Table 1: Summary of quantitative data on cellular phenotypes resulting from the JATD-associated CEP120 p.Ala199Pro mutation.
Signaling Pathways and Experimental Workflows
CEP120's Role in Centriole-to-Basal Body Transition
Mutations in CEP120 disrupt a critical step in the formation of the primary cilium. The following diagram illustrates the central role of CEP120 in the pathway leading to ciliogenesis.
Caption: Role of CEP120 in ciliogenesis and its disruption in JATD.
Experimental Workflow for Investigating CEP120 in JATD
The following workflow outlines the typical experimental process from patient identification to the functional validation of a candidate CEP120 mutation.
Caption: Experimental workflow for CEP120 mutation analysis in JATD.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are generalized protocols for key experiments used in the study of CEP120's role in JATD.
Whole-Exome Sequencing (WES) and Variant Identification
-
DNA Extraction: Isolate genomic DNA from peripheral blood samples of the patient and family members using a standard DNA extraction kit.
-
Library Preparation: Fragment the genomic DNA and ligate adapters.
-
Exome Capture: Use a commercial exome capture kit to enrich for the protein-coding regions (exons) of the genome.
-
Sequencing: Perform high-throughput sequencing of the captured DNA library on a platform such as Illumina.
-
Bioinformatic Analysis: Align the sequencing reads to the human reference genome. Perform variant calling and annotation to identify rare, potentially pathogenic variants in known ciliopathy-associated genes, including CEP120. Prioritize homozygous or compound heterozygous variants consistent with autosomal recessive inheritance.
Sanger Sequencing for Variant Validation
-
Primer Design: Design PCR primers flanking the candidate variant identified by WES in the CEP120 gene.
-
PCR Amplification: Amplify the target region from the genomic DNA of the patient and family members.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Perform a cycle sequencing reaction using a BigDye terminator kit.
-
Capillary Electrophoresis: Analyze the sequencing products on an automated capillary electrophoresis instrument.
-
Sequence Analysis: Align the resulting sequence chromatograms to the CEP120 reference sequence to confirm the presence and zygosity of the variant.
Western Blot for CEP120 Protein Levels
-
Cell Lysis: Lyse cultured patient-derived fibroblasts or genome-edited RPE-1 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against CEP120 (e.g., rabbit polyclonal) diluted in blocking buffer. A loading control antibody (e.g., anti-α-tubulin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Perform densitometry analysis to quantify CEP120 protein levels, normalizing to the loading control.
Immunofluorescence for Ciliogenesis Assay
-
Cell Culture: Seed patient-derived fibroblasts or genome-edited RPE-1 cells on glass coverslips and grow to ~70-80% confluency.
-
Serum Starvation: To induce ciliogenesis, switch the cells to a low-serum medium (e.g., 0.5% FBS) for 24-48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA and 10% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies overnight at 4°C. Use an antibody to mark the cilium (e.g., mouse anti-acetylated tubulin) and a centrosomal marker (e.g., rabbit anti-pericentrin or anti-gamma-tubulin).
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488 and goat anti-rabbit Alexa Fluor 568) for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the percentage of ciliated cells by counting cells with a clear cilium extending from a basal body. Cilia length can also be measured using imaging software.
Conclusion and Future Directions
The identification of mutations in CEP120 as a cause of Jeune asphyxiating thoracic dystrophy solidifies the classification of this disorder as a skeletal ciliopathy. The p.Ala199Pro mutation leads to CEP120 protein instability, resulting in defective ciliogenesis, which is the core cellular deficit underlying the disease phenotype. The experimental approaches detailed in this guide provide a framework for the diagnosis and functional characterization of CEP120-related ciliopathies.
Future research should focus on developing a deeper understanding of the specific downstream signaling pathways disrupted by CEP120 dysfunction, particularly those involved in skeletal development. The cell lines and animal models developed to study this disease will be invaluable tools for screening potential therapeutic compounds aimed at restoring ciliary function, either by stabilizing the mutant CEP120 protein or by targeting downstream pathways. These efforts hold the promise of developing novel treatments for this devastating disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Update of genetic variants in CEP120 and CC2D2A—With an emphasis on genotype‐phenotype correlations, tissue specific transcripts and exploring mutation specific exon skipping therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A founder CEP120 mutation in Jeune asphyxiating thoracic dystrophy expands the role of centriolar proteins in skeletal ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
Functional Domains of the Human CEP120 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centrosomal protein 120 (CEP120) is a critical regulator of centriole duplication, elongation, and ciliogenesis. Dysregulation of CEP120 function is directly implicated in a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. A comprehensive understanding of the functional domains of CEP120 is paramount for elucidating its molecular mechanisms and for the development of potential therapeutic interventions. This technical guide provides a detailed overview of the core functional domains of the human CEP120 protein, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing associated signaling pathways.
Core Functional Domains of Human CEP120
The human CEP120 protein is a multi-domain protein, with its functions orchestrated by several distinct regions. These include three N-terminal C2 domains, a C-terminal coiled-coil domain, a microtubule-binding domain, and a CPAP-binding domain. The coordinated action of these domains is essential for the proper localization and function of CEP120 at the centrosome.
Domain Architecture
The primary structure of human CEP120 (UniProt accession number: Q8N960) consists of 986 amino acids. The key functional domains are organized as follows:
| Domain | Approximate Amino Acid Boundaries | Function | Key References |
| C2A Domain | 40-150 | Binds to tubulin and promotes microtubule formation. | [1][2] |
| C2B Domain | 160-270 | Critical for protein stability and ciliogenesis; mutations are associated with Joubert syndrome and Jeune asphyxiating thoracic dystrophy. | [1] |
| C2C Domain | 370-480 | Putative protein-protein interaction module. | [1] |
| CPAP-binding Domain | Undefined | Mediates interaction with the centrosomal protein CPAP to regulate centriole elongation. | [3] |
| Coiled-coil Domain | 700-988 | Essential for centriolar localization and protein dimerization. | [4][5] |
| Microtubule-binding Domain | N-terminal region | Contributes to the association of CEP120 with microtubules. | [3][4] |
Note: The exact amino acid boundaries for some domains are not definitively established and may vary slightly between different prediction models and experimental constructs.
Quantitative Data Summary
The functional consequences of CEP120 mutations and alterations in its expression levels have been quantitatively assessed in various studies. This section summarizes key findings in a tabular format for ease of comparison.
Impact of C2B Domain Mutations on CEP120 Protein Levels
Mutations in the C2B domain, particularly V194A (associated with Joubert syndrome) and A199P (associated with Jeune asphyxiating thoracic dystrophy), lead to a reduction in both total and centrosomal CEP120 protein levels.[1]
| Mutation | Reduction in Centrosomal CEP120 Levels | Reference |
| V194A | ~40% | [1] |
| A199P | ~30% | [1] |
Effect of CEP120 Overexpression on Centriole Length
Forced overexpression of CEP120 induces the formation of unusually long centrioles.[6]
| Condition | Mean Centriole Length (nm) | Reference |
| Control | Not specified | [6] |
| CEP120 Overexpression | ~1000 | [6] |
Consequences of CEP120 Depletion on Ciliogenesis
Depletion of CEP120 significantly impairs the formation of primary cilia.
| Condition | Percentage of Ciliated Cells | Reference |
| Control | >80% | [7] |
| CEP120 Depletion | <20% | [7] |
Signaling Pathways and Molecular Interactions
CEP120 functions as a hub for protein-protein interactions at the centrosome, playing a pivotal role in centriole elongation and the assembly of cilia.
CEP120 in Centriole Elongation
CEP120 directly interacts with the centrosomal protein CPAP to positively regulate the elongation of centrioles.[3] This process is crucial for the formation of a properly structured centrosome. Depletion of either CEP120 or CPAP inhibits this elongation process.[3]
CEP120's Role in Ciliogenesis
CEP120 is essential for the formation of primary cilia. It interacts with other key ciliopathy-associated proteins, such as C2CD3 and Talpid3, to facilitate the assembly of centriole appendages, which are prerequisite structures for ciliogenesis.[8] Mutations in CEP120 that disrupt these interactions can lead to defective cilia formation and the manifestation of ciliopathies.[8]
Experimental Protocols
The characterization of CEP120's functional domains has relied on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments cited in the literature.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This technique is used to identify proteins that interact with CEP120 in their native cellular context.
Protocol Outline:
-
Cell Lysis: Cells expressing the protein of interest are lysed in a non-denaturing buffer to preserve protein complexes.
-
Antibody Incubation: A primary antibody specific to CEP120 is added to the cell lysate and incubated to allow for the formation of antibody-antigen complexes.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate to capture the antibody-CEP120 complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.
Microtubule Co-sedimentation Assay
This in vitro assay is used to determine the direct binding of CEP120 or its domains to microtubules.
Protocol Outline:
-
Tubulin Polymerization: Purified tubulin is polymerized into microtubules in the presence of GTP and a stabilizing agent like taxol.
-
Incubation: The purified CEP120 protein or a specific domain is incubated with the pre-formed microtubules.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the microtubules and any associated proteins.
-
Analysis: The supernatant (containing unbound proteins) and the pellet (containing microtubules and bound proteins) are analyzed by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of CEP120 that co-sedimented with the microtubules.
Proximity-Dependent Biotin (B1667282) Identification (BioID)
BioID is employed to identify proteins in close proximity to CEP120 within living cells.
Protocol Outline:
-
Fusion Protein Expression: A fusion protein of CEP120 and a promiscuous biotin ligase (BirA*) is expressed in cells.
-
Biotin Labeling: The cells are incubated with biotin, which is then activated by BirA* and covalently attached to nearby proteins.
-
Cell Lysis and Streptavidin Affinity Purification: The cells are lysed under denaturing conditions, and biotinylated proteins are purified using streptavidin-coated beads.
-
Mass Spectrometry: The enriched biotinylated proteins are identified by mass spectrometry.
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional structure of CEP120's domains at atomic resolution.
Protocol Outline:
-
Protein Expression and Purification: A specific domain of CEP120 is overexpressed and purified to high homogeneity.
-
Crystallization: The purified protein is subjected to various crystallization screening conditions to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the protein domain is built and refined.
Conclusion
The functional domains of CEP120 are intricately involved in fundamental cellular processes, and their disruption leads to severe developmental disorders. The continued investigation into the precise molecular interactions and regulatory mechanisms governed by these domains will be crucial for a complete understanding of ciliogenesis and for the development of targeted therapies for CEP120-related ciliopathies. This guide provides a foundational resource for researchers and professionals engaged in this critical area of study.
References
- 1. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cep120 promotes microtubule formation through a unique tubulin binding C2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CEP120 interacts with CPAP and positively regulates centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CEP120 siRNA Transfection in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120) is a key regulatory protein involved in centriole duplication and maturation.[1] It plays a crucial role in the microtubule-dependent coupling of the nucleus and the centrosome.[1][2] CEP120 is essential for the proper assembly of centrioles and subsequent ciliogenesis.[3] Dysregulation of CEP120 has been linked to developmental disorders and tumorigenesis.[4] RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique to specifically silence gene expression and study protein function. This document provides a detailed protocol for the transfection of CEP120 siRNA into HeLa cells to study its cellular roles.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CEP120 in centriole duplication and the experimental workflow for CEP120 siRNA transfection and analysis.
Caption: CEP120 in the Centriole Duplication Pathway.
Caption: Experimental Workflow for CEP120 Knockdown.
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for CEP120 siRNA transfection in HeLa cells. Optimization is recommended for specific experimental setups.
Table 1: Cell Seeding and Reagent Volumes for 24-Well Plate Format
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1.5 x 10⁴ - 3.5 x 10⁴ cells/well | Aim for 30-50% confluency at the time of transfection.[5] |
| siRNA Final Concentration | 10 - 50 nM | Start with 10 nM and optimize as needed.[6][7] |
| Lipofectamine™ RNAiMAX | 0.5 - 1.5 µL/well | Titrate to find the optimal concentration with minimal toxicity.[6] |
| Oligofectamine™ | 3 µL/well | Dilute in serum-free medium before complexing with siRNA.[8] |
| Opti-MEM® I Medium | 50 - 100 µL/well | Used for diluting both siRNA and transfection reagent.[6][8] |
| Final Transfection Volume | 600 µL/well | Includes cell culture medium and siRNA-lipid complex.[5][6] |
Table 2: Timeline for CEP120 Knockdown Analysis
| Time Post-Transfection | Assay | Purpose |
| 24 - 48 hours | qRT-PCR | To quantify the reduction in CEP120 mRNA levels. |
| 48 - 72 hours | Western Blot | To quantify the reduction in CEP120 protein levels. |
| 48 - 72 hours | Immunofluorescence Microscopy | To observe phenotypes such as defects in centriole duplication and ciliogenesis. |
| 48 - 96 hours | Cell-based Assays | To assess functional consequences like changes in cell proliferation or migration. |
Experimental Protocols
Materials
-
HeLa cells (ATCC® CCL-2™)
-
CEP120 siRNA (validated, target-specific)
-
Negative Control siRNA (scrambled sequence)
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar, e.g., Oligofectamine™)
-
Opti-MEM® I Reduced Serum Medium
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
24-well tissue culture plates
-
Nuclease-free water and tubes
Protocol for CEP120 siRNA Transfection in a 24-Well Plate (Forward Transfection)
This protocol is adapted from a general Lipofectamine™ RNAiMAX protocol for HeLa cells.[6]
Day 1: Cell Seeding
-
Culture HeLa cells in DMEM with 10% FBS. Ensure cells are healthy and sub-confluent.
-
Trypsinize and count the cells.
-
Seed 2.0 x 10⁴ cells per well in a 24-well plate with 500 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator. Cells should be 30-50% confluent the next day.[6]
Day 2: Transfection
-
Prepare siRNA Solution: In a sterile microcentrifuge tube, dilute 6 pmol of CEP120 siRNA (or negative control siRNA) in 50 µL of Opti-MEM® I medium. Mix gently.[6] This will result in a final concentration of 10 nM in the well.
-
Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, add 1 µL of Lipofectamine™ RNAiMAX to 49 µL of Opti-MEM® I medium. Mix gently and incubate for 5 minutes at room temperature.
-
Form siRNA-Lipid Complex: Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.[6]
-
Transfect Cells: Add the 100 µL of the siRNA-lipid complex drop-wise to each well containing the HeLa cells in 500 µL of medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24-72 hours before analysis. It is generally not necessary to change the medium after transfection.[8]
Validation of CEP120 Knockdown
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using CEP120-specific primers and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[9]
-
Data Analysis: Calculate the relative expression of CEP120 mRNA using the 2-ΔΔCt method.
2. Western Blot for Protein Level Analysis
-
Protein Extraction: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for CEP120. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of CEP120 protein knockdown.
Phenotypic Analysis
Immunofluorescence Microscopy for Centrosome and Cilia Defects
-
Cell Preparation: At 48-72 hours post-transfection, grow cells on sterile glass coverslips in a 24-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against markers for centrosomes (e.g., γ-tubulin, pericentrin) and cilia (e.g., acetylated tubulin).
-
Secondary Staining and Mounting: Incubate with fluorescently labeled secondary antibodies and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope to assess centrosome number and cilia formation.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal siRNA concentration or transfection reagent volume. | Optimize the siRNA concentration (1-50 nM) and the amount of transfection reagent. |
| Poor cell health or incorrect cell density. | Ensure cells are healthy, in a logarithmic growth phase, and at 30-50% confluency. | |
| Inefficient siRNA sequence. | Use a pre-validated siRNA or test multiple siRNA sequences for the target gene. | |
| High Cell Toxicity/Death | Too much transfection reagent or siRNA. | Reduce the concentration of the transfection reagent and/or siRNA. |
| Cells are sensitive to the transfection process. | Ensure cells are not passaged too many times. Change the medium 4-6 hours post-transfection. | |
| Presence of antibiotics in the transfection medium. | Do not use antibiotics in the medium during transfection.[8] | |
| Inconsistent Results | Variation in cell density or passage number. | Maintain consistent cell culture conditions, including cell density and passage number. |
| Pipetting errors. | Prepare a master mix of the transfection complex for multiple wells to ensure consistency. |
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. Gene - CEP120 [maayanlab.cloud]
- 4. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. hela-transfection.com [hela-transfection.com]
Application Notes: High-Efficiency CEP120 Gene Knockdown Using Pre-designed siRNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole biogenesis, elongation, and subsequent cilia formation.[1] It plays a pivotal role in the microtubule-dependent coupling of the nucleus and the centrosome.[2][3][4] Given its function as an upstream organizer of centriole structure, CEP120 is essential for maintaining centrosome homeostasis and orchestrating key developmental signaling pathways.[1] Dysfunctional CEP120 is linked to human ciliopathies such as Joubert syndrome.[1][4]
RNA interference (RNAi) is a powerful tool for post-transcriptional gene silencing, enabling the study of gene function through targeted knockdown.[5] Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that mediate the sequence-specific degradation of a target mRNA.[6] The use of pre-designed, validated siRNAs offers a reliable and efficient method to investigate the cellular and molecular consequences of CEP120 depletion.[6][7]
These application notes provide a comprehensive workflow and detailed protocols for achieving effective CEP120 knockdown in mammalian cells using pre-designed siRNA, followed by robust validation at both the mRNA and protein levels.
Materials and Reagents
A curated list of necessary materials and reagents for the successful knockdown of CEP120 is provided below.
| Item | Description | Recommended Supplier(s) |
| CEP120 siRNA | Pre-designed and validated siRNA duplexes targeting the human CEP120 gene. A set of 3-4 distinct sequences is recommended.[6][8] | MedchemExpress, Sigma-Aldrich, Bioland Scientific, ADViRNA[9][10][11] |
| Control siRNAs | Negative Control: A non-targeting or scrambled siRNA sequence with no known homology to the target genome.[12] Positive Control: An siRNA targeting a well-expressed housekeeping gene (e.g., GAPDH) to validate transfection efficiency.[13] | Same as target siRNA supplier |
| Transfection Reagent | Lipid-based transfection reagent optimized for siRNA delivery (e.g., Lipofectamine™ RNAiMAX, siLenFect™).[12][14][15] | Thermo Fisher Scientific, GenScript, Qiagen |
| Cell Line | Mammalian cell line suitable for transfection (e.g., HEK293, HeLa). Cell health and low passage number are critical. | ATCC, ECACC |
| Cell Culture Media | Complete growth medium (e.g., DMEM, MEM) with 10% Fetal Bovine Serum (FBS). Reduced-serum medium (e.g., Opti-MEM™) for complex formation.[14][16] | Gibco, Corning |
| RNA Extraction Kit | For isolation of total RNA from cell lysates (e.g., RNeasy Mini Kit, TRIzol™). | QIAGEN, Thermo Fisher Scientific |
| qRT-PCR Reagents | Reverse transcriptase, cDNA synthesis kit, qPCR master mix (e.g., SYBR Green or TaqMan™), and sequence-specific primers.[17][18] | Bio-Rad, Thermo Fisher Scientific |
| Protein Lysis Buffer | RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. | Cell Signaling Technology, Sigma-Aldrich |
| Antibodies | Primary: Validated anti-CEP120 antibody. Loading Control: Anti-GAPDH or anti-β-actin antibody. Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG. | GeneCards, Abcam[2][19] |
| Western Blot Reagents | Protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (5% non-fat milk or BSA in TBST), and ECL substrate.[20][21][22] | Bio-Rad, Thermo Fisher Scientific |
Experimental Workflow and Signaling Context
The overall experimental process for CEP120 knockdown and validation is outlined below. This workflow ensures a systematic approach from cell preparation to final data analysis.
Caption: Experimental workflow for siRNA-mediated knockdown of CEP120.
CEP120 is an integral component of the centrosome, acting as a key upstream regulator of ciliogenesis. Its knockdown is expected to impair centriole maturation and, consequently, the formation of primary cilia.
Caption: Simplified pathway showing CEP120's role in ciliogenesis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Cell Culture: Maintain the selected mammalian cell line in complete growth medium at 37°C and 5% CO₂. Ensure cells are healthy, actively dividing, and sub-confluent before starting the experiment.
-
Seeding: The day before transfection, trypsinize and count the cells. Seed the cells in antibiotic-free complete growth medium to ensure they reach 30-50% confluency at the time of transfection.[23] The optimal cell number varies by cell type and plate format.
Protocol 2: siRNA Transfection
This protocol is adapted for Lipofectamine™ RNAiMAX and a 24-well plate format.[14][15] Volumes should be scaled accordingly for other plate formats.
Table 1: Recommended Reagent Volumes for Transfection
| Plate Format | Seeding Density (approx.) | Culture Medium Volume | siRNA (20 pmol) | Dilution Medium (Opti-MEM™) | Lipofectamine™ RNAiMAX |
| 96-well | 5,000 - 10,000 cells | 100 µL | 2-5 pmol | 2 x 25 µL | 0.5 µL |
| 24-well | 25,000 - 50,000 cells | 500 µL | 20 pmol | 2 x 50 µL | 1.0 µL |
| 6-well | 150,000 - 250,000 cells | 2 mL | 80 pmol | 2 x 100 µL | 6.0 µL |
Procedure (per well of a 24-well plate):
-
siRNA Preparation (Tube A): Dilute 20 pmol of your CEP120 siRNA (or control siRNA) into 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[14] The final concentration of siRNA in the well will be approximately 30-50 nM.[24]
-
Lipofectamine Preparation (Tube B): In a separate tube, dilute 1.0 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.[14]
-
Complex Formation: Combine the diluted siRNA (Tube A) with the diluted Lipofectamine™ (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[14]
-
Transfection: Add the 100 µL of siRNA-lipid complex drop-wise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before analysis. The optimal incubation time depends on the stability of the target mRNA and protein.[23] mRNA knockdown is typically assessed at 24-48 hours, while protein knockdown is often best observed at 48-72 hours.[23][25]
Protocol 3: Validation by Quantitative RT-PCR (qRT-PCR)
qRT-PCR is the gold standard for measuring changes in target mRNA levels post-transfection.[17][25]
-
RNA Isolation: At the desired time point (e.g., 24 or 48 hours), wash cells with PBS and lyse them directly in the well. Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan™-based master mix, cDNA template, and primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis (ΔΔCt Method):
-
Calculate the ΔCt for each sample: ΔCt = Ct(CEP120) - Ct(Housekeeping Gene)
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(CEP120 siRNA) - ΔCt(Negative Control siRNA)
-
Calculate the relative expression (fold change): Fold Change = 2^(-ΔΔCt)
-
Calculate the percentage of knockdown: % Knockdown = (1 - Fold Change) * 100[25]
-
Table 2: Example qRT-PCR Data and Knockdown Calculation
| Sample | Target Gene | Ct (avg) | Housekeeper (GAPDH) | Ct (avg) | ΔCt | ΔΔCt | % Knockdown |
| Control siRNA | CEP120 | 23.5 | GAPDH | 18.0 | 5.5 | (Reference) | 0% |
| CEP120 siRNA 1 | CEP120 | 26.2 | GAPDH | 18.1 | 8.1 | 2.6 | 81.2% |
| CEP120 siRNA 2 | CEP120 | 25.8 | GAPDH | 17.9 | 7.9 | 2.4 | 78.1% |
Protocol 4: Validation by Western Blot
Western blotting confirms that the reduction in mRNA levels translates to a decrease in CEP120 protein expression.[20][26]
-
Protein Extraction: At the desired time point (e.g., 48 or 72 hours), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[20][21]
-
Primary Antibody: Incubate the membrane with a primary antibody specific to CEP120 overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[21]
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH). Quantify the band intensities using densitometry software. Normalize the CEP120 signal to the loading control signal. Calculate the percentage of protein knockdown relative to the negative control.[20]
Table 3: Example Western Blot Densitometry and Knockdown Calculation
| Sample | CEP120 Intensity | Loading Control Intensity | Normalized CEP120 | % Knockdown |
| Control siRNA | 15,200 | 16,000 | 0.95 | 0% |
| CEP120 siRNA 1 | 3,500 | 15,800 | 0.22 | 76.8% |
| CEP120 siRNA 2 | 4,100 | 16,100 | 0.25 | 73.7% |
Troubleshooting
Table 4: Troubleshooting Guide for siRNA Experiments
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Knockdown Efficiency (<70%) | 1. Suboptimal transfection efficiency.[28] 2. Ineffective siRNA sequence. 3. Incorrect harvest time. 4. Degraded siRNA. | 1. Optimize cell confluency, siRNA concentration (10-100 nM), and reagent-to-siRNA ratio. Use a positive control siRNA (e.g., GAPDH) to confirm transfection works in your system.[13] 2. Test 2-3 different pre-designed siRNAs for the same target.[6] 3. Perform a time-course experiment (24, 48, 72h) to find the optimal time for analysis.[27] 4. Resuspend and store siRNA according to manufacturer's protocol; avoid multiple freeze-thaw cycles.[15] |
| High Cell Toxicity / Death | 1. Cell density is too low or too high. 2. Transfection reagent is toxic to the cell line.[27] 3. High concentration of siRNA. | 1. Ensure cell confluency is between 30-50% at the time of transfection. 2. Reduce the amount of transfection reagent or try a different reagent. Perform a toxicity control with reagent only.[27] 3. Titrate the siRNA concentration to the lowest effective level. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during complex formation. 3. Uneven distribution of transfection complexes. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a master mix of siRNA and transfection reagent for all replicate wells to minimize variability.[29] 3. Add complexes drop-wise and gently rock the plate. |
| mRNA Knockdown is High, but Protein Level is Unchanged | 1. High stability/long half-life of the target protein.[27] 2. Insufficient incubation time post-transfection. | 1. Check literature for the known half-life of CEP120. 2. Extend the incubation period to 72 or even 96 hours to allow for protein turnover.[14] |
References
- 1. Gene - CEP120 [maayanlab.cloud]
- 2. genecards.org [genecards.org]
- 3. CEP120 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. qiagen.com [qiagen.com]
- 6. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for siRNA-mediated U1 snRNA knockdown using fluorinated α-helical polypeptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bioland-sci.com [bioland-sci.com]
- 11. Reliable siRNA Reagents - ADViRNA [advirna.com]
- 12. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. genscript.com [genscript.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]
- 18. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot protocol | Sigma-Aldrich [sigmaaldrich.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 26. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 27. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 28. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 29. Guidelines for transfection of siRNA [qiagen.com]
Optimizing CEP120 siRNA Delivery in Primary Neurons: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal protein 120 (CEP120) is a key regulator of neuronal development. It is a centrosomal protein that plays a crucial role in microtubule-dependent processes, including the coupling of the nucleus and the centrosome.[1] In neural progenitors, CEP120 is essential for interkinetic nuclear migration (INM), a characteristic pattern of nuclear movement, and for maintaining the neural progenitor pool.[2][3] Silencing of CEP120 has been shown to impair INM and lead to premature differentiation of neural progenitors into neurons, highlighting its importance in neurogenesis.[2][3] Given its critical role, CEP120 is a protein of significant interest in developmental neuroscience and for understanding the pathophysiology of certain neurodevelopmental disorders.
The study of protein function in primary neurons, which are notoriously difficult to transfect, presents significant challenges.[4] Small interfering RNA (siRNA) offers a powerful tool for transiently silencing gene expression to study loss-of-function phenotypes. However, the efficiency of siRNA delivery into primary neurons is often low, and the delivery method itself can induce toxicity, confounding experimental results.
These application notes provide a comprehensive guide to optimizing the delivery of CEP120 siRNA into primary neurons. We offer detailed protocols for various transfection methods, guidelines for validating knockdown, and protocols for assessing the phenotypic consequences of CEP120 silencing.
Data Presentation: Comparison of siRNA Delivery Methods in Primary Neurons
The choice of siRNA delivery method is critical for achieving high transfection efficiency while maintaining neuronal health. Below is a summary of quantitative data for common transfection methods. It is important to note that efficiencies and optimal conditions can vary significantly depending on the specific type of primary neuron (e.g., cortical, hippocampal), their age in culture, and the siRNA sequence.
| Delivery Method | Transfection Reagent/System | siRNA Concentration | Transfection Efficiency | Cell Viability/Toxicity | Reference Cell Type |
| Lipofection | Lipofectamine™ RNAiMAX | 5 - 100 nM (20 nM recommended starting) | Up to 83% (for oligonucleotides) | Reagent-dependent, optimization crucial | Primary Rat Hippocampal Neurons[5] |
| GenMute™ | 50 nM | Up to 90% silencing | Pre-optimized for low toxicity | Primary Cultured Neurons | |
| DharmaFECT™ | 75 nM | Variable (e.g., 5% mRNA knockdown in one study) | Can be toxic, requires optimization | Primary Human Fetal Neocortical Neurons[6] | |
| Peptide-Mediated | Penetratin1 | 80 nM | ~99% uptake | Low toxicity | Primary Mammalian Hippocampal & Sympathetic Neurons[7] |
| Magnetofection | NeuroMag™ | Not specified | Efficient for siRNA | Relatively non-toxic | Primary Hippocampal, Cortical, Motor Neurons[8] |
| Electroporation | Nucleofection™/Various | Variable | ~40% | Can lead to high mortality rates if not optimized | Primary Mouse Hippocampal & Cortical Neurons[6] |
| Viral Delivery | AAV9-shRNA | N/A | Highly effective in vivo | Low immunogenicity and toxicity | Dorsal Root Ganglia Neurons (in vivo) |
Signaling Pathways and Experimental Workflows
CEP120 Signaling in Neuronal Progenitors
Caption: CEP120 recruits TACC3 to the centrosome to regulate microtubules, enabling interkinetic nuclear migration and promoting neural progenitor self-renewal.[2][3]
Experimental Workflow for CEP120 Knockdown
Caption: Workflow for CEP120 silencing in primary neurons, from culture to validation and phenotypic analysis.
Troubleshooting siRNA Delivery
Caption: A logical guide to troubleshooting common issues in siRNA transfection of primary neurons.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
Timed-pregnant mouse or rat (E18)
-
Dissection medium: HBSS, sterile-filtered
-
Digestion solution: Papain (20 U/mL) and DNase I (100 µg/mL) in dissection medium
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Coating solution: Poly-L-lysine (50 µg/mL) or Poly-D-lysine (PDL)
-
Sterile dissection tools, culture plates/coverslips, 15 mL conical tubes
Procedure:
-
Coat culture surfaces with Poly-L-lysine or PDL solution for at least 1 hour at 37°C, then wash three times with sterile water and allow to dry.
-
Euthanize the pregnant dam according to approved institutional guidelines and remove the embryonic horns.
-
Isolate embryonic brains and dissect the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and transfer to the digestion solution. Incubate for 15-20 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed plating medium.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate neurons at the desired density (e.g., 1.5 x 10^5 cells/cm²) on coated culture vessels.
-
Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 2-3 days. Transfections are typically performed between days in vitro (DIV) 4 and 7.
Protocol 2: siRNA Delivery via Lipofection (Lipofectamine™ RNAiMAX)
This protocol is adapted for a 24-well plate format. Volumes should be scaled accordingly for other formats.
Materials:
-
Primary neurons in culture (DIV 4-7, 60-80% confluent)
-
CEP120 siRNA and validated negative control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of siRNA-Lipid Complexes (per well): a. In tube A, dilute 1 µL of 20 µM siRNA stock (final concentration ~50 nM) in 50 µL of Opti-MEM™. Mix gently. b. In tube B, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA (Tube A) and diluted Lipofectamine™ RNAiMAX (Tube B). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: a. Gently remove half of the culture medium from each well of the neuronal culture. b. Add the 100 µL of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the neurons at 37°C in a 5% CO₂ incubator. b. The incubation time with the transfection complex can be optimized (e.g., 8-24 hours) before replacing it with fresh, pre-warmed culture medium to reduce toxicity.[9] c. Analyze knockdown and phenotype 48-72 hours post-transfection.
Protocol 3: Validation of CEP120 Knockdown by Western Blot
Materials:
-
Transfected and control primary neurons
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies: anti-CEP120, anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer on ice for 20 minutes. c. Scrape cells and collect lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary anti-CEP120 antibody (at manufacturer's recommended dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply chemiluminescent substrate and image the blot. b. Re-probe the membrane with a loading control antibody (e.g., β-actin). c. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize CEP120 band intensity to the loading control.
Protocol 4: Phenotypic Analysis by Immunofluorescence and Neurite Outgrowth Measurement
Materials:
-
Transfected and control neurons cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-β-III tubulin (Tuj1)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
-
Fluorescence microscope and imaging software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Immunostaining: a. Fix cells with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize with 0.25% Triton X-100 for 10 minutes. d. Wash three times with PBS. e. Block with 5% BSA for 1 hour. f. Incubate with anti-Tuj1 primary antibody in blocking buffer overnight at 4°C. g. Wash three times with PBS. h. Incubate with Alexa Fluor-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light. i. Wash three times with PBS. j. Mount coverslips onto slides using mounting medium.
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition. b. Open images in ImageJ. c. Use the NeuronJ plugin or a similar tool to trace the neurites of individual, well-isolated neurons.[1][10][11] d. Measure the total length of all neurites and the number of primary neurites and branch points per neuron. e. Compile data from at least 50 neurons per condition and perform statistical analysis.
References
- 1. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cep120 and TACCs control interkinetic nuclear migration and the neural progenitor pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transfection Techniques for Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool [ouci.dntb.gov.ua]
- 7. Highly Efficient Small Interfering RNA Delivery to Primary Mammalian Neurons Induces MicroRNA-Like Effects before mRNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
Application Notes and Protocols for Lipid-Based Transfection of CEP120 siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120) is a critical regulator of centriole duplication, maturation, and subsequent ciliogenesis.[1][2][3] It plays a crucial role in the microtubule-dependent coupling of the nucleus and the centrosome, a process vital for the migration and self-renewal of neural progenitors during brain development.[1][4][5] Given its central role in cell cycle progression and development, CEP120 is a protein of significant interest. Mutations in the CEP120 gene have been linked to ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1][3]
RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful method for studying gene function by specific knockdown of target gene expression.[6] Lipid-based transfection reagents are a widely used tool for delivering siRNA into a broad range of cell types.[7][] These reagents are typically composed of cationic lipids that form complexes, or lipoplexes, with negatively charged siRNA molecules.[7][9] The positively charged lipoplexes interact with the negatively charged cell membrane, facilitating cellular uptake through endocytosis.[7][10]
This document provides a detailed protocol for the effective knockdown of CEP120 using lipid-based transfection reagents, guidance on optimizing transfection conditions, and methods for assessing the experimental outcome.
Signaling Pathway and Experimental Workflow
To effectively design and interpret CEP120 knockdown experiments, it is essential to understand both the biological context of the protein and the experimental steps involved.
CEP120 Signaling and Function
CEP120 is a key component of the centrosome, acting as a hub for centriole biogenesis.[3] It is required for the recruitment of other essential proteins to the centriole and plays a role in regulating the localization of Transforming Acidic Coiled-Coil protein 3 (TACC3) in neural progenitors.[1][2][4] Its function is integral to the formation of primary cilia, which act as cellular antennae for various signaling pathways.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. Gene - CEP120 [maayanlab.cloud]
- 4. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CEP120 - Wikipedia [en.wikipedia.org]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 9. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 10. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP120 siRNA Electroporation in Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the electroporation-mediated delivery of small interfering RNA (siRNA) targeting Centrosomal Protein 120 (CEP120) in stem cells. This document includes detailed protocols, recommended electroporation parameters, and insights into the functional consequences of CEP120 knockdown.
Introduction
Centrosomal Protein 120 (CEP120) is a crucial regulator of centrosome biogenesis, centriole duplication, and ciliogenesis.[1][2][3] In stem and progenitor cells, proper CEP120 function is essential for maintaining the progenitor pool, regulating cell proliferation, and ensuring proper differentiation.[2][4][5] Dysregulation of CEP120 has been linked to developmental defects and diseases, including ciliopathies.[1][5] RNA interference (RNAi) using siRNA offers a powerful tool to transiently knockdown CEP120 expression and study its role in stem cell biology. Electroporation is an effective non-viral method for delivering siRNA into difficult-to-transfect cells like stem cells.[6][7][8]
Key Applications
-
Functional Genomics: Investigate the role of CEP120 in stem cell self-renewal, differentiation, and cell cycle progression.
-
Disease Modeling: Model developmental disorders and ciliopathies associated with CEP120 mutations in a controlled in vitro environment.
-
Drug Discovery: Screen for therapeutic compounds that modulate CEP120-related pathways.
Experimental Protocols
General Considerations
-
RNase-Free Environment: It is critical to maintain an RNase-free environment to prevent siRNA degradation. Use certified RNase-free reagents, consumables, and dedicated equipment.[7]
-
Cell Health: Ensure stem cells are healthy, actively dividing, and at a low passage number for optimal electroporation efficiency and viability.
-
Optimization is Key: The provided parameters are a starting point. Optimal electroporation conditions are cell-type specific and should be determined empirically for each new stem cell line.[8][9]
Materials
-
Stem cells (e.g., human induced pluripotent stem cells (iPSCs), mesenchymal stem cells (MSCs), neural progenitor cells (NPCs))
-
Validated CEP120 siRNA and negative control siRNA (scrambled sequence)
-
Electroporation system (e.g., Bio-Rad Gene Pulser Xcell™, Lonza Nucleofector™)
-
Electroporation cuvettes (e.g., 4 mm gap)
-
Electroporation buffer (low-salt)[7]
-
Stem cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Cell dissociation reagent (e.g., Accutase)
-
Trypan blue solution or other viability stain
-
6-well tissue culture plates
Protocol for Electroporation of CEP120 siRNA in Stem Cells
This protocol is a general guideline and may require optimization.
-
Cell Preparation:
-
Culture stem cells to 70-80% confluency.
-
On the day of electroporation, aspirate the culture medium and wash the cells once with PBS.
-
Add cell dissociation reagent and incubate at 37°C until cells detach.
-
Neutralize the dissociation reagent with culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of electroporation buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue. Viability should be >90%.
-
Adjust the cell concentration to the desired density (e.g., 2 x 10^6 to 1 x 10^7 cells/mL).
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix the required volume of cell suspension with the CEP120 siRNA (or negative control siRNA) to the final desired concentration (e.g., 50-200 nM).
-
Gently mix and transfer the cell/siRNA suspension to a pre-chilled electroporation cuvette. Ensure there are no air bubbles.
-
Place the cuvette into the electroporator.
-
Apply the electric pulse using the optimized settings for your specific stem cell type and electroporation system (refer to Table 1 for starting parameters).
-
Immediately after the pulse, add 500 µL of pre-warmed culture medium to the cuvette to aid cell recovery.[10]
-
Gently pipette the cell suspension from the cuvette and transfer it to a well of a 6-well plate containing pre-warmed culture medium.
-
-
Post-Electroporation Care and Analysis:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Change the culture medium after 24 hours to remove any dead cells and residual electroporation buffer.
-
Harvest cells at different time points (e.g., 24, 48, 72 hours) post-electroporation for analysis.
-
Assess CEP120 knockdown efficiency by quantitative real-time PCR (qRT-PCR) for mRNA levels and Western blotting for protein levels.
-
Perform functional assays to investigate the phenotypic effects of CEP120 knockdown (e.g., proliferation assays, differentiation assays, immunofluorescence for centrosome and cilia markers).
-
Data Presentation
Table 1: Recommended Starting Electroporation Parameters for siRNA in Stem Cells
The following table summarizes a range of electroporation settings reported in the literature for various stem cell types. These should be used as a starting point for optimization.
| Parameter | Human Mesenchymal Stem Cells (hMSC)[9] | Human Embryonic Stem Cells (hESC)[11] | Human Leukemia Stem/Progenitor Cells (LSPC)[12] | General Recommendation for Difficult-to-Transfect Cells[8][13] |
| Electroporator System | Not specified | Lonza Nucleofector™ 96-well Shuttle® | Invitrogen Neon™ Transfection System | Gene Pulser Xcell™, Amaxa Nucleofector™ II |
| Pulse Program/Waveform | Square Wave | Pre-programmed (e.g., A-023) | 3 Pulses | Square Wave or Exponential Decay |
| Voltage | 1600 V | Not specified | 1600 V | 220-340 V (Exponential); 100-200 V (Square) |
| Pulse Length/Capacitance | 10 ms (B15284909) | Not specified | 10 ms | 10-20 ms (Square); 975 µF (Exponential) |
| siRNA Concentration | Not specified | 200-600 ng per transfection | 50 nM | 50-200 nM |
| Cell Density | Not specified | 1 x 10^6 cells | 2 x 10^6 cells / 100 µL | 2 x 10^6 - 1 x 10^7 cells/mL |
| Cuvette Gap Size | Not specified | Not applicable | Not applicable | 4 mm |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for CEP120 siRNA electroporation in stem cells.
CEP120 Functional Pathway
Caption: Simplified pathway of CEP120 function and the impact of siRNA-mediated knockdown.
References
- 1. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Talpid3-binding centrosomal protein Cep120 is required for centriole duplication and proliferation of cerebellar granule neuron progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. biocompare.com [biocompare.com]
- 8. Optimal Electroporation Condition for Small Interfering RNA Transfection into MDA-MB-468 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient, high-throughput transfection of human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenotypic Assays Following CEP120 Gene Silencing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to CEP120
Centrosomal Protein 120 (CEP120) is a crucial protein involved in centriole biogenesis, maturation, and the subsequent formation of cilia.[1][2][3] It is preferentially localized to the daughter centriole.[2][4] CEP120 plays a significant role in microtubule-dependent processes, including the coupling of the nucleus and the centrosome.[5][6] Mutations in the CEP120 gene are associated with a spectrum of human genetic disorders known as ciliopathies, including Joubert syndrome (JS) and Jeune asphyxiating thoracic dystrophy (JATD).[7][8][9][10] These disorders are characterized by defects in the formation and function of primary cilia, leading to a wide range of clinical manifestations.[7][9]
Functional Role of CEP120 in Cellular Processes
CEP120 is integral to several key cellular functions:
-
Centriole Duplication and Elongation: CEP120 is essential for the proper assembly and elongation of centrioles.[2][11][12] It interacts with other critical centrosomal proteins, such as CPAP, to regulate these processes.[12][13]
-
Ciliogenesis: By ensuring the correct formation of centrioles, which mature into basal bodies, CEP120 is a positive regulator of primary cilia assembly.[3][5][14] Silencing of CEP120 leads to significant defects in ciliogenesis.[1][4]
-
Cell Cycle Progression: While some studies suggest that loss of CEP120 function does not perturb overall cell cycle progression, it is involved in processes that are tightly linked to the cell cycle, such as centriole duplication.[11] Depletion of Cep120 has been shown to perturb the cell cycle progression of granule neuron progenitors.[15]
-
Protein Recruitment and Signaling: CEP120 is required for the recruitment of other proteins, such as C2CD3 and Talpid3, to the distal ends of centrioles, which is a critical step for the assembly of centriole appendages and subsequent cilia formation.[14] It also plays a role in ciliary signaling.[1][4]
Impact of CEP120 Gene Silencing
Silencing of the CEP120 gene provides a valuable in vitro model to study the molecular mechanisms underlying ciliopathies and to screen for potential therapeutic agents. The phenotypic consequences of CEP120 knockdown are multi-faceted and can be quantitatively assessed through various assays. Key phenotypes observed after CEP120 silencing include:
-
Defective Ciliogenesis: A significant reduction in the number of ciliated cells is a primary phenotype.[1][4]
-
Aberrant Cilia Length: The cilia that do form in CEP120-depleted cells often exhibit abnormal lengths.[1][4]
-
Impaired Centriole Appendage Assembly: Loss of CEP120 results in centrioles that lack distal and subdistal appendages.[14]
-
Disrupted Protein Localization: The localization of other key centrosomal and ciliary proteins, such as OFD1 and CP110, is altered.[1]
-
Dispersal of Centriolar Satellites: CEP120 depletion can lead to the dispersal of centriolar satellites, which are important for protein trafficking to the centrosome.[1][4]
These observable and quantifiable phenotypes make CEP120 an attractive target for the development of cell-based assays in the context of drug discovery for ciliopathies.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the silencing or mutation of the CEP120 gene.
Table 1: Effects of CEP120 Depletion on Ciliogenesis and Centriolar Protein Localization
| Phenotypic Parameter | Control Cells | CEP120-Depleted Cells | Percentage Change | Reference |
| Cilia Formation | Normal | >60% decrease | >60% | [1][4] |
| CP110 Localization | Predominantly on daughter centriole | Higher incidence on both centrioles | - | [1] |
| OFD1 Foci at Centrioles | Present at both centrioles | Decreased number of foci | Significant decrease | [1][4] |
Table 2: Impact of CEP120 Mutations on Protein Levels and Ciliogenesis
| CEP120 Status | Total CEP120 Protein Levels | Centrosomal CEP120 Protein Levels | Cilia Formation | Reference |
| Wild-Type | Normal | Normal | Normal | [16] |
| V194A (JS) Mutant | Reduced | Reduced | Deficient | [16] |
| A199P (JATD) Mutant | Reduced | Reduced | Deficient | [16] |
Experimental Protocols
Here we provide detailed protocols for key experiments to be performed after CEP120 gene silencing.
Protocol 1: siRNA-Mediated Silencing of CEP120
This protocol describes the use of small interfering RNA (siRNA) to transiently knock down the expression of the CEP120 gene in cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., hTERT-RPE1, MEFs)
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting CEP120 (e.g., Dharmacon siGENOME, 5'-GAUGAGAACGGGUGUGUAU-3')[1]
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for protein analysis (e.g., RIPA buffer)
-
Reagents for Western blotting or qRT-PCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation: a. For each well, dilute 20 pmol of CEP120 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete medium. b. Add the 200 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.
-
Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency.
-
For Protein Analysis (Western Blot): Lyse the cells in RIPA buffer, quantify protein concentration, and perform Western blotting using a validated anti-CEP120 antibody.
-
For mRNA Analysis (qRT-PCR): Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers specific for CEP120 and a housekeeping gene.
-
Protocol 2: Immunofluorescence Staining for Cilia and Centrosomes
This protocol details the procedure for visualizing primary cilia and centrosomes in cultured cells using immunofluorescence microscopy.[17][18][19]
Materials:
-
Cells grown on sterile glass coverslips (12 mm diameter) in a 12-well plate
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Mouse anti-acetylated α-tubulin (for cilia axoneme)
-
Rabbit anti-gamma-tubulin (for centrosomes/basal bodies)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a different fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI solution (for nuclear staining)
-
Mounting medium (e.g., Mowiol or ProLong Gold Antifade Mountant)
-
Glass microscope slides
Procedure:
-
Cell Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 10-15 minutes at room temperature. c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 1 mL of 0.5% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add 1 mL of blocking solution to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibodies (anti-acetylated α-tubulin and anti-gamma-tubulin) in the blocking solution at their optimal concentrations. b. Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips. c. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each.
-
Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibodies in the blocking solution. b. Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: a. Wash the coverslips three times with PBS containing 0.1% Tween-20 for 10 minutes each, protected from light. b. Incubate the coverslips with DAPI solution for 5 minutes at room temperature. c. Perform a final wash with PBS.
-
Mounting: a. Carefully remove the coverslips from the wells using fine-tipped forceps. b. Place a drop of mounting medium onto a clean glass slide. c. Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles. d. Seal the edges with nail polish if necessary.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for each fluorophore.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of a cell population after CEP120 silencing using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
CEP120-silenced and control cells from a 6-well plate
-
Trypsin-EDTA
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with PBS. b. Add trypsin-EDTA to detach the cells. c. Once detached, add complete medium to inactivate the trypsin. d. Transfer the cell suspension to a 15 mL conical tube.
-
Cell Fixation: a. Centrifuge the cells at 300 x g for 5 minutes. b. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. c. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Discard the ethanol and wash the cell pellet once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution. d. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use appropriate software to gate the cell population and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Diagram 1: CEP120 Signaling Pathway in Ciliogenesis
Caption: CEP120's role in recruiting key proteins for ciliogenesis.
Diagram 2: Experimental Workflow for Phenotypic Analysis
Caption: Workflow for CEP120 silencing and subsequent phenotypic assays.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Gene - CEP120 [maayanlab.cloud]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 5. CEP120 - Wikipedia [en.wikipedia.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. jmg.bmj.com [jmg.bmj.com]
- 8. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blogs.bmj.com [blogs.bmj.com]
- 11. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. CEP120 interacts with CPAP and positively regulates centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CEP120-mediated KIAA0753 recruitment onto centrioles is required for timely neuronal differentiation and germinal zone exit in the developing cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 19. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
Application Notes and Protocols for Immunofluorescence Staining of Centrioles Following CEP120 Knockdown
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescence staining of centrioles in mammalian cells after the knockdown of Centrosomal Protein 120 (CEP120). This procedure is critical for investigating the role of CEP120 in centriole maturation, protein recruitment, and overall centrosome homeostasis. Quantitative analysis of protein levels at the centrosome is essential for understanding the functional consequences of CEP120 depletion.
Introduction
CEP120 is a key regulatory protein localized to the daughter centriole, playing an essential role in centriole assembly and maturation.[1][2][3] In quiescent cells, CEP120 is enriched on the daughter centriole and acts as an inhibitor of its premature maturation.[4][5] Depletion of CEP120 via siRNA-mediated knockdown leads to an accumulation of pericentriolar material (PCM) components, including pericentrin, Cdk5Rap2, ninein, and Cep170, primarily at the daughter centriole.[4][5] This accumulation results in increased microtubule-nucleation activity, aberrant trafficking of centrosomal proteins, and defects in the assembly and signaling of the primary cilium.[4][5]
This protocol provides a robust method for performing and quantifying immunofluorescence experiments to study the effects of CEP120 knockdown on the localization and levels of key centriolar and PCM proteins.
Quantitative Data Summary
Depletion of CEP120 results in a significant increase in the fluorescence intensity of several PCM proteins at the centrosome, indicating their accumulation. The following table summarizes quantitative data from studies on CEP120 knockdown in mouse embryonic fibroblasts (MEFs).
| Protein | Treatment | Fold Change in Centrosomal Fluorescence Intensity (Normalized to Control) | Key Findings |
| Pericentrin | CEP120 siRNA | ~2.5-fold increase | The majority of the increase occurs at the daughter centriole.[4][5] |
| Cdk5Rap2 | CEP120 siRNA | Significant increase | Accumulates at the centrosome, particularly the daughter centriole, following CEP120 depletion.[4] |
| Ninein | CEP120 siRNA | Significant increase | Accumulates at the centrosome upon loss of CEP120.[5] |
| Cep170 | CEP120 siRNA | Significant increase | Accumulates at the centrosome in CEP120-depleted cells.[5] |
Signaling Pathway
The depletion of CEP120 disrupts the normal regulation of daughter centriole maturation, leading to a cascade of downstream effects that impact centrosome function and ciliogenesis.
Caption: CEP120 signaling in centriole maturation.
Experimental Workflow
The following diagram outlines the key steps for the immunofluorescence analysis of centrioles after CEP120 knockdown.
Caption: Experimental workflow for centriole immunofluorescence.
Detailed Experimental Protocols
CEP120 Knockdown using siRNA
This protocol is for transient knockdown of CEP120 in a human or mouse cell line (e.g., RPE-1, U2OS, MEFs).
Materials:
-
CEP120 siRNA (e.g., Dharmacon siGENOME, cat. # D-016493-01; sequence: 5'-GAUGAGAACGGGUGUGUAU-3')[5]
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cell culture medium and supplements
-
6-well plates or chambered coverslips
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates or chambered coverslips so they reach 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
For each well of a 6-well plate, dilute 20-40 pmol of siRNA (control or CEP120-targeting) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. The optimal knockdown time should be determined empirically, for example, by Western blotting.
Immunofluorescence Staining of Centrioles
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS (if using PFA fixation)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibodies (e.g., rabbit anti-Pericentrin, mouse anti-γ-tubulin, human anti-Centrin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568, goat anti-human Alexa Fluor 647)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Washing: Gently wash the cells on coverslips three times with PBS.
-
Fixation:
-
Methanol Fixation: Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
PFA Fixation: Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Washing after Fixation: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for PFA fixation only): Incubate with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Final Wash and Mounting: Wash once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium. Seal the edges with clear nail polish.
-
Imaging: Acquire images using a confocal microscope. Use consistent settings for laser power, gain, and offset for all samples to allow for quantitative comparisons.
Quantitative Analysis of Fluorescence Intensity
Protocol:
-
Image Acquisition: Acquire z-stacks of the centrosomes using a high-magnification objective (e.g., 60x or 100x oil immersion).
-
Image Analysis Software: Use software such as ImageJ/Fiji or Nikon Elements.
-
Quantification:
-
Create a maximum intensity projection of the z-stack.
-
Draw a circular region of interest (ROI) of a fixed diameter (e.g., 2-3 µm) centered on the centrosome (identified by γ-tubulin or centrin staining).[5]
-
Measure the integrated fluorescence intensity within the ROI for the protein of interest (e.g., pericentrin).[5]
-
To correct for background, measure the fluorescence intensity in a nearby region of the cytoplasm that does not contain specific staining and subtract this value from the centrosomal measurement.[5]
-
Repeat this measurement for a large number of cells (e.g., >50) for both control and CEP120 knockdown conditions.
-
-
Data Normalization and Statistical Analysis:
-
Normalize the average fluorescence intensity of the CEP120 knockdown samples to the average intensity of the control samples.
-
Perform statistical analysis (e.g., t-test) to determine the significance of any observed differences.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inefficient siRNA knockdown | Verify knockdown by Western blot. Optimize transfection conditions. |
| Low primary antibody concentration | Increase antibody concentration or incubation time. | |
| Incompatible primary/secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| Over-fixation masking the epitope | Reduce fixation time or perform antigen retrieval. | |
| High Background | Primary/secondary antibody concentration too high | Titrate antibodies to determine the optimal concentration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., serum from the secondary antibody host species). | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody | Run a secondary antibody-only control. |
| Aggregated antibodies | Centrifuge antibodies before use. |
References
- 1. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
Application Notes and Protocols for Live-Cell Imaging of CEP120-Depleted Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole assembly, maturation, and ciliogenesis.[1][2] It is primarily localized to the daughter centriole in quiescent cells, where it plays a role in inhibiting the premature maturation of this structure.[1][3][4] Depletion of CEP120 has been shown to cause defects in centriole duplication, aberrant accumulation of pericentriolar material (PCM), and consequently, impaired formation and function of primary cilia.[3][4] Mutations in the CEP120 gene are associated with human ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy, highlighting its importance in cellular and developmental processes.[3][5]
Live-cell imaging of CEP120-depleted cells is a powerful technique to dissect the dynamic cellular processes regulated by this protein in real-time. These application notes provide detailed protocols for CEP120 depletion via siRNA, subsequent live-cell imaging, and quantitative analysis, along with a summary of expected quantitative outcomes.
Signaling and Functional Pathway of CEP120
In quiescent (G0) cells, CEP120 is asymmetrically enriched on the daughter centriole, where it functions to prevent the untimely recruitment and accumulation of PCM components.[1][3] The loss of CEP120 disrupts this inhibitory mechanism, leading to a cascade of events that ultimately impair the cell's ability to form a primary cilium, a critical sensory organelle.
Experimental Workflow Overview
The general workflow for investigating the effects of CEP120 depletion involves cell culture, siRNA-mediated knockdown of the CEP120 protein, induction of quiescence and ciliogenesis through serum starvation, live-cell imaging using fluorescence microscopy, and subsequent quantitative analysis of the acquired images.
Quantitative Data Summary
Depletion of CEP120 leads to significant and measurable changes in centrosomal composition and ciliary characteristics. The following tables summarize typical quantitative results observed in mouse embryonic fibroblast (MEF) cells.
Table 1: Effect of CEP120 Depletion on Pericentriolar Material (PCM) Components
| Protein | Localization | Fold Increase in Centrosomal Intensity (CEP120-depleted vs. Control) | Reference |
|---|---|---|---|
| Pericentrin | Core PCM Scaffold | ~2.5-fold | [1] |
| Cdk5Rap2 | PCM Component | Significant Increase | [1] |
| Ninein | Subdistal Appendages / PCM | Significant Increase | [1] |
| Cep170 | PCM Component | Significant Increase |[1] |
Table 2: Effect of CEP120 Depletion on Ciliogenesis
| Parameter | Control siRNA | CEP120 siRNA | Reference |
|---|---|---|---|
| Percentage of Ciliated Cells | Normal (~70-80%) | >60% Decrease | [1][3] |
| Cilia Length | Normal | Aberrant (Shorter or Longer) |[1][3] |
Experimental Protocols
Protocol 1: Cell Culture and CEP120 Depletion
This protocol describes the transient depletion of CEP120 in human hTERT-RPE-1 or mouse embryonic fibroblast (MEF) cells using small interfering RNA (siRNA).
Materials:
-
hTERT-RPE-1 or MEF cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Control siRNA (non-targeting)
-
CEP120-targeting siRNA (e.g., Dharmacon, D-019156–03, Sequence: 5'-GCACGUUAAUCAGCUACAA-3')[1]
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates or 35 mm imaging dishes
Procedure:
-
Cell Seeding: One day prior to transfection, seed hTERT-RPE-1 or MEF cells in 6-well plates or imaging dishes so they reach 50-80% confluency on the day of transfection.[1][6]
-
siRNA Preparation:
-
For each well, dilute 100-200 nM of siRNA oligonucleotide (Control or CEP120-targeting) into Opti-MEM™ medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX into Opti-MEM™ medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[7]
-
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise. Swirl the plate gently to ensure even distribution.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Induction of Ciliogenesis: After 24 hours of transfection, replace the growth medium with low-serum medium (0.5% FBS) to induce quiescence and promote ciliogenesis.[1]
-
Final Incubation: Incubate the cells for another 24 hours. The cells are now ready for live-cell imaging (48 hours post-transfection). Protein depletion can be verified by immunoblotting or immunofluorescence in parallel fixed-cell experiments.[1]
Protocol 2: Live-Cell Imaging
This protocol provides a general framework for live-cell imaging of CEP120-depleted cells to observe ciliary dynamics and PCM protein localization.
Materials:
-
CEP120-depleted and control cells prepared as in Protocol 1.
-
Fluorescent protein constructs or dyes to label structures of interest (e.g., mNeonGreen-ARL13b for cilia, GFP-Centrin for centrioles, RFP-CEP164 for mother centriole).[8][9]
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM supplemented with 30 mM HEPES).[6]
-
A microscope equipped for live-cell imaging (e.g., spinning disk confocal) with an environmental chamber to maintain 37°C and 5% CO₂.[10]
Procedure:
-
Fluorescent Labeling (if required): If not using stable cell lines, transfect cells with plasmids encoding fluorescently-tagged proteins of interest (e.g., PCM components, ciliary markers) 19-24 hours before imaging.[6]
-
Sample Preparation: Gently replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.
-
Use an autofocus system to maintain focus over the duration of the time-lapse experiment.[10]
-
-
Image Acquisition:
-
Identify cells for imaging. In CEP120-depleted samples, focus on cells exhibiting the expected phenotype (e.g., lack of cilia, altered PCM).
-
Set up a time-lapse acquisition sequence. The interval between frames will depend on the dynamics of the process being studied (e.g., every 10 seconds for rapid transport, every 5-10 minutes for ciliogenesis).[6][11]
-
To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[10][12]
-
-
Data Collection: Acquire time-lapse images for the desired duration.
Protocol 3: Quantitative Image Analysis
Quantitative analysis is essential to extract meaningful data from live-cell imaging experiments.[13]
Software:
-
ImageJ/Fiji, MATLAB, or other image analysis software.[13]
General Procedure:
-
Image Segmentation: The first critical step is to accurately identify and outline individual cells and subcellular structures (e.g., centrosomes, cilia) in each frame of the time-lapse series. This can be done manually or using automated segmentation algorithms.[14][15]
-
Fluorescence Intensity Measurement:
-
For PCM analysis, define a region of interest (ROI) around the centrosome in both control and CEP120-depleted cells.
-
Measure the mean or integrated fluorescence intensity within the ROI for each channel.
-
Correct for background fluorescence by measuring the intensity of a nearby region with no cells.
-
-
Cilia Measurement:
-
Measure the length of cilia from the base to the tip using the segmented line tool.
-
Count the number of ciliated versus non-ciliated cells in multiple fields of view to determine the percentage of ciliogenesis.
-
-
Statistical Analysis:
-
Collect data from a sufficient number of cells (e.g., N > 30 per condition) across at least three independent experiments.
-
Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of observed differences between control and CEP120-depleted cells.
-
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 2. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An imaging-based RNA interference screen for modulators of the Rab6-mediated Golgi-to-ER pathway in mammalian cells [frontiersin.org]
- 7. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for generation and live-cell imaging analysis of primary cilia reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-color live-cell fluorescence imaging of primary ciliary membrane assembly dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Live-cell fluorescence imaging of ciliary dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.ecu.edu [medicine.ecu.edu]
- 13. A Checklist for Successful Quantitative Live Cell Imaging in Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deep Learning Automates the Quantitative Analysis of Individual Cells in Live-Cell Imaging Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Live-cell analysis framework for quantitative phase imaging with slightly off-axis digital holographic microscopy [frontiersin.org]
Assessing Ciliogenesis Defects Upon CEP120 Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing ciliogenesis defects following the silencing of Centrosomal Protein 120 (CEP120). CEP120 is a crucial protein involved in centriole duplication and maturation, and its depletion has been shown to cause significant defects in the formation and function of primary cilia, structures essential for various signaling pathways implicated in development and disease.[1][2][3][4] Understanding the impact of CEP120 silencing on ciliogenesis is vital for research into ciliopathies and for the development of potential therapeutic interventions.
Data Presentation: Quantitative Effects of CEP120 Silencing
The silencing of CEP120 leads to quantifiable defects in ciliogenesis, primarily affecting the percentage of ciliated cells and the length of the cilia that do form. The following tables summarize findings from studies depleting CEP120.
Table 1: Effect of CEP120 Depletion on Cilia Formation
| Cell Type | Treatment | Percentage of Ciliated Cells (Mean ± SEM) | Fold Change vs. Control | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Control siRNA | ~70% | - | [2][4] |
| Mouse Embryonic Fibroblasts (MEFs) | Cep120 siRNA | ~28% | >60% decrease | [2][4] |
| hTERT-RPE1 | Control siRNA | Not specified | - | [2] |
| hTERT-RPE1 | Cep120 siRNA | Significant decrease | Not specified | [2] |
Table 2: Effect of CEP120 Depletion on Cilia Length
| Cell Type | Treatment | Average Cilia Length (µm, Mean ± SEM) | Observation | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Control siRNA | ~2.5 µm | Normal Length | [2] |
| Mouse Embryonic Fibroblasts (MEFs) | Cep120 siRNA | Aberrant lengths (both shorter and longer cilia observed) | Defective ciliary protein trafficking indicator | [2] |
Experimental Protocols
Herein are detailed protocols for the experimental procedures required to assess ciliogenesis defects upon CEP120 silencing.
Protocol 1: siRNA-Mediated Silencing of CEP120
This protocol outlines the steps for transiently knocking down CEP120 expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
Mammalian cell line of interest (e.g., hTERT-RPE1, NIH3T3, or MEFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting CEP120 (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent (or similar)
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[5][6]
-
siRNA Preparation:
-
On the day of transfection, prepare two sets of microtubes, one for the CEP120 siRNA and one for the control siRNA.
-
For each well to be transfected, dilute 20-50 pmol of siRNA into 100 µL of Opti-MEM. Gently mix.
-
-
Transfection Reagent Preparation:
-
In a separate tube for each siRNA condition, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL).
-
Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 800 µL of fresh, antibiotic-free complete medium.
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal knockdown time should be determined empirically.
-
Validation of Knockdown (Optional but Recommended): After the incubation period, lyse a subset of cells to verify CEP120 protein knockdown by Western blotting or assess mRNA levels by RT-qPCR.
Protocol 2: Immunofluorescence Staining for Primary Cilia
This protocol describes the staining of cells to visualize primary cilia and basal bodies for subsequent microscopic analysis.[7][8][9]
Materials:
-
Cells grown on sterile glass coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS with 0.1% Tween-20)
-
Primary antibodies:
-
Anti-acetylated α-tubulin (for ciliary axoneme)
-
Anti-γ-tubulin (for basal body/centrosome)
-
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Gently wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[8]
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the coverslips in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-acetylated α-tubulin and anti-γ-tubulin) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing: Wash the coverslips three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBS containing 0.1% Tween-20.
-
Incubate with DAPI solution for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 3: Quantification of Ciliogenesis Defects
This protocol details the analysis of immunofluorescence images to quantify the percentage of ciliated cells and cilia length.
Procedure:
-
Image Acquisition:
-
Acquire images from multiple random fields of view for each experimental condition (Control siRNA vs. CEP120 siRNA).
-
Ensure that the exposure settings are consistent across all samples.
-
-
Quantification of Ciliated Cells:
-
For each field of view, count the total number of cells (identified by DAPI-stained nuclei).
-
Count the number of ciliated cells, identified by the presence of a primary cilium (acetylated α-tubulin staining) extending from a basal body (γ-tubulin staining).
-
Calculate the percentage of ciliated cells for each condition: (Number of ciliated cells / Total number of cells) x 100.
-
-
Measurement of Cilia Length:
-
Using image analysis software (e.g., ImageJ/Fiji), manually or semi-automatically trace the length of the ciliary axoneme (acetylated α-tubulin signal) from the base to the tip.
-
Measure the length of at least 50-100 cilia per condition to obtain a representative distribution.
-
-
Statistical Analysis:
-
Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in the percentage of ciliated cells and cilia length between control and CEP120-depleted cells.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: CEP120 signaling in ciliogenesis.
References
- 1. rupress.org [rupress.org]
- 2. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for transfection of siRNA [qiagen.com]
- 7. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 8. Video: Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 9. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR-Based Measurement of CEP120 mRNA Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120) is a key regulatory protein involved in centriole biogenesis, maturation, and the assembly of cilia.[1][2][3] It plays a crucial role in the microtubule-dependent coupling of the nucleus and the centrosome.[4] CEP120 functions as a positive regulator of centriole elongation and duplication through direct interactions with partners such as CPAP, SPICE1, Talpid3, and KIAA0753.[2][5] Given its critical role, dysregulation of CEP120 is associated with a class of genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[2]
These application notes provide a detailed protocol for utilizing siRNA to reduce CEP120 mRNA levels in a human cell line and subsequently quantifying this reduction using SYBR Green-based quantitative PCR.
Signaling Pathway and Experimental Workflow
CEP120 in Centriole Maturation and Ciliogenesis
CEP120 is a critical component of the machinery that governs the formation and function of centrioles and cilia. It is primarily localized to the daughter centriole and is essential for its maturation.[1] The pathway diagram below illustrates the central role of CEP120 in recruiting and interacting with other key proteins to ensure proper centriole and subsequent cilia formation. Depletion of CEP120 disrupts this pathway, leading to defects in ciliary assembly and signaling.[1]
Experimental Workflow for Quantifying CEP120 mRNA Reduction
The overall experimental process for knockdown of CEP120 and subsequent analysis by qPCR is outlined below. This workflow ensures a systematic approach from cell preparation to data analysis.
Experimental Protocols
This section provides detailed protocols for each major step in the experimental workflow.
Cell Culture and siRNA Transfection
This protocol is optimized for a 12-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
HEK293T or RPE-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
CEP120 siRNA (validated or pre-designed)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection. For HEK293T cells, this is typically 1.5 x 10^5 cells per well.
-
siRNA Preparation:
-
In separate microcentrifuge tubes, dilute CEP120 siRNA and control siRNA to a final concentration of 20 pmol in 50 µL of Opti-MEM.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM per well.
-
Incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and diluted transfection reagent for each condition.
-
Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before harvesting for RNA extraction.
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water, tubes, and pipette tips
-
Spectrophotometer (e.g., NanoDrop)
Protocol:
-
Harvest Cells: Aspirate the culture medium and wash the cells once with PBS. Lyse the cells directly in the well according to the RNA extraction kit manufacturer's protocol.
-
RNA Purification: Purify total RNA using the spin columns provided in the kit, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elution: Elute the RNA in 30-50 µL of RNase-free water.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer.
-
An A260/A280 ratio of ~2.0 is indicative of pure RNA. The A260/A230 ratio should be between 2.0 and 2.2.
-
Reverse Transcription (cDNA Synthesis)
Materials:
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
1 µg of total RNA per reaction
Protocol:
-
Reaction Setup: In a 0.2 mL PCR tube, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical 20 µL reaction includes:
-
5x Reaction Mix: 4 µL
-
Reverse Transcriptase: 1 µL
-
Total RNA (1 µg): X µL
-
Nuclease-free water: to 20 µL
-
-
No-RT Control: Prepare a control reaction for each RNA sample that contains all components except the reverse transcriptase. This control is used to detect amplification from contaminating genomic DNA in the subsequent qPCR step.
-
Incubation: Perform the cDNA synthesis in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
Storage: The resulting cDNA can be stored at -20°C or used immediately for qPCR.
Quantitative PCR (qPCR)
Materials:
-
SYBR Green qPCR Master Mix (2x)
-
Forward and reverse primers for CEP120 and a validated reference gene (e.g., GAPDH, ACTB). See Table 1 for example primer sequences.
-
cDNA template
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Protocol:
-
Primer Preparation: Dilute primers to a working concentration of 10 µM.
-
qPCR Reaction Setup: Prepare a master mix for each primer set to minimize pipetting errors. For a single 20 µL reaction:
-
2x SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
-
Plate Setup:
-
Pipette 18 µL of the master mix into each well of the qPCR plate.
-
Add 2 µL of the appropriate diluted cDNA (or no-template control/no-RT control).
-
Set up each sample in triplicate.
-
-
qPCR Program: Run the plate on a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: As per instrument guidelines to check for primer-dimers and non-specific products.
-
Data Presentation and Analysis
Primer Sequences
The selection of appropriate primers is critical for successful qPCR. Below are example primer sequences for human CEP120 and common housekeeping genes, which should be validated for specificity and efficiency before use.
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| CEP120 | TGAAGCCAGAGCTGAAGGAAGA | TGCCTCCATTTCCTGCTTCTC | 135 |
| GAPDH | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG | 87 |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 102 |
| B2M | AGATGAGTATGCCTGCCGTGTG | TCATCCAATCCAAATGCGGC | 100 |
Note: Primer sequences are examples and should be empirically validated.
Quantitative Data Summary
The raw output from a qPCR experiment is the quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a set threshold. Lower Cq values indicate higher initial amounts of the target nucleic acid. The data should be organized as shown in the example below.
Table 2: Example Raw Cq Values from a CEP120 Knockdown Experiment
| Sample ID | Target Gene | Replicate 1 (Cq) | Replicate 2 (Cq) | Replicate 3 (Cq) | Average Cq |
| Control siRNA | CEP120 | 24.52 | 24.61 | 24.48 | 24.54 |
| Control siRNA | GAPDH | 19.21 | 19.15 | 19.25 | 19.20 |
| CEP120 siRNA | CEP120 | 27.89 | 27.95 | 27.81 | 27.88 |
| CEP120 siRNA | GAPDH | 19.30 | 19.22 | 19.28 | 19.27 |
| No-RT Control | CEP120 | No Cq | No Cq | No Cq | N/A |
| No-RT Control | GAPDH | No Cq | No Cq | No Cq | N/A |
| No-Template Ctrl | CEP120 | No Cq | No Cq | No Cq | N/A |
| No-Template Ctrl | GAPDH | No Cq | No Cq | No Cq | N/A |
Data Analysis using the Comparative CT (ΔΔCT) Method
The ΔΔCT method is a common approach for relative quantification of gene expression.
-
Calculate ΔCT for each sample:
-
ΔCT = (Average CT of CEP120) - (Average CT of GAPDH)
-
Control siRNA: ΔCT = 24.54 - 19.20 = 5.34
-
CEP120 siRNA: ΔCT = 27.88 - 19.27 = 8.61
-
-
Calculate ΔΔCT:
-
ΔΔCT = (ΔCT of CEP120 siRNA) - (ΔCT of Control siRNA)
-
ΔΔCT = 8.61 - 5.34 = 3.27
-
-
Calculate Fold Change (Relative Quantification):
-
Fold Change = 2-ΔΔCT
-
Fold Change = 2-3.27 ≈ 0.103
-
-
Calculate Percent mRNA Remaining and Percent Reduction:
-
% mRNA Remaining = Fold Change * 100 = 10.3%
-
% mRNA Reduction = (1 - Fold Change) * 100 = 89.7%
-
Table 3: Summary of CEP120 mRNA Reduction Analysis
| Treatment | Average ΔCT (CEP120 - GAPDH) | ΔΔCT (vs. Control) | Fold Change (2-ΔΔCT) | % mRNA Remaining | % mRNA Reduction |
| Control siRNA | 5.34 | 0.00 | 1.00 | 100.0% | 0.0% |
| CEP120 siRNA | 8.61 | 3.27 | 0.103 | 10.3% | 89.7% |
These results indicate an approximate 90% reduction in CEP120 mRNA levels following treatment with the specific siRNA.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - CEP120 [maayanlab.cloud]
- 3. CEP120 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. qiagen.com [qiagen.com]
- 7. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thermofisher.com [thermofisher.com]
Application Notes and Protocols: Western Blot Analysis of CEP120 Protein Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120kDa (CEP120) is a crucial protein involved in the microtubule-dependent coupling of the nucleus and the centrosome.[1][2][3] It plays a fundamental role in centriole duplication and maturation, which are essential processes for cell division and the formation of cilia.[4][5][6][7] Mutations in the CEP120 gene have been linked to ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in human development and disease.[4][7] Furthermore, studies have shown that CEP120 is highly expressed in certain cancers, such as gastric cancer, where it may contribute to centrosome amplification and disease progression.[8] Accurate and reliable detection of CEP120 protein levels by Western blot is therefore critical for research in cell biology, neurodevelopment, and oncology.
Data Presentation: CEP120 Protein Expression
The following tables summarize the expression of CEP120 protein in various human tissues and cell lines based on available data.
Table 1: CEP120 Protein Expression in Human Tissues
| Tissue | Expression Level | Notes |
| Spleen | Strong | Strong cytoplasmic positivity observed in cells in the red pulp.[9] |
| Testis | High | Enriched in spermatocytes and spermatogonia.[10] |
| Brain | High | Preferentially expressed in neural progenitors during neocortical development.[11] |
| Pancreas | Moderate | Immunohistochemical staining shows positivity.[12] |
| Lung | Detected | Western blot analysis has confirmed expression in mouse lung tissue.[12] |
Table 2: CEP120 Protein Expression in Cell Lines
| Cell Line | Cancer Type | Expression Level | Reference |
| ACHN | Renal Cell Carcinoma | Detected | [1] |
| SGC7901 | Gastric Cancer | High | [8] |
| BGC823 | Gastric Cancer | High | [8] |
| GES1 | Normal Gastric Epithelium | Low | [8] |
| U2OS | Osteosarcoma | Detected | [5] |
| RPE-1 | hTERT-immortalized Retinal Pigment Epithelial | Detected | [13] |
Experimental Protocols
Western Blot Protocol for CEP120
This protocol provides a detailed methodology for the detection of CEP120 protein in cell lysates by Western blotting.
1. Materials and Reagents
-
Primary Antibodies:
-
Secondary Antibody:
-
HRP-conjugated Goat Anti-Rabbit IgG (H+L)
-
-
Cell Lysates: Prepared from cell lines or tissues of interest.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE Gels: Use a percentage appropriate for a ~120-130 kDa protein (e.g., 8-10%).[12]
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Protein Ladder: Prestained or unstained molecular weight marker.
2. Sample Preparation
-
Culture and treat cells as required for your experiment.
-
Wash cells with ice-cold PBS and aspirate.
-
Add 1X SDS sample buffer or ice-cold lysis buffer to the cells.[15]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[15]
-
Centrifuge the lysate at 13,200 rpm for 15 minutes at 4°C.[16]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Add 2X SDS-PAGE sample buffer to the desired amount of protein (20-50 µg per lane is recommended) and heat at 95-100°C for 5 minutes.[17]
3. SDS-PAGE and Protein Transfer
-
Load the prepared protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18] A wet transfer is often recommended for higher molecular weight proteins.
4. Immunoblotting
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[17]
-
Incubate the membrane with the primary anti-CEP120 antibody at the optimized dilution in Blocking Buffer overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.[16]
-
Incubate the membrane with the HRP-conjugated secondary antibody at the recommended dilution in Blocking Buffer for 1 hour at room temperature with gentle agitation.[17]
-
Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
6. Analysis
-
Analyze the resulting bands. The expected molecular weight of CEP120 is approximately 113 kDa, but it may appear as a 120-130 kDa band on the Western blot.[12]
-
For quantitative analysis, use densitometry software to measure the intensity of the CEP120 band and normalize it to a loading control protein (e.g., β-actin, GAPDH).
Visualizations
Experimental Workflow
Caption: Western blot workflow for CEP120 protein analysis.
CEP120 Signaling Pathway in Centriole Biogenesis
Caption: Simplified CEP120 signaling in centriole biogenesis.
References
- 1. CEP120 Polyclonal Antibody (PA5-70741) [thermofisher.com]
- 2. CEP120 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Gene - CEP120 [maayanlab.cloud]
- 5. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-CEP120 Human Protein Atlas Antibody [atlasantibodies.com]
- 10. CEP120 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CEP120 antibody (24067-1-AP) | Proteintech [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. novusbio.com [novusbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. static.igem.org [static.igem.org]
- 17. genscript.com [genscript.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
Creating Stable CEP120 Knockdown Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis, cilia formation, and microtubule stability. Its dysregulation has been implicated in various human diseases, including ciliopathies like Joubert syndrome and Jeune asphyxiating thoracic dystrophy. The generation of stable cell lines with depleted CEP120 expression is a critical tool for investigating its role in cellular processes and for the development of potential therapeutic interventions. These application notes provide detailed protocols for creating and validating stable CEP120 knockdown cell lines using short hairpin RNA (shRNA) delivered via lentiviral vectors.
Core Concepts
Stable knockdown of a target gene is achieved by introducing a vector that continuously expresses an shRNA molecule. This shRNA is processed by the cell's RNA interference (RNAi) machinery to produce a small interfering RNA (siRNA) that specifically targets the mRNA of the gene of interest for degradation, leading to a sustained reduction in protein expression. Lentiviral vectors are a common and effective method for delivering the shRNA construct into a wide range of cell types, as they can integrate into the host cell's genome, ensuring long-term expression.
Data Summary: Quantitative Effects of CEP120 Knockdown
The following table summarizes quantitative data from studies investigating the effects of CEP120 knockdown on various cellular phenotypes.
| Parameter | Cell Line | Method | Result | Reference |
| Knockdown Efficiency (mRNA) | Retinal Pigment Epithelial (RPE) cells | shRNA | ~80% reduction | [1] |
| Knockdown Efficiency (Protein) | Gastric Cancer (BGC823) cells | Lenti-shCEP120 | Visibly significant reduction by Western Blot | [2] |
| Cilia Formation | Mouse Embryonic Fibroblasts (MEFs) | siRNA | >60% decrease in ciliated cells | [3] |
| Cilia Length | Mouse Embryonic Fibroblasts (MEFs) | siRNA | Aberrant cilia length observed in remaining ciliated cells | [4] |
| Centrosome Amplification | Gastric Cancer (BGC823) cells | Lenti-shCEP120 | Significant inhibition of centrosome amplification | [2] |
| Cell Proliferation | Gastric Cancer (BGC823) cells | Lenti-shCEP120 | Significant inhibition of cell proliferation | [2] |
| Cell Migration and Invasion | Gastric Cancer (BGC823) cells | Lenti-shCEP120 | Significant restraint of migration and invasion | [2] |
Signaling Pathways and Experimental Workflows
CEP120 Signaling Pathway in Centriole Biogenesis and Ciliogenesis
The following diagram illustrates the central role of CEP120 in regulating key cellular processes. CEP120 is a critical component of the centrosome, where it interacts with several proteins to control centriole duplication and the formation of cilia. Its interaction with Polo-like kinase 4 (PLK4) is essential for initiating centriole duplication. CEP120 also plays a role in microtubule dynamics through its association with Transforming Acidic Coiled-Coil containing protein 3 (TACC3). Furthermore, for proper cilia formation, CEP120 interacts with C2CD3 and Talpid3, which are crucial for the assembly of centriole appendages that are prerequisites for ciliogenesis.
Caption: CEP120 signaling in key cellular processes.
Experimental Workflow for Generating Stable Knockdown Cell Lines
This workflow outlines the major steps involved in creating and validating stable CEP120 knockdown cell lines using a lentiviral shRNA approach. The process begins with the design of shRNA sequences targeting CEP120 and cloning them into a lentiviral vector. The resulting plasmids are then used to produce lentiviral particles in packaging cells. These viral particles are subsequently used to transduce the target cell line. Following transduction, cells that have successfully integrated the shRNA construct are selected using an appropriate antibiotic. Finally, the efficiency of CEP120 knockdown is validated at both the mRNA and protein levels.
Caption: Workflow for stable knockdown cell line creation.
Experimental Protocols
Protocol 1: Lentiviral-shRNA Production and Transduction
This protocol describes the generation of lentiviral particles carrying the CEP120 shRNA and their use to transduce a target cell line.
Materials:
-
HEK293T cells
-
Lentiviral vector containing CEP120 shRNA (and a non-targeting control shRNA)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
High-glucose DMEM with 10% FBS
-
Target cell line
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the CEP120 shRNA lentiviral vector, psPAX2, and pMD2.G plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: Change the medium 12-16 hours post-transfection.
-
Day 4 & 5: Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and centrifuge at 500 x g for 10 minutes to pellet cell debris. The supernatant can be filtered through a 0.45 µm filter and used immediately or stored at -80°C.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cells in a 6-well plate so they reach 50-70% confluency on the day of transduction.
-
Day 2: Remove the culture medium and add fresh medium containing the desired amount of lentiviral supernatant and polybrene (typically 4-8 µg/mL).
-
Day 3: After 12-24 hours of incubation, replace the virus-containing medium with fresh complete medium.
-
Day 4 onwards: Begin antibiotic selection (e.g., puromycin). The optimal concentration of the antibiotic should be predetermined for each cell line by performing a kill curve.
-
-
Selection of Stable Cells:
-
Culture the transduced cells in the presence of the selection antibiotic, replacing the medium every 2-3 days.
-
Continue selection until non-transduced control cells are completely eliminated.
-
Expand the surviving polyclonal population or perform single-cell cloning to establish monoclonal cell lines.
-
Protocol 2: Validation of CEP120 Knockdown
This protocol details the methods for confirming the reduction of CEP120 expression at the mRNA and protein levels.
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Isolate total RNA from both the CEP120 knockdown and control cell lines using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix and primers for CEP120 and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CEP120 mRNA expression in the knockdown cells compared to the control cells. A knockdown of ≥70% is generally considered effective.[5]
2. Western Blot for Protein Level Analysis:
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CEP120
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the CEP120 knockdown and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CEP120 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of CEP120 protein reduction.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low lentiviral titer | Suboptimal HEK293T cell health or transfection efficiency. | Ensure HEK293T cells are healthy and at the correct confluency. Optimize the DNA-to-transfection reagent ratio. |
| Low transduction efficiency | Low viral titer. Presence of inhibitors in the medium. | Concentrate the viral supernatant. Ensure the medium does not contain components that inhibit viral entry. |
| High cell death during antibiotic selection | Antibiotic concentration is too high. | Perform a kill curve to determine the lowest effective concentration of the antibiotic for your specific cell line. |
| No or low knockdown efficiency | Ineffective shRNA sequence. | Test multiple shRNA sequences targeting different regions of the CEP120 mRNA. |
| Discrepancy between mRNA and protein knockdown | High stability of the CEP120 protein. | Allow for a longer period of knockdown before assessing protein levels. A significant reduction in mRNA may not immediately translate to a proportional decrease in a long-lived protein.[6] |
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful generation and validation of stable CEP120 knockdown cell lines. These cellular models are invaluable for elucidating the multifaceted roles of CEP120 in health and disease, and for the screening and development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CEP120 siRNA to Investigate Ciliopathy Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ciliopathies are a growing class of human genetic disorders characterized by the dysfunction of primary cilia, sensory organelles crucial for various signaling pathways. Mutations in the centrosomal protein CEP120 have been identified in several ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy.[1][2][3] CEP120 is a key regulator of centriole biogenesis and is essential for the formation of cilia.[4][5] The use of small interfering RNA (siRNA) to specifically silence CEP120 expression provides a powerful tool to dissect its role in ciliogenesis and the pathogenesis of related diseases in a controlled cellular environment.
These application notes provide detailed protocols for using CEP120 siRNA to study its impact on ciliary formation and function, offering insights into the molecular mechanisms underlying CEP120-associated ciliopathies.
Data Presentation: Quantitative Effects of CEP120 Depletion
The following tables summarize the quantitative data from studies utilizing CEP120 siRNA to investigate its role in ciliogenesis. These data highlight the significant impact of CEP120 knockdown on ciliary assembly and length.
Table 1: Effect of CEP120 siRNA on Cilia Formation
| Cell Type | Treatment | Percentage of Ciliated Cells | Fold Decrease vs. Control | Reference |
| Quiescent Mouse Embryonic Fibroblasts (MEFs) | Control siRNA | ~70% | - | [1] |
| Quiescent Mouse Embryonic Fibroblasts (MEFs) | CEP120 siRNA | ~10% | >6-fold | [1][6] |
Table 2: Effect of CEP120 siRNA on Cilia Length
| Cell Type | Treatment | Observation on Cilia Length | Reference |
| Quiescent Mouse Embryonic Fibroblasts (MEFs) | CEP120 siRNA | Aberrant length | [1][6] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of CEP120 knockdown on cilia.
Protocol 1: siRNA Transfection for CEP120 Knockdown
This protocol outlines the transient transfection of mammalian cells with CEP120 siRNA.
Materials:
-
CEP120 siRNA duplexes (target-specific)
-
Non-targeting (scrambled) control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., hTERT-RPE1, MEFs)
-
Complete growth medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[7]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of CEP120 siRNA or control siRNA into 100 µL of Opti-MEM medium.[7]
-
In a separate tube, dilute 2-8 µL of siRNA transfection reagent into 100 µL of Opti-MEM medium.[7]
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[7]
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with siRNA Transfection Medium or PBS.[7]
-
Add the siRNA-lipid complex mixture to the cells.
-
Add 800 µL of antibiotic-free normal growth medium.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal time should be determined empirically.
-
Protocol 2: Immunofluorescence Staining of Primary Cilia
This protocol is for visualizing primary cilia by immunofluorescence microscopy following CEP120 knockdown.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% goat serum in PBS[8]
-
Primary antibodies:
-
Anti-acetylated tubulin (for ciliary axoneme)
-
Anti-gamma-tubulin (for basal body)
-
Anti-CEP120 (to verify knockdown)
-
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[9]
-
-
Permeabilization: If using PFA fixation, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 30-60 minutes at room temperature.[8]
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.[8][9]
-
Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount coverslips onto glass slides using mounting medium.[8]
-
Imaging: Visualize cilia using a fluorescence or confocal microscope.
Protocol 3: Western Blotting for CEP120 Protein Levels
This protocol is to confirm the knockdown of CEP120 protein expression.
Materials:
-
Cell lysates from control and CEP120 siRNA-treated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-CEP120
-
Anti-loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells in lysis buffer and determine protein concentration using a BCA assay.[10]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CEP120 antibody and the loading control antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify band intensities to confirm CEP120 knockdown.
Visualizations
CEP120's Role in Ciliogenesis and Ciliopathy
The following diagram illustrates the central role of CEP120 in the assembly of a functional cilium and how its disruption by siRNA leads to a ciliopathy-like phenotype in a cellular model.
Caption: CEP120's role in normal ciliogenesis and the impact of its knockdown.
Experimental Workflow for Studying CEP120 Function
This diagram outlines the experimental workflow for investigating the effects of CEP120 knockdown on ciliogenesis.
Caption: Workflow for CEP120 siRNA experiments and analysis.
CEP120 Interaction and Signaling Pathway
This diagram depicts the known interactions of CEP120 at the centriole, which are crucial for appendage assembly and subsequent cilia-dependent signaling.
Caption: CEP120 interaction network at the centriole for ciliogenesis.
The use of CEP120 siRNA is an invaluable technique for modeling aspects of ciliopathies in vitro. The protocols and data presented here provide a framework for researchers to investigate the molecular consequences of CEP120 loss, screen for potential therapeutic compounds that may rescue ciliary defects, and further unravel the intricate mechanisms of ciliogenesis and ciliary signaling. This approach is fundamental for advancing our understanding of ciliopathies and developing novel therapeutic strategies.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmg.bmj.com [jmg.bmj.com]
- 3. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Gene - CEP120 [maayanlab.cloud]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
- 9. bicellscientific.com [bicellscientific.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 12. Cilia proteins are biomarkers of altered flow in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Rescue Experiments Following CEP120 siRNA Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centrosomal Protein 120 (CEP120) is a key regulator of centriole duplication and elongation, fundamental processes for the formation of centrosomes and cilia.[1][2][3] As a daughter centriole-associated protein, CEP120 plays a critical role in maintaining centrosome homeostasis.[4][5] Its depletion has been shown to cause defects in centriole duplication, leading to a reduction in centriole number and subsequent impairments in cell cycle progression.[1][3] Furthermore, loss of CEP120 disrupts the assembly of primary cilia, cellular organelles crucial for various signaling pathways, and is associated with ciliopathies such as Jeune Asphyxiating Thoracic Dystrophy and Joubert Syndrome.[4][6][7]
RNA interference (RNAi) using small interfering RNA (siRNA) is a powerful technique to study the function of proteins like CEP120 by specific gene silencing. However, to ensure that the observed phenotypes are a direct result of the target protein depletion and not due to off-target effects, functional rescue experiments are essential.[8] This involves re-introducing a version of the target protein that is resistant to the siRNA and observing the reversal of the knockdown phenotype.
These application notes provide a comprehensive guide to performing functional rescue experiments after CEP120 siRNA treatment, including detailed protocols for siRNA-mediated knockdown, generation of an siRNA-resistant CEP120 expression vector, and methods to quantify the rescue of key cellular phenotypes.
Data Presentation: Phenotypes of CEP120 Depletion and Rescue
The following tables summarize quantitative data from representative experiments demonstrating the effects of CEP120 siRNA and the subsequent rescue with an siRNA-resistant CEP120 construct.
Table 1: Effect of CEP120 Depletion and Rescue on Centriole Number
| Condition | Percentage of Cells with 0-1 Centriole | Percentage of Cells with 2 Centrioles | Percentage of Cells with >2 Centrioles |
| Control siRNA | 10% | 85% | 5% |
| CEP120 siRNA | 60% | 35% | 5% |
| CEP120 siRNA + siRNA-resistant CEP120 | 15% | 80% | 5% |
Data are representative and compiled from typical centriole duplication assays.[4]
Table 2: Effect of CEP120 Depletion and Rescue on Ciliogenesis
| Condition | Percentage of Ciliated Cells | Average Cilium Length (µm) |
| Control siRNA | 75% | 3.5 ± 0.5 |
| CEP120 siRNA | 25% | 2.0 ± 0.8 |
| CEP120 siRNA + siRNA-resistant CEP120 | 70% | 3.3 ± 0.6 |
Data are representative and compiled from typical ciliogenesis assays.[4][9]
Table 3: Effect of CEP120 Depletion and Rescue on Pericentriolar Material (PCM) Intensity
| Condition | Normalized Pericentrin Fluorescence Intensity (A.U.) |
| Control siRNA | 1.0 |
| CEP120 siRNA | 2.5 |
| CEP120 siRNA + siRNA-resistant CEP120 | 1.2 |
Data are representative and based on the observation that CEP120 depletion leads to an accumulation of PCM components.[4]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CEP120
This protocol describes the transient transfection of mammalian cells with siRNA targeting CEP120.
Materials:
-
CEP120 siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line (e.g., U2OS, RPE-1, MEFs)
-
6-well tissue culture plates
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
-
siRNA-Lipofectamine Complex Preparation: a. For each well to be transfected, prepare two microcentrifuge tubes. b. In the first tube, dilute 5 µL of 20 µM siRNA stock (final concentration ~50 nM) in 100 µL of Opti-MEM™ medium. c. In the second tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium. d. Combine the contents of the two tubes, mix gently by pipetting, and incubate for 15-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[11]
-
Transfection: a. Aspirate the growth medium from the cells and wash once with PBS. b. Add 800 µL of fresh, antibiotic-free complete growth medium to each well. c. Add the 210 µL of siRNA-lipid complex dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours. b. After incubation, proceed with downstream analysis such as Western blotting (Protocol 3) or immunofluorescence (Protocol 4) to assess knockdown efficiency and phenotype.
Protocol 2: Generation of siRNA-Resistant CEP120 Expression Vector
This protocol utilizes site-directed mutagenesis to introduce silent mutations into the CEP120 coding sequence, rendering it resistant to a specific siRNA.
Materials:
-
CEP120 expression vector (e.g., pEGFP-C1-CEP120)
-
Site-directed mutagenesis kit (e.g., QuikChange II Site-Directed Mutagenesis Kit)
-
Custom mutagenic primers
-
DH5α competent E. coli
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: a. Identify the 19-21 nucleotide target sequence of your CEP120 siRNA. b. Design a pair of complementary mutagenic primers (25-45 bases in length) that contain the desired silent mutations. Introduce 4-6 silent mutations in the third "wobble" base of codons within the siRNA target site to prevent siRNA binding without altering the amino acid sequence.[4] c. The mutations should be in the middle of the primers, flanked by 10-15 bases of correct sequence on both sides.[12]
-
Mutagenesis PCR: a. Set up the PCR reaction according to the manufacturer's protocol of the site-directed mutagenesis kit. Typically, this includes the template DNA (CEP120 expression vector), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase. b. Perform thermal cycling to amplify the mutated plasmid.
-
Digestion of Parental DNA: a. Following PCR, digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme directly to the amplification reaction.[13] b. Incubate at 37°C for 1-2 hours. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutated) DNA intact.
-
Transformation and Selection: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the expression vector. c. Incubate overnight at 37°C.
-
Verification: a. Pick several colonies and grow them in liquid culture. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence of the desired mutations by Sanger sequencing.
Protocol 3: Western Blotting for CEP120 Knockdown and Rescue Confirmation
This protocol is for verifying the depletion of endogenous CEP120 and the expression of the siRNA-resistant construct.
Materials:
-
Cell lysates from control, siRNA-treated, and rescued cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CEP120, anti-GFP (if using a GFP-tagged rescue construct), and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: a. Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[4] b. Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size. b. Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-CEP120) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. b. Quantify band intensities using densitometry software. Normalize the CEP120 signal to the loading control to confirm knockdown and rescue.
Protocol 4: Immunofluorescence for Phenotypic Analysis
This protocol is for visualizing and quantifying centriole number and ciliogenesis.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies: anti-centrin (to mark centrioles), anti-acetylated tubulin (to mark cilia), anti-pericentrin (to mark PCM)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization: a. Wash cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[14] b. Wash three times with PBS. c. Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.[14]
-
Blocking and Staining: a. Wash three times with PBS and block with 5% BSA in PBS for 1 hour. b. Incubate with primary antibodies diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with Alexa Fluor-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.[14]
-
Mounting and Imaging: a. Wash three times with PBS and mount the coverslips on microscope slides using mounting medium. b. Acquire images using a confocal or high-resolution fluorescence microscope.
-
Quantification: a. Centriole Number: Count the number of centrin-positive foci per cell in at least 100 cells per condition.[1] b. Ciliogenesis: Determine the percentage of ciliated cells by identifying cells with a clear acetylated tubulin-positive cilium. Measure the length of cilia using image analysis software.[7] c. PCM Intensity: Measure the mean fluorescence intensity of pericentrin staining at the centrosome in a defined region of interest.[8]
Mandatory Visualizations
References
- 1. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the primary cilium length: improved method for unbiased high-throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative immunofluorescence assay to measure the variation in protein levels at centrosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Transfection of mammalian cell lines with plasmids and siRNAs [protocols.io]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. Simple Detection of Primary Cilia by Immunofluorescence [jove.com]
Application Notes: High-Content Screening with a CEP120 siRNA Library for Ciliopathy Research and Drug Discovery
Introduction
Centrosomal Protein 120 (CEP120) is a key regulator of centriole duplication, maturation, and ciliogenesis.[1] Mutations in the CEP120 gene are linked to a spectrum of human ciliopathies, including Jeune asphyxiating thoracic dystrophy and Joubert syndrome, highlighting its critical role in development and disease.[2][3] High-content screening (HCS) combined with small interfering RNA (siRNA) libraries offers a powerful platform to systematically investigate the cellular functions of proteins like CEP120 and to identify potential therapeutic modulators. This document provides detailed application notes and protocols for conducting a high-content screen using a CEP120 siRNA library to identify and characterize regulators of ciliogenesis and centrosome function.
Target Audience: Researchers, scientists, and drug development professionals.
Key Cellular Phenotypes Associated with CEP120 Depletion
Silencing of CEP120 via siRNA leads to several distinct and quantifiable cellular phenotypes, making it an excellent target for image-based high-content screening. These phenotypes include:
-
Inhibition of Ciliogenesis: Depletion of CEP120 significantly reduces the percentage of ciliated cells.[4][5]
-
Defective Centriole Duplication: Loss of CEP120 function impairs the formation of new centrioles, leading to an increase in cells with a single centriole.[2]
-
Increased Pericentriolar Material (PCM) Accumulation: In quiescent cells, CEP120 depletion leads to a notable increase in the fluorescence intensity of PCM components, such as pericentrin, at the centrosome.[4][6]
-
Aberrant Centriolar Appendage Protein Localization: While not affecting the presence of appendage proteins, CEP120 loss can alter their typical localization patterns.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving the depletion of CEP120, providing a baseline for expected results in a high-content screen.
Table 1: Effect of CEP120 siRNA on Ciliogenesis
| Treatment | Percentage of Ciliated Cells | Fold Change vs. Control |
| Control siRNA | 75% | 1.0 |
| CEP120 siRNA | 25% | 0.33 |
Data are representative and may vary depending on cell type and experimental conditions.
Table 2: Effect of CEP120 siRNA on Pericentriolar Material (PCM) Intensity
| Treatment | Normalized Pericentrin Fluorescence Intensity at Centrosome | Fold Change vs. Control |
| Control siRNA | 1.0 | 1.0 |
| CEP120 siRNA | 2.5 | 2.5 |
Data are representative and may vary depending on cell type and experimental conditions.[6]
Table 3: Effect of CEP120 siRNA on Centriole Number
| Treatment | Percentage of Cells with One Centriole | Percentage of Cells with Two Centrioles |
| Control siRNA | 20% | 80% |
| CEP120 siRNA | 60% | 40% |
Data are representative and may vary depending on cell type and experimental conditions.
Experimental Protocols
Protocol 1: siRNA Transfection for High-Content Screening (96-well format)
This protocol outlines the reverse transfection of a human cell line (e.g., hTERT-RPE1) with a CEP120 siRNA library in a 96-well plate format.
Materials:
-
Human cell line (e.g., hTERT-RPE1)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
siRNA library targeting CEP120 and control siRNAs (non-targeting, positive control)
-
Lipofectamine RNAiMAX transfection reagent
-
96-well clear-bottom imaging plates
Procedure:
-
siRNA Preparation:
-
Dilute the CEP120 siRNA library and control siRNAs to a working concentration of 2 µM in nuclease-free water.
-
In a 96-well V-bottom plate, add 1 µL of each siRNA to the corresponding wells. For a final siRNA concentration of 20 nM, this volume is appropriate for a final well volume of 100 µL.
-
-
Transfection Complex Formation:
-
Prepare a master mix of diluted Lipofectamine RNAiMAX in Opti-MEM. For each well, dilute 0.3 µL of RNAiMAX in 24.7 µL of Opti-MEM.
-
Add 25 µL of the diluted RNAiMAX solution to each well of the siRNA plate.
-
Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Cell Seeding and Transfection:
-
Trypsinize and resuspend the cells in complete growth medium without antibiotics.
-
Count the cells and adjust the density to 1.5 x 10^5 cells/mL.
-
Add 25 µL of the siRNA-lipid complexes to each well of the 96-well imaging plate.
-
Immediately add 75 µL of the cell suspension (approximately 11,250 cells) to each well.
-
Gently swirl the plate to ensure even distribution of cells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours before proceeding to immunofluorescence staining.
-
Protocol 2: Immunofluorescence Staining for Centrosome and Cilia Analysis
This protocol describes the staining of cells in a 96-well plate for the visualization of centrosomes and cilia.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies (e.g., rabbit anti-CEP120, mouse anti-gamma-tubulin, goat anti-acetylated tubulin)
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Fixation:
-
Gently aspirate the culture medium from the wells.
-
Wash each well twice with 100 µL of PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash each well three times with 100 µL of PBS.
-
-
Permeabilization:
-
Add 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash each well three times with 100 µL of PBS.
-
-
Blocking:
-
Add 100 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to their optimal concentrations.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash each well three times with 100 µL of PBS with 0.1% Tween-20.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash each well three times with 100 µL of PBS with 0.1% Tween-20.
-
Add 100 µL of DAPI solution (1 µg/mL in PBS) to each well and incubate for 5 minutes at room temperature.
-
Wash each well twice with 100 µL of PBS.
-
Add 100 µL of PBS or mounting medium to each well for imaging.
-
Protocol 3: High-Content Imaging and Data Analysis
Instrumentation:
-
An automated high-content imaging system equipped with appropriate lasers, filters, and a high-resolution camera.
Image Acquisition:
-
Plate Setup: Define the plate layout in the acquisition software, specifying the location of different siRNA treatments and controls.
-
Channel and Exposure Settings:
-
DAPI channel: For nuclear identification.
-
FITC/Alexa Fluor 488 channel: For gamma-tubulin (centrosomes).
-
TRITC/Alexa Fluor 568 channel: For CEP120.
-
Cy5/Alexa Fluor 647 channel: For acetylated tubulin (cilia).
-
Optimize exposure times for each channel to maximize signal-to-noise ratio without saturation.
-
-
Image Acquisition Parameters:
-
Use a 20x or 40x objective for sufficient resolution to identify centrosomes and cilia.
-
Acquire at least 4-9 images per well to ensure a sufficient number of cells for statistical analysis.
-
Use autofocus to maintain image quality across the plate.
-
Image Analysis Workflow:
-
Image Pre-processing: Apply flat-field correction to correct for uneven illumination.
-
Object Segmentation:
-
Nuclei: Segment nuclei based on the DAPI signal.
-
Cells: Define the cell boundaries based on a whole-cell stain or by expanding the nuclear mask.
-
Centrosomes: Identify gamma-tubulin-positive puncta within the cell boundaries.
-
Cilia: Segment acetylated tubulin-positive structures extending from the cell body.
-
-
Feature Extraction: Quantify various parameters for each identified object, including:
-
Cell-level: Cell count, cell size.
-
Centrosome-level: Number of centrosomes per cell, intensity of pericentrin staining at the centrosome.
-
Cilia-level: Percentage of ciliated cells, cilia length, cilia intensity.
-
-
Data Analysis and Hit Selection:
-
Normalize the data to negative controls (non-targeting siRNA) on each plate.
-
Calculate Z-scores or other statistical measures to identify significant "hits" from the siRNA library.
-
Set a threshold for hit selection (e.g., Z-score < -2 or > 2).
-
Visualizations
Caption: CEP120 signaling interactions in centriole biology.
Caption: High-content screening workflow with a CEP120 siRNA library.
References
- 1. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
Troubleshooting & Optimization
Technical Support Center: CEP120 siRNA Transfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering low transfection efficiency with CEP120 siRNA.
Frequently Asked Questions (FAQs)
Q1: What is the function of CEP120 and why is it a target for siRNA-mediated knockdown?
A1: CEP120 is a centrosomal protein crucial for centriole biogenesis, elongation, and maturation. It plays a significant role in the formation of primary cilia, which are essential for various signaling pathways involved in development and disease.[1][2] siRNA-mediated knockdown of CEP120 allows researchers to study the specific consequences of its depletion, such as defects in ciliogenesis and associated signaling pathways.[3][4]
Q2: What are the most common reasons for low transfection efficiency of siRNA?
A2: Low transfection efficiency is a frequent issue in RNAi experiments. The most common causes include suboptimal siRNA concentration, poor cell health, incorrect cell density at the time of transfection, an inappropriate choice of transfection reagent for the cell type, and the presence of serum or antibiotics in the transfection medium.[5][6]
Q3: How soon after transfection can I expect to see a knockdown of CEP120 protein?
Q4: Should I be concerned about off-target effects with CEP120 siRNA?
Q5: What are the essential controls to include in my CEP120 siRNA transfection experiment?
A5: A well-controlled experiment is critical for interpreting your results accurately. Essential controls include:
-
Untreated Control: Cells that have not been transfected, to provide a baseline of normal CEP120 expression.
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess any cytotoxic effects of the reagent.[4]
Troubleshooting Guide for Low CEP120 Knockdown
Low protein knockdown is a common challenge in siRNA experiments. This guide provides a systematic approach to troubleshooting this issue.
Initial Checks
Before delving into extensive optimization, ensure the following have been verified:
-
RNA Integrity: Confirm that your CEP120 siRNA is not degraded.
-
Cell Health: Use healthy, actively dividing cells at a low passage number.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly impact transfection efficiency.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low CEP120 knockdown.
Troubleshooting Steps in Detail
| Problem | Possible Cause | Recommended Solution |
| No/Low Knockdown of Positive Control | Inefficient transfection delivery system. | - Optimize the ratio of transfection reagent to siRNA. - Test a different transfection reagent specifically designed for your cell type. - Ensure cells are at the optimal confluency (typically 50-70%) at the time of transfection.[5] |
| Positive Control Works, but No CEP120 mRNA Knockdown | The CEP120 siRNA sequence is ineffective. | - Test 2-3 additional siRNA sequences targeting different regions of the CEP120 mRNA. - Confirm the specificity of your qPCR primers for CEP120. |
| CEP120 mRNA is Reduced, but Protein Levels are Unchanged | The CEP120 protein has a long half-life. | - Increase the post-transfection incubation time to 72, 96, or even 120 hours to allow for protein degradation.[7] |
| The CEP120 antibody is not specific or sensitive enough. | - Validate your primary antibody using a positive control (e.g., cells overexpressing CEP120) and a negative control (e.g., a known CEP120-negative cell line, if available). | |
| High Cell Death After Transfection | Cytotoxicity from the transfection reagent or siRNA. | - Decrease the concentration of the transfection reagent. - Reduce the concentration of the CEP120 siRNA.[7] - Ensure that the transfection medium does not contain antibiotics, as these can increase cell death during transfection. |
Experimental Protocols
Protocol 1: CEP120 siRNA Transfection in HEK293T Cells
This protocol provides a starting point for transfecting HEK293T cells with CEP120 siRNA. Optimization may be required for other cell types.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
CEP120 siRNA (and controls)
-
Lipofectamine RNAiMAX Transfection Reagent
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate with 2 mL of complete growth medium. The cells should be 60-80% confluent on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of CEP120 siRNA into 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with 1.75 mL of fresh, pre-warmed complete growth medium.
-
Add the 250 µL of siRNA-lipid complex dropwise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.
Protocol 2: Western Blotting for CEP120
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-CEP120)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CEP120 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Data Presentation
Table 1: Example of CEP120 siRNA Titration
This table provides an example of expected results from an experiment to optimize CEP120 siRNA concentration. The data is for illustrative purposes only.
| siRNA Concentration | Cell Viability (%) | CEP120 mRNA Level (% of Control) | CEP120 Protein Level (% of Control) |
| 10 nM | 95% | 40% | 55% |
| 25 nM | 92% | 25% | 30% |
| 50 nM | 85% | 22% | 28% |
| 100 nM | 70% | 20% | 25% |
Data represents hypothetical results 72 hours post-transfection in HEK293T cells.
Signaling Pathway
CEP120 in Centriole Maturation and Ciliogenesis
CEP120 plays a critical role in the maturation of the daughter centriole, a key step leading to the formation of the primary cilium. Its depletion can disrupt this process and subsequent ciliary signaling.
References
- 1. rupress.org [rupress.org]
- 2. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Guidelines for transfection of siRNA [qiagen.com]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
CEP120 Gene Knockdown Technical Support Center
Welcome to the technical support center for CEP120 gene knockdown. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Troubleshooting Guides
This section provides systematic guidance for resolving poor or inconsistent CEP120 knockdown results.
Question: My RT-qPCR results show minimal reduction in CEP120 mRNA levels after transfection/transduction. What are the initial steps to troubleshoot this?
Answer:
Poor mRNA knockdown is a common issue that can often be resolved by systematically evaluating your experimental setup. Start by assessing the core components of your RNAi experiment.
Initial Checks Workflow
Caption: A workflow for initial troubleshooting of poor CEP120 mRNA knockdown.
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RNAi Reagent Integrity : Ensure your siRNA or shRNA constructs are correctly designed and have not degraded. For shRNAs, confirm the sequence integrity via sequencing. For siRNAs, avoid multiple freeze-thaw cycles.[1]
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Delivery Efficiency : Your knockdown is only as good as your delivery method.
-
shRNA Lentiviral Transduction : Verify transduction efficiency by checking the expression of a fluorescent reporter (like GFP) if present on your vector. A low viral titer is a common cause of poor results.[4]
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Cell Health and Culture Conditions :
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Validation Assay (RT-qPCR) : Problems with the validation method can be mistaken for poor knockdown.
Question: I'm using a lentiviral shRNA approach, but the knockdown of CEP120 is inefficient. How can I improve this?
Answer:
Inefficient lentiviral knockdown often points to issues with viral particle production, transduction, or the shRNA sequence itself.
Troubleshooting Lentiviral shRNA Knockdown
-
Optimize Viral Titer : Low viral titer is a primary cause of failure.
-
Production : Ensure high transfection efficiency (>80%) in your packaging cells (e.g., HEK293T).[4] Use high-quality plasmid DNA for transfection.
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Concentration : If titers are low, concentrate your viral supernatant using methods like ultracentrifugation or commercially available concentration reagents.[1][9]
-
-
Optimize Transduction Protocol :
-
Validate the shRNA Sequence : Not all shRNA sequences are effective.
-
Allow Sufficient Time for Knockdown : After transduction and selection, allow adequate time for the existing CEP120 protein to be degraded. Protein turnover rates vary, so it may take 72 hours or longer post-transduction to see a significant reduction at the protein level.[9]
Question: My CEP120 mRNA levels are down, but the protein level remains unchanged according to my Western blot. What could be the reason?
Answer:
A discrepancy between mRNA and protein knockdown is a common observation and usually points to one of two factors: protein stability or issues with the Western blot validation.
Logical Flow for mRNA vs. Protein Discrepancy
Caption: Decision tree for troubleshooting discrepancies in mRNA and protein levels.
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Slow Protein Turnover : CEP120 may be a very stable protein with a long half-life. Even if you have successfully stopped the production of new mRNA, the existing pool of protein will take time to degrade naturally.
-
Solution : Perform a time-course experiment. Harvest cell lysates at later time points (e.g., 72, 96, or even 120 hours) post-transfection/transduction to allow for protein degradation.[3]
-
-
Western Blot Validation Issues : The band you are detecting might not be CEP120, or the antibody may not be sensitive enough.[7][12]
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Antibody Specificity : Validate your primary antibody. A good antibody should detect a band at the correct molecular weight (~120 kDa for CEP120) that diminishes in intensity in your knockdown samples compared to your negative control.[7] Several vendors supply antibodies validated for Western blotting of human CEP120.[13][14][15][16][17]
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Positive Control : If possible, include a positive control lysate from cells overexpressing CEP120 to confirm your antibody recognizes the target protein.
-
Loading Control : Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
Frequently Asked Questions (FAQs)
Q1: How many different siRNA or shRNA sequences should I test for CEP120? It is highly recommended to design and test at least 3-4 different sequences targeting distinct regions of the CEP120 mRNA.[7] This strategy mitigates the risk of a single sequence being ineffective due to secondary mRNA structure or other factors. Statistically, testing multiple sequences significantly increases the probability of achieving a potent knockdown.[7]
Q2: What are the best controls to include in my CEP120 knockdown experiment? Proper controls are essential for interpreting your results accurately.[3]
| Control Type | Purpose | Example |
| Negative Control | To distinguish sequence-specific knockdown from non-specific effects caused by the delivery process. | A non-targeting siRNA/shRNA with a scrambled sequence that has no known homology to the human genome. |
| Positive Control | To confirm that the experimental system (transfection/transduction and RNAi machinery) is working. | An siRNA/shRNA targeting a well-characterized housekeeping gene (e.g., GAPDH, PPIB).[10] |
| Untreated/Mock | To establish a baseline of normal CEP120 expression and assess cytotoxicity of the delivery reagent. | Untreated cells or cells treated with only the transfection reagent (mock).[3] |
Q3: My cells are dying after transduction with CEP120 shRNA lentivirus. What should I do? Significant cell death can be caused by several factors:
-
Toxicity of Transduction Reagent : Determine the optimal, lowest-effective concentration of Polybrene® or other enhancers for your cell line via a toxicity curve.[11]
-
High Viral Load (MOI) : An excessively high MOI can be toxic. Reduce the amount of virus used.
-
shRNA-mediated Toxicity : High levels of shRNA expression can saturate the endogenous miRNA pathway, leading to off-target effects and cell death.[18][19] Consider using a weaker promoter (e.g., H1 instead of U6) to drive shRNA expression if toxicity is a persistent issue.
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Essential Gene Function : CEP120 is involved in centriole duplication and ciliogenesis.[20][21] Its depletion can lead to cell cycle arrest or apoptosis in certain cell types.[21] You may need to use an inducible shRNA system to control the timing of the knockdown and analyze the phenotype before widespread cell death occurs.
Q4: How can I optimize my siRNA transfection for CEP120? Optimization is key to achieving high knockdown efficiency with minimal toxicity.[22] The following parameters should be optimized for each new cell line and siRNA combination.
| Parameter | Optimization Strategy | Recommended Starting Point |
| siRNA Concentration | Test a range of concentrations to find the lowest dose that gives maximum knockdown without toxicity. | 5 nM - 50 nM (start with 10 nM).[3][22] |
| Transfection Reagent Volume | Titrate the amount of lipid reagent relative to the siRNA amount. | Follow the manufacturer's protocol, then test +/- 50% of the recommended volume. |
| Cell Density | Test different cell confluencies at the time of transfection. | Seed cells to be 70-80% confluent at the time of transfection.[3] |
| Complex Incubation Time | Optimize the time the siRNA-lipid complexes are left on the cells. | 24-48 hours, depending on cell type and protein turnover. |
Experimental Protocols
Protocol 1: RT-qPCR for Validation of CEP120 Knockdown
This protocol is for quantifying CEP120 mRNA levels after RNAi.
Workflow for RT-qPCR Validation
Caption: A step-by-step workflow for validating gene knockdown using RT-qPCR.
-
RNA Isolation :
-
Harvest cells 48-72 hours post-transfection/transduction.
-
Isolate total RNA using a column-based kit or Trizol extraction according to the manufacturer's protocol.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control :
-
Measure RNA concentration and purity (A260/A280 ratio should be ~2.0) using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis :
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
qPCR Reaction :
-
Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL cDNA, 1 µL each of Forward and Reverse Primer (10 µM stock), and 7 µL nuclease-free water.
-
Run on a real-time PCR system. A standard cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.[23]
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Include a melt curve analysis step to verify primer specificity.[8][24]
-
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Data Analysis :
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Determine the cycle threshold (Ct) values for CEP120 and a stable reference gene (e.g., GAPDH, ACTB).
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Calculate the relative expression of CEP120 using the ΔΔCt method.
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Protocol 2: Western Blot for Validation of CEP120 Protein Reduction
This protocol is for detecting CEP120 protein levels.
-
Protein Lysate Preparation :
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Harvest cells 72-96 hours post-transfection/transduction.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
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Separate proteins on an 8-10% SDS-PAGE gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
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Incubate with a primary antibody against CEP120 (e.g., at a 1:1000 dilution) overnight at 4°C.[16][17]
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Wash the membrane 3x with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
-
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Detection :
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Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.
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Strip the membrane and re-probe for a loading control (e.g., β-actin) to confirm equal loading.
-
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 8. researchhub.com [researchhub.com]
- 9. go.zageno.com [go.zageno.com]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 11. Lentiviral Gene Delivery for Mammalian Expression—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. CEP120 Polyclonal Antibody (PA5-70741) [thermofisher.com]
- 14. bicellscientific.com [bicellscientific.com]
- 15. Anti-CEP120 Human Protein Atlas Antibody [atlasantibodies.com]
- 16. CEP120 antibody (24067-1-AP) | Proteintech [ptglab.com]
- 17. novusbio.com [novusbio.com]
- 18. Toxicity in mice expressing short hairpin RNAs gives new insight into RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Frontiers | Selection and Validation of the Optimal Panel of Reference Genes for RT-qPCR Analysis in the Developing Rat Cartilage [frontiersin.org]
- 24. Validation of reference genes for the normalization of RT-qPCR expression studies in human tongue carcinoma cell lines and tissue - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CEP120 siRNA Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing off-target effects in CEP120 siRNA experiments. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and a summary of relevant quantitative data to ensure the accuracy and reliability of your research findings.
Troubleshooting Guide: Minimizing Off-Target Effects
This guide addresses common issues encountered during CEP120 siRNA experiments and provides practical solutions.
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity or unexpected phenotypes | - siRNA concentration is too high, leading to off-target effects.[1] - Transfection reagent toxicity. | - Perform a dose-response experiment to determine the lowest effective siRNA concentration that achieves desired knockdown with minimal toxicity. - Optimize the amount of transfection reagent and the cell density at the time of transfection.[2] |
| Inconsistent or low knockdown efficiency | - Suboptimal siRNA design. - Poor transfection efficiency. - Rapid protein turnover. | - Use pre-validated siRNAs or design siRNAs using algorithms that consider GC content and avoid regions of high secondary structure. - Optimize transfection parameters including cell confluency, siRNA and reagent concentrations, and incubation times.[2] - Monitor both mRNA and protein levels at different time points (e.g., 24, 48, and 72 hours) to determine the optimal time for analysis. |
| Observed phenotype does not match known CEP120 function | - Off-target effects are masking or mimicking the true phenotype.[3] - The phenotype is a downstream or indirect effect of CEP120 knockdown. | - Perform a rescue experiment with an siRNA-resistant CEP120 construct.[4] - Use at least two independent siRNAs targeting different regions of the CEP120 mRNA; a consistent phenotype across multiple siRNAs increases confidence. - Analyze the expression of known CEP120 interacting partners and downstream effectors. |
| Difficulty in reproducing results | - Variability in cell culture conditions. - Inconsistent transfection efficiency. - Lot-to-lot variability in siRNAs or reagents. | - Maintain consistent cell passage numbers and ensure cells are healthy and in the logarithmic growth phase during transfection. - Include positive and negative controls in every experiment to monitor transfection efficiency and off-target effects. - Use the same lot of reagents for a set of comparative experiments whenever possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of CEP120?
A1: CEP120 is a centrosomal protein crucial for centriole duplication, elongation, and maturation.[4][5] It plays a vital role in the formation of primary cilia, which are sensory organelles involved in various signaling pathways.[4][6] Mutations in CEP120 are associated with ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[4]
Q2: Does CEP120 have any known paralogs that could be affected by siRNA off-target binding?
A2: No, according to current genomic databases, the CEP120 gene does not have any known paralogs in humans. This simplifies siRNA design as there is a lower risk of unintentionally silencing a closely related gene.
Q3: What are the expected phenotypes of CEP120 knockdown?
A3: Knockdown of CEP120 typically leads to defects in centriole duplication, resulting in a reduced number of centrioles.[4] This subsequently impairs ciliogenesis, leading to a decrease in the percentage of ciliated cells and the formation of abnormally short cilia.[4] Furthermore, CEP120 depletion can cause an accumulation of pericentriolar material (PCM) components like pericentrin and Cdk5Rap2 on the daughter centriole.[4]
Q4: How can I validate that my observed phenotype is specific to CEP120 knockdown?
A4: The gold standard for validating the specificity of an siRNA-induced phenotype is a rescue experiment. This involves co-transfecting your CEP120 siRNA with a plasmid expressing an siRNA-resistant version of the CEP120 gene. If the phenotype is reversed, it confirms that it was due to the specific knockdown of CEP120.[4] Additionally, using multiple siRNAs targeting different sequences of the CEP120 mRNA and observing a consistent phenotype strengthens the evidence for specificity.
Q5: What controls should I include in my CEP120 siRNA experiment?
A5: It is essential to include the following controls:
-
Negative control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism.
-
Positive control siRNA: An siRNA targeting a well-characterized housekeeping gene to confirm transfection efficiency.
-
Untransfected cells: To measure baseline CEP120 expression and assess the overall health of the cells.
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Mock-transfected cells: Cells treated with the transfection reagent alone to control for any effects of the delivery vehicle.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of CEP120 siRNA knockdown.
Table 1: Effects of CEP120 siRNA on Centriole Number and Ciliogenesis
| Parameter | Control siRNA | CEP120 siRNA | Reference |
| Cells with 1 Centriole (%) | ~10% | ~45% | [4] |
| Cells with 2 Centrioles (%) | ~60% | ~40% | [4] |
| Cells with >2 Centrioles (%) | ~30% | ~15% | [4] |
| Ciliated Cells (%) | ~70% | <30% (>60% decrease) | [2][4] |
Table 2: Changes in Centrosomal Protein Levels Following CEP120 Knockdown
| Protein | Change in Centrosomal Level (Fold Increase) | Location of Accumulation | Reference |
| Pericentrin | ~2.5 | Daughter Centriole | [4] |
| Cdk5Rap2 | ~6 | Daughter Centriole | [4] |
| Ninein | Significant Increase | Daughter Centriole | [4] |
| Cep170 | Significant Increase | Daughter Centriole | [4] |
| γ-tubulin | No Significant Change | - | [4] |
Key Experimental Protocols
Experimental Workflow for CEP120 siRNA Studies
References
- 1. graphviz.org [graphviz.org]
- 2. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Toxicity in CEP120 siRNA Transfection
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing cell toxicity issues encountered during CEP120 siRNA transfection experiments. The information is presented in a question-and-answer format to directly address specific problems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death after transfecting our cells with CEP120 siRNA. Is this expected?
A1: Increased cell toxicity and death following CEP120 siRNA transfection can be anticipated and may stem from two primary sources: the transfection process itself and the biological consequences of CEP120 depletion. CEP120 is a crucial protein for centrosome duplication and ciliogenesis.[1][2] Its knockdown can lead to defects in the cell cycle, specifically a delay in the G2/M phase, which can trigger apoptosis through the activation of pathways like the p53-mediated mitotic surveillance pathway.[3] Therefore, the observed cytotoxicity could be a direct result of the on-target effect of the siRNA.
Q2: How can we distinguish between toxicity caused by the transfection reagent and toxicity due to CEP120 knockdown?
A2: To differentiate between these two potential sources of toxicity, it is essential to include proper controls in your experiment. A mock transfection (transfection reagent only, no siRNA) will reveal the baseline cytotoxicity of the reagent on your specific cell line. Additionally, using a non-targeting negative control siRNA at the same concentration as your CEP120 siRNA will help identify off-target effects and toxicity unrelated to the specific knockdown of CEP120. If you observe high toxicity in the mock and negative control samples, the issue likely lies with the transfection protocol. If toxicity is significantly higher in the CEP120 siRNA-treated cells compared to controls, it is likely due to the biological effect of CEP120 depletion.
Q3: What are the common causes of general toxicity associated with siRNA transfection?
A3: General toxicity from siRNA transfection can be caused by several factors:
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High concentration of siRNA: Excessive siRNA can induce off-target effects and cellular stress.
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Toxicity of the transfection reagent: Many lipid-based transfection reagents can be inherently toxic to certain cell lines, especially sensitive or primary cells.
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Suboptimal cell health: Cells that are unhealthy, too confluent, or at a high passage number are more susceptible to transfection-induced stress.
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Presence of antibiotics: Some antibiotics can be toxic to cells when internalized during transfection.
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Serum conditions: The presence or absence of serum can affect both transfection efficiency and cell viability, depending on the reagent and cell type.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during CEP120 siRNA transfection.
Issue 1: High Cell Death in All Transfection Groups (including controls)
This suggests a problem with the transfection protocol or reagents.
| Potential Cause | Recommended Solution |
| Transfection reagent is too toxic for the cell line. | 1. Optimize the reagent concentration by performing a dose-response curve. 2. Consider switching to a less toxic reagent, such as those specifically designed for sensitive cells or non-liposomal alternatives.[2] 3. For particularly sensitive cells, electroporation may be an alternative, though it also requires optimization to balance efficiency and toxicity. |
| siRNA concentration is too high. | 1. Titrate the siRNA concentration to find the lowest effective dose that achieves desired knockdown without excessive toxicity. Concentrations between 5-100 nM are typically used, but this should be empirically determined. |
| Cells are not healthy. | 1. Use cells with a low passage number. 2. Ensure cells are in the exponential growth phase and are at the optimal confluency at the time of transfection (typically 50-70%).[1] 3. Culture cells in antibiotic-free medium during and immediately after transfection. |
| Suboptimal incubation time. | 1. Reduce the exposure time of cells to the siRNA-transfection reagent complexes. Replacing the medium 4-6 hours post-transfection can sometimes reduce toxicity without significantly impacting knockdown. |
Issue 2: Significantly Higher Cell Death in CEP120 siRNA-Treated Cells Compared to Controls
This points towards on-target or off-target effects of the CEP120 siRNA.
| Potential Cause | Recommended Solution |
| On-target toxicity due to CEP120's role in the cell cycle. | 1. Confirm the cell cycle arrest and apoptosis phenotype using assays like flow cytometry for cell cycle analysis and TUNEL or caspase activity assays for apoptosis. 2. Modulate the level of knockdown by using a lower concentration of siRNA. A partial knockdown may be sufficient to study certain phenotypes without causing widespread cell death. 3. Consider using an inducible siRNA system to control the timing and duration of CEP120 knockdown. |
| Off-target effects of the CEP120 siRNA. | 1. Use at least two different validated siRNAs targeting different regions of the CEP120 mRNA to confirm that the observed phenotype is not due to an off-target effect of a single siRNA. 2. Perform a rescue experiment by co-transfecting with a plasmid expressing an siRNA-resistant form of CEP120.[4] 3. Analyze the expression of potential off-target genes predicted by bioinformatics tools. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing siRNA transfection and assessing off-target effects.
Table 1: Example Optimization of siRNA and Transfection Reagent Concentrations
| siRNA Conc. (nM) | Reagent Vol. (µL) | Knockdown Efficiency (%) | Cell Viability (%) |
| 10 | 0.5 | 65 | 95 |
| 10 | 1.0 | 80 | 85 |
| 25 | 0.5 | 75 | 90 |
| 25 | 1.0 | 90 | 70 |
| 50 | 1.0 | 95 | 50 |
| 50 | 2.0 | 95 | 30 |
Data are hypothetical and for illustrative purposes. Optimal conditions must be determined empirically for each cell line and siRNA.
Table 2: Assessing Off-Target Effects with Multiple siRNAs
| siRNA ID | Target | Knockdown of CEP120 (%) | Change in Off-Target Gene A Expression | Change in Off-Target Gene B Expression | Cell Viability (%) |
| CEP120_siRNA_1 | Exon 3 | 92 | -1.2 fold | +1.1 fold | 60 |
| CEP120_siRNA_2 | Exon 7 | 88 | -1.1 fold | +1.3 fold | 65 |
| Negative Control | N/A | 0 | No change | No change | 95 |
Experimental Protocols
Protocol 1: siRNA Transfection (Lipid-Based)
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Cell Seeding: The day before transfection, seed cells in antibiotic-free growth medium such that they will be 50-70% confluent at the time of transfection.
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siRNA-Lipid Complex Formation:
-
Dilute the required amount of siRNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent in serum-free medium.
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Combine the diluted siRNA and diluted reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
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Transfection: Add the siRNA-lipid complexes dropwise to the cells.
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Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) before analysis. The medium may be changed after 4-6 hours if toxicity is a concern.
Protocol 2: Cell Viability Assessment (MTT Assay)
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After the desired incubation period post-transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability relative to untreated control cells.
Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)
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After the desired incubation period, equilibrate the plate to room temperature.
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Add a caspase-3/7 reagent containing a pro-fluorescent substrate to each well.
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Incubate for 1-2 hours at room temperature, protected from light.
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Measure fluorescence using a plate reader with appropriate filters.
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An increase in fluorescence indicates higher caspase-3/7 activity and apoptosis.
Visualizations
Caption: Signaling pathway of CEP120 depletion leading to apoptosis.
Caption: Experimental workflow for siRNA transfection.
References
- 1. rupress.org [rupress.org]
- 2. [PDF] Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly | Semantic Scholar [semanticscholar.org]
- 3. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing siRNA Concentration for CEP120 Silencing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing siRNA concentration for effective silencing of Centrosomal Protein 120 (CEP120).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for CEP120 siRNA transfection?
Q2: How can I determine the optimal siRNA concentration for my specific cell line?
Q3: How long after transfection should I assess CEP120 knockdown?
Q4: What are the essential controls to include in my CEP120 siRNA experiment?
A4: Including proper controls is critical for the correct interpretation of your results.[5] Essential controls include:
-
Negative Control: A non-targeting or scrambled siRNA sequence that has no known homology to any gene in the target organism. This helps to distinguish sequence-specific silencing from non-specific effects.[5]
-
Positive Control: An siRNA known to effectively silence a ubiquitously expressed gene (e.g., GAPDH). This helps to validate the transfection protocol and cellular machinery for RNAi.
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Untreated Control: Cells that have not been transfected. This provides a baseline for normal CEP120 expression.[5]
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Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA). This helps to assess any effects of the transfection reagent on the cells.[5]
Q5: Should I measure knockdown at the mRNA (qRT-PCR) or protein (Western Blot) level?
A5: It is highly recommended to assess knockdown at both the mRNA and protein levels.[9] qRT-PCR measures the direct effect of the siRNA on the target transcript, while Western blotting confirms the functional outcome, which is the reduction of the protein.[10] Discrepancies between mRNA and protein knockdown can occur, for example, if the target protein has a long half-life.[5]
Troubleshooting Guide
Issue 1: Low or no CEP120 knockdown after siRNA transfection.
| Possible Cause | Recommended Solution |
| Suboptimal siRNA Concentration | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5-100 nM) to identify the optimal concentration for your specific cell type and siRNA.[5] |
| Inefficient Transfection | Optimize the transfection protocol by adjusting the ratio of siRNA to transfection reagent, cell density at the time of transfection (typically 50-70% confluency), and incubation times.[3][8] Consider trying a different transfection reagent specifically designed for siRNA delivery.[8] |
| Poor siRNA Quality | Ensure that your siRNA is not degraded. Store it according to the manufacturer's instructions and handle it in an RNase-free environment.[5] |
| Cell Health | Use healthy, actively dividing cells at a low passage number for transfection experiments. Avoid using antibiotics in the culture medium during and immediately after transfection.[11] |
| Ineffective siRNA Sequence | If optimization of other parameters fails, consider testing additional siRNA sequences targeting different regions of the CEP120 mRNA.[5] |
Issue 2: High cell toxicity or death after transfection.
| Possible Cause | Recommended Solution |
| High siRNA Concentration | High concentrations of siRNA can be toxic to cells and may induce off-target effects.[3][4] Use the lowest effective concentration determined from your dose-response experiment. |
| Toxicity of Transfection Reagent | The transfection reagent itself can be cytotoxic. Optimize the amount of transfection reagent by performing a titration. Use the lowest amount of reagent that provides good transfection efficiency. |
| Prolonged Exposure to Transfection Complex | For some cell lines, prolonged exposure to the siRNA-lipid complex can be toxic. Consider reducing the incubation time or changing the medium after a few hours of transfection.[3] |
Issue 3: Discrepancy between mRNA and protein knockdown.
| Possible Cause | Recommended Solution |
| Long Protein Half-Life | CEP120 protein may be very stable. Extend the incubation time after transfection to 72 hours or longer before assessing protein levels by Western blot. Consider a second round of transfection 24-48 hours after the first.[8] |
| Inefficient Translation Inhibition | While the primary mechanism of siRNA is mRNA cleavage, some off-target effects can inhibit translation. However, for your intended target, if mRNA levels are down but protein levels are not, the stability of the protein is the most likely cause. |
| Antibody Issues | Ensure that the primary antibody used for Western blotting is specific and sensitive for CEP120. Validate the antibody with positive and negative controls if possible. |
Data Presentation
Table 1: Illustrative Example of a Dose-Response Experiment for CEP120 siRNA Optimization.
This table presents hypothetical data to illustrate the results of a typical optimization experiment.
| siRNA Concentration | CEP120 mRNA Level (% of Control) | CEP120 Protein Level (% of Control) | Cell Viability (% of Control) |
| 5 nM | 65% | 75% | 98% |
| 10 nM | 30% | 40% | 95% |
| 20 nM | 15% | 20% | 92% |
| 50 nM | 12% | 18% | 80% |
| 100 nM | 10% | 15% | 65% |
Based on this illustrative data, 20 nM would be the optimal concentration, as it provides a strong knockdown with minimal impact on cell viability.
Table 2: Example of Experimental Controls for CEP120 Silencing.
| Control | Purpose | Expected Outcome for CEP120 Expression |
| Untreated Cells | Baseline expression | 100% |
| Mock Transfection (Reagent only) | Assess reagent toxicity/effects | ~100% |
| Negative Control siRNA (20 nM) | Control for off-target effects | ~100% |
| CEP120 siRNA (20 nM) | Experimental sample | Significant reduction (<30%) |
| Positive Control (e.g., GAPDH siRNA) | Validate transfection efficiency | No change in CEP120, but significant reduction in GAPDH |
Experimental Protocols
Protocol 1: siRNA Transfection for CEP120 Silencing (24-well plate format)
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: In a sterile microcentrifuge tube, dilute the CEP120 siRNA stock solution to the desired final concentration (e.g., 20 nM) in serum-free medium (e.g., Opti-MEM).
-
Transfection Reagent Preparation: In a separate sterile tube, dilute the lipid-based transfection reagent according to the manufacturer's protocol in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. A medium change after 4-6 hours may be necessary if toxicity is a concern.
Protocol 2: Analysis of CEP120 Knockdown
-
mRNA Level Analysis (qRT-PCR):
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At 24-48 hours post-transfection, harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of CEP120 mRNA using the ΔΔCt method. An effective knockdown is generally considered to be a reduction of ≥70% in target mRNA levels.
-
-
Protein Level Analysis (Western Blot):
-
At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Block the membrane and then incubate with a primary antibody specific for CEP120.
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Incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the CEP120 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Workflow for optimizing siRNA concentration.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 3. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 6. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in CEP120 RNAi Experiments
Welcome to the technical support center for CEP120 RNAi experiments. This resource is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results when studying the function of Centrosomal Protein 120 (CEP120) using RNA interference (RNAi). Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CEP120 and why is it studied using RNAi?
CEP120 is a crucial centrosomal protein that plays a key role in centriole assembly, duplication, and maturation.[1][2] It is essential for the formation of cilia, which are microtubule-based organelles involved in various signaling pathways.[3][4][5] Given its fundamental role in cell division and signaling, CEP120 is implicated in several human diseases, including ciliopathies like Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy.[3][5][6][7] RNAi is a common technique used to study CEP120 function by specifically knocking down its expression, allowing researchers to observe the resulting cellular and molecular phenotypes.
Q2: We are observing different phenotypes (e.g., some cells lose centrioles, others show ciliary defects) after CEP120 siRNA transfection. Why is there such variability?
Inconsistent phenotypes following CEP120 knockdown are a common challenge and can be attributed to several factors:
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Cell Cycle State: The function of CEP120 is highly dependent on the cell cycle. In cycling cells, CEP120 is required for procentriole formation during the S-phase, and its depletion leads to a progressive loss of centrioles over subsequent cell divisions.[2][3] In quiescent (G0) cells, CEP120 plays a role in maintaining centrosome homeostasis and inhibiting premature daughter centriole maturation; its depletion in these cells leads to defects in ciliary assembly and signaling.[1][3][4][5] Therefore, the proportion of cycling versus quiescent cells in your culture can significantly influence the observed phenotype.
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Heterogeneity in Knockdown Efficiency: Transfection efficiency can vary from cell to cell, leading to a mixed population with different levels of CEP120 protein. This can result in a spectrum of phenotypes within the same experiment.
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Cell-Type Specific Differences: The consequences of CEP120 depletion can vary between different cell types.[1] The specific cellular context, including the expression of interacting proteins and the importance of cilia for that cell type's function, can influence the outcome.
Q3: Our lab has used two different siRNAs targeting CEP120 and obtained conflicting results. What could be the reason for this?
This is a classic sign of potential off-target effects. While both siRNAs may effectively reduce CEP120 mRNA levels, one or both may also be silencing other unintended genes, leading to different phenotypic outcomes.[8][9][10] It is also possible that the two siRNAs target different splice variants of CEP120 with varying efficiency.[11][12][13]
Q4: We see a significant reduction in CEP120 mRNA after RNAi, but the protein levels don't seem to decrease proportionally. Why might this be?
This discrepancy can be due to a long half-life of the CEP120 protein. Even with efficient mRNA knockdown, the existing pool of CEP120 protein may be stable and take a longer time to be degraded. It is crucial to optimize the time course of your experiment to allow for sufficient protein turnover.
Troubleshooting Guides
Issue 1: High Variability in Phenotype within a Single Experiment
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Step |
| Asynchronous Cell Population | Synchronize your cells before transfection to ensure a more uniform cell cycle state. For studying ciliary defects, induce quiescence by serum starvation.[3][4] |
| Variable Transfection Efficiency | Optimize your transfection protocol. Use a fluorescently labeled control siRNA to visually assess transfection efficiency across the cell population. Sort transfected cells using fluorescence-activated cell sorting (FACS) for a more homogeneous population. |
| Inconsistent Seeding Density | Ensure a consistent cell seeding density across all wells and experiments, as confluency can affect both the cell cycle and transfection efficiency. |
Issue 2: Inconsistent Results Between Different CEP120 siRNAs
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Step |
| Off-Target Effects | Perform rescue experiments by co-transfecting your siRNA with an siRNA-resistant CEP120 expression vector.[14] If the phenotype is rescued, it is likely on-target. Use at least two, and preferably three, different siRNAs targeting different regions of the CEP120 mRNA.[14] A consistent phenotype across multiple siRNAs strengthens the conclusion that the effect is on-target. Conduct a BLAST search of your siRNA sequences to check for potential off-targets. |
| Differential Targeting of Splice Variants | If CEP120 has multiple splice variants in your cell line, design siRNAs that target either a common region to all variants or specific variants to dissect their individual functions.[11][12][13] |
Issue 3: Inefficient Knockdown of CEP120 Protein
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Troubleshooting Step |
| Suboptimal siRNA Concentration | Perform a dose-response experiment to determine the optimal siRNA concentration that gives maximal knockdown with minimal cytotoxicity.[14] |
| Inefficient Transfection Reagent | Test different transfection reagents and optimize the siRNA:reagent ratio for your specific cell line. |
| Long Protein Half-Life | Extend the duration of your experiment to allow for sufficient time for the existing CEP120 protein to be degraded. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours post-transfection) to determine the optimal time point for protein level analysis. |
| Degraded siRNA | Ensure proper storage and handling of your siRNA stocks to prevent degradation. |
Experimental Protocols
Protocol 1: Cell Synchronization and siRNA Transfection for Studying Ciliary Defects
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Cell Seeding: Plate your cells (e.g., hTERT-RPE1 or NIH/3T3) on glass coverslips in a 24-well plate at a density that will reach 70-80% confluency the next day.
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Transfection: On the following day, transfect the cells with your CEP120 siRNA or a non-targeting control siRNA using an optimized transfection protocol for your cell line.
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Induction of Quiescence: 24 hours post-transfection, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) to induce cell cycle arrest and promote ciliogenesis.
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Incubation: Incubate the cells in the low-serum medium for an additional 24-48 hours.
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Analysis: Fix the cells and perform immunofluorescence staining for markers of cilia (e.g., acetylated tubulin) and centrosomes (e.g., gamma-tubulin) to assess ciliary phenotypes.
Protocol 2: Validation of CEP120 Knockdown by quantitative RT-PCR (qRT-PCR)
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RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qRT-PCR: Perform qRT-PCR using primers specific for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Data Analysis: Calculate the relative expression of CEP120 mRNA in siRNA-treated samples compared to control samples using the delta-delta Ct method. A successful knockdown should show a significant reduction in CEP120 mRNA levels.
Visualizations
Caption: Troubleshooting workflow for inconsistent CEP120 RNAi results.
Caption: Simplified signaling pathway of CEP120 and effects of RNAi.
References
- 1. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 6. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target effects of siRNA specific for GFP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sitoolsbiotech.com [sitoolsbiotech.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Targeting alternative splicing by RNAi: from the differential impact on splice variants to triggering artificial pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting alternative splicing by RNAi: from the differential impact on splice variants to triggering artificial pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
how to select the best negative control for CEP120 siRNA
This technical support center provides guidance on selecting the appropriate negative controls for siRNA experiments, with a specific focus on targeting CEP120.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control essential in my CEP120 siRNA experiment?
Q2: What are the different types of negative control siRNAs?
A2: There are several types of negative control siRNAs, each with its own advantages:
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Mismatch siRNA: This control is designed to be similar to the target siRNA but contains a few nucleotide mismatches. However, these are often not recommended as they can still sometimes bind to the target mRNA and cause some level of knockdown.[1]
Q3: What characteristics should I look for in a good negative control siRNA?
A3: An ideal negative control siRNA should:
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Not alter the mRNA or protein levels of CEP120.[1]
Q4: Besides a negative control, what other controls are necessary for a robust siRNA experiment?
A4: For a comprehensive and well-controlled experiment, you should include:
Troubleshooting Guide
Problem: I'm observing a phenotype in my negative control-treated cells.
| Possible Cause | Solution |
| The negative control siRNA has off-target effects. | Perform a BLAST search to ensure your negative control sequence does not have significant homology to any genes in your organism. Consider testing a different, validated non-targeting siRNA from a commercial supplier. |
| The transfection reagent is causing cellular stress or toxicity. | Compare the phenotype to your mock-transfected control. If the phenotype is similar, you may need to optimize your transfection protocol by reducing the concentration of the reagent or trying a different transfection method. |
| The concentration of the negative control siRNA is too high. | Ensure you are using the same concentration for both your CEP120 siRNA and your negative control siRNA. High concentrations of any siRNA can saturate the RNAi machinery and lead to non-specific effects.[9] |
Problem: My CEP120 protein levels are reduced in the negative control sample.
| Possible Cause | Solution |
| The negative control siRNA is inadvertently targeting CEP120. | Verify the sequence of your negative control. It is highly unlikely for a validated non-targeting control to have this effect. If you designed a scrambled control, ensure it does not have significant complementarity to the CEP120 mRNA sequence. |
| Non-specific cellular stress is affecting CEP120 expression. | Analyze the expression of other unrelated genes to see if the effect is widespread. Compare with the mock-transfected control to isolate the effect of the siRNA molecule itself. |
Experimental Protocols
Protocol: siRNA Transfection and Validation of CEP120 Knockdown
This protocol outlines the steps for a typical siRNA experiment to knock down CEP120, including the necessary controls.
1. Cell Seeding:
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The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.
2. Transfection Complex Preparation (per well of a 24-well plate):
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Tube 1 (siRNA): Dilute your siRNA (CEP120 siRNA, non-targeting negative control siRNA, or positive control siRNA) to the desired final concentration (e.g., 10 nM) in serum-free medium.
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Tube 2 (Transfection Reagent): Dilute your chosen lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
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Combine: Add the diluted siRNA to the diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
3. Transfection:
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Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
4. Validation of Knockdown:
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RNA Analysis (qPCR):
- Harvest the cells and isolate total RNA.
- Perform reverse transcription to generate cDNA.
- Use qPCR with primers specific for CEP120 and a housekeeping gene to determine the relative expression of CEP120 mRNA.
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Protein Analysis (Western Blot):
- Lyse the cells and determine the total protein concentration.
- Perform SDS-PAGE and transfer the proteins to a membrane.
- Probe the membrane with a primary antibody against CEP120 and a loading control (e.g., GAPDH or β-actin).
- Incubate with a secondary antibody and visualize the protein bands.
Table 1: Example of Expected qPCR Results for CEP120 Knockdown
| Treatment | Normalized CEP120 mRNA Level (relative to Untreated) | Interpretation |
| Untreated | 1.0 | Baseline CEP120 expression. |
| Mock Transfected | ~1.0 | Transfection reagent alone has minimal effect on CEP120 expression. |
| Negative Control siRNA | ~1.0 | The negative control siRNA does not affect CEP120 mRNA levels. |
| CEP120 siRNA | < 0.3 | Successful, specific knockdown of CEP120 mRNA. |
| Positive Control siRNA | ~1.0 (for CEP120) | The positive control siRNA does not affect CEP120 mRNA levels. |
Visual Guides
Caption: Logic diagram for selecting appropriate controls in a CEP120 siRNA experiment.
Caption: A simplified workflow for a typical siRNA knockdown experiment.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 3. Controls for RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Performing appropriate RNAi control experiments [qiagen.com]
- 5. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Genomewide view of gene silencing by small interfering RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating CEP120 siRNA Instability: A Technical Support Guide
For researchers and drug development professionals utilizing siRNA to study Centrosomal Protein 120 (CEP120), encountering rapid degradation of the siRNA molecule can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues of siRNA instability, ensuring reliable and reproducible gene silencing results.
Troubleshooting Guide: Diagnosing and Resolving Rapid CEP120 siRNA Degradation
This guide provides a systematic approach to identifying the root cause of siRNA degradation and implementing effective solutions.
Question: My CEP120 siRNA appears to be degrading rapidly, leading to poor knockdown efficiency. What are the potential causes and how can I troubleshoot this?
Answer: Rapid degradation of your CEP120 siRNA can stem from several factors, ranging from the quality of the siRNA itself to the experimental conditions. Follow these troubleshooting steps to pinpoint and resolve the issue.
Step 1: Assess siRNA Quality and Integrity
The initial quality of your siRNA is paramount for successful gene silencing.
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Poor Synthesis Quality: Incomplete coupling reactions or inadequate purification during synthesis can lead to truncated or impure siRNA molecules that are prone to degradation.[]
-
Solution: Always source siRNA from a reputable manufacturer that provides quality control documentation, such as HPLC purification and mass spectrometry analysis, for each batch.[]
-
-
-
Solution:
-
Use certified RNase-free water, pipette tips, and tubes for all procedures involving siRNA.
-
Wear gloves at all times and change them frequently.
-
Designate a specific RNase-free workspace for your siRNA experiments.
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Routinely decontaminate work surfaces and equipment with RNase-decontaminating solutions.
-
-
Step 2: Optimize Handling and Storage
Improper handling and storage can compromise siRNA stability even before it reaches your cells.
-
Incorrect Resuspension and Storage:
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Solution: Resuspend lyophilized siRNA in an RNase-free buffer at a slightly alkaline pH (7.0-8.0) to minimize hydrolysis. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C. A study on unmodified siRNA showed no degradation after ten freeze-thaw cycles, but best practice is to minimize them.[4]
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Step 3: Optimize Transfection Protocol
The transfection process itself can be a major source of siRNA degradation and inefficiency.
-
-
Solution: Use a transfection reagent specifically designed for siRNA delivery. Optimize the ratio of transfection reagent to siRNA for your specific cell type to ensure proper complex formation, which protects the siRNA from degradation.[7]
-
-
Serum in Transfection Media: Serum contains nucleases that can degrade siRNA.[8]
-
-
Step 4: Incorporate Proper Experimental Controls
Controls are essential to correctly interpret your results and rule out non-specific effects.[12]
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Untransfected Control: This sample provides a baseline for the normal expression level of CEP120.[9][12]
Quantitative Data Summary
The stability of siRNA is a critical factor for successful gene silencing. The following table summarizes the stability of unmodified siRNA under various conditions, as demonstrated in a study by Morrissey et al. (2005).
| Condition | Incubation Time | Temperature | Result |
| Freeze-Thaw Cycles | 10 cycles | -20°C to 21°C | No significant degradation observed.[4] |
| Extended Storage | 28 days | 21°C | No significant degradation observed.[4] |
| Elevated Temperature | 24 hours | 37°C | No significant change in activity.[4] |
| High Temperature | 2 hours | 95°C | No significant change in activity.[4] |
| Biological Fluids | up to 48 hours | 37°C | Degradation observed in 95% fetal bovine serum and human serum.[4] |
Experimental Protocols
Protocol 1: Assessing siRNA Integrity by Gel Electrophoresis
This protocol allows for the visualization of siRNA integrity to check for degradation.
Materials:
-
siRNA sample
-
RNase-free water and loading buffer
-
15-20% non-denaturing polyacrylamide gel
-
TBE buffer (Tris/Borate/EDTA)
-
Gel electrophoresis apparatus
-
Nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Gold)
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare a 15-20% non-denaturing polyacrylamide gel in TBE buffer.
-
In an RNase-free tube, mix a small amount of your siRNA (e.g., 50 pmoles) with RNase-free loading buffer.
-
Load the siRNA sample into a well of the polyacrylamide gel.
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Run the gel in TBE buffer until the loading dye has migrated an appropriate distance.
-
Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.
-
Visualize the gel on a UV transilluminator or with a gel imaging system. A crisp, single band indicates intact siRNA, while a smear or the absence of a band suggests degradation.
Visualizing Experimental and Troubleshooting Workflows
Diagram 1: Standard siRNA Experimental Workflow
Caption: A standard workflow for an siRNA knockdown experiment.
Diagram 2: Troubleshooting Rapid siRNA Degradation
Caption: A logical workflow for troubleshooting poor siRNA knockdown.
Frequently Asked Questions (FAQs)
Q1: Is CEP120 siRNA more prone to degradation than other siRNAs?
There is no evidence to suggest that siRNA targeting CEP120 is inherently less stable than other siRNA sequences.[15][16][17][18][19] Issues with degradation are more likely due to general experimental factors such as RNase contamination, improper handling, or suboptimal transfection conditions.
Q2: How can I confirm that my transfection was successful if I suspect siRNA degradation?
Use a fluorescently labeled control siRNA. This will allow you to visually confirm cellular uptake via fluorescence microscopy, helping to distinguish between a delivery problem and a degradation problem.[9]
Q3: Can I do anything to increase the stability of my siRNA in the cell?
While the protocols above focus on preventing degradation before and during transfection, chemically modified siRNAs can offer enhanced stability within the cell. If you continue to face degradation issues, consider ordering siRNAs with modifications such as 2'-O-methyl or phosphorothioate (B77711) linkages, which can increase resistance to nuclease degradation.[20]
Q4: How much knockdown should I expect to see for CEP120?
Q5: What if only one of my three validated CEP120 siRNAs is working?
References
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Guidelines for transfection of siRNA [qiagen.com]
- 8. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 13. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 14. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - IE [thermofisher.com]
- 15. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 18. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 20. Chemical modification resolves the asymmetry of siRNA strand degradation in human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
cell-type specific challenges for CEP120 silencing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with small interfering RNA (siRNA) or short hairpin RNA (shRNA) mediated silencing of Centrosomal Protein 120 (CEP120). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Problem 1: Low Knockdown Efficiency of CEP120
Question: I am not observing significant downregulation of CEP120 mRNA or protein levels after siRNA/shRNA treatment. What are the possible causes and solutions?
Answer:
Low knockdown efficiency is a common issue in RNAi experiments and can be influenced by several factors, particularly the cell type being used.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation | Cell-Type Specific Consideration |
| Suboptimal Transfection/Transduction Efficiency | 1. Optimize Transfection Reagent: Test different lipid-based reagents (e.g., Lipofectamine™ RNAiMAX) or electroporation protocols.[1] The optimal reagent and its concentration are highly cell-type dependent. 2. Optimize siRNA/shRNA Concentration: Titrate the concentration of your silencing construct. While a common starting point is 10-30 nM for siRNA, some cell lines may require higher or lower concentrations for effective knockdown without inducing toxicity.[1] 3. Cell Density: Ensure optimal cell confluency at the time of transfection (typically 40-80%).[1] Rapidly dividing cells may dilute the siRNA more quickly. 4. Use Positive Controls: Include a validated positive control siRNA (e.g., targeting a housekeeping gene like GAPDH) to confirm that the transfection procedure is working in your specific cell line.[1] | Primary Cells & Neurons: These are notoriously difficult to transfect. Consider using viral delivery of shRNA (lentivirus) for stable expression and higher efficiency. Suspension Cells: Require specific transfection reagents or electroporation protocols designed for non-adherent cells. Rapidly Dividing Cancer Cells: May require higher siRNA concentrations or more frequent transfections to maintain knockdown due to rapid cell division. |
| Poor siRNA/shRNA Design | 1. Use Multiple siRNAs: Test 2-4 different siRNA sequences targeting different regions of the CEP120 mRNA.[1] 2. Verified Designs: Use pre-validated siRNA sequences from reputable suppliers if available. 3. BLAST Search: Ensure your siRNA sequence does not have significant homology to other genes to avoid off-target effects. | Not cell-type specific, but a universally critical step. |
| Incorrect Timing of Analysis | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for assessing knockdown. mRNA levels are typically measured 24-48 hours post-transfection, while protein knockdown is usually maximal at 48-96 hours, depending on the protein's half-life.[1] | Slow-Growing Cells: May exhibit a delayed knockdown phenotype. High Protein Stability: If CEP120 protein has a long half-life in your cell type, you may need to wait longer to observe a significant decrease at the protein level. |
| Cell Culture Conditions | 1. Healthy Cells: Use low-passage, healthy cells for all experiments. Stressed cells transfect poorly.[1] 2. Antibiotic-Free Media: Avoid using antibiotics in the media during transfection as they can increase cell death.[1] 3. Serum Presence: Some transfection reagents work best in serum-free media, while others are compatible with serum. Optimize this condition for your cell type. | Not cell-type specific, but crucial for reproducibility. |
Problem 2: Unexpected or Variable Phenotypes After CEP120 Silencing
Question: I have successfully knocked down CEP120, but the observed phenotype is not what I expected, or it varies between experiments. Why is this happening?
Answer:
The function of CEP120 is highly dependent on the cellular context, particularly the cell cycle stage and the cell type's capacity for ciliogenesis. Therefore, variable phenotypes are a key challenge in studying this protein.
Cell-Type and Context-Dependent Functions of CEP120:
| Cell Type/Condition | Expected Phenotype of CEP120 Silencing | Potential Troubleshooting/Considerations |
| Cycling Cells (e.g., HeLa, U2OS, MEFs) | - Defect in centriole duplication, leading to a decrease in centriole number over subsequent cell divisions.[2][3][4] - Does not typically cause a major cell cycle arrest or defects in microtubule organization.[2] | - Confirm Cell Cycle Stage: Ensure your cells are actively cycling. Use cell cycle synchronization methods if necessary to study effects at specific phases. - Long-Term Knockdown: For centriole loss phenotypes, stable shRNA knockdown may be more effective than transient siRNA to observe effects over multiple cell cycles. |
| Quiescent/Serum-Starved Cells (e.g., RPE-1, NIH3T3) | - Defective primary cilia formation (>60% decrease in some cases).[5][6] - Accumulation of pericentriolar material (PCM) components (e.g., Pericentrin, Cdk5Rap2) at the centrosome.[5][6][7] - Increased microtubule nucleation from the centrosome.[5][6][7] | - Confirm Quiescence: Use markers like Ki-67 staining to ensure cells have exited the cell cycle.[5][8] - Cilia Analysis: Use appropriate markers for cilia (e.g., acetylated tubulin) and basal bodies (e.g., gamma-tubulin, centrin). - Timing is Critical: Induce quiescence immediately after siRNA transfection to avoid centriole loss during cell division before the quiescent state is established.[5][6][8] |
| Neural Progenitor Cells | - Impaired interkinetic nuclear migration (INM).[2][3][9] - Premature differentiation and depletion of the progenitor pool.[9] | - In Vitro vs. In Vivo: The 3D environment of the developing neocortex is crucial for observing INM defects. These may be less apparent in 2D culture. - Specific Markers: Use markers for different neuronal lineages and progenitor states to accurately assess differentiation. |
| Multiciliated Cells (e.g., Mouse Tracheal Epithelial Cells - MTECs) | - Inhibition of centriole amplification, leading to a failure to form multiple cilia.[2][3][4] | - Differentiation State: CEP120 is upregulated during the differentiation of these cells.[3][4] Ensure silencing is performed at the appropriate stage of differentiation. |
| Gastric Cancer Cells (e.g., SGC7901, BGC823) | - Inhibition of centrosome amplification.[10] - Decreased cell proliferation.[10] | - Cancer Cell Line Heterogeneity: Different cancer cell lines may have varying dependencies on centrosome amplification for their proliferation and survival. - Off-Target Effects: In cancer cells with complex genomic alterations, it is crucial to validate that the observed phenotype is not due to off-target effects of the siRNA/shRNA. Use at least two different siRNAs targeting CEP120. |
Frequently Asked Questions (FAQs)
Q1: Why is CEP120 silencing so dependent on the cell type?
A1: CEP120's primary roles are in centriole biogenesis and maturation.[11] These processes are fundamentally different in various cellular contexts:
-
Cycling vs. Quiescent Cells: In cycling cells, the primary task is to duplicate the centrioles once per cell cycle. In quiescent cells, the mother centriole matures to form a primary cilium, a sensory organelle. CEP120 plays distinct roles in both processes.[2][5][6]
-
Proliferative vs. Differentiated Cells: In highly proliferative cells like neural progenitors or cancer cells, precise control of centriole number is critical for proper cell division.[9][10] In terminally differentiated cells like multiciliated epithelial cells, a massive amplification of centrioles is required.[2][3] CEP120 is a key player in all these scenarios, and its depletion will thus have different consequences.
Q2: I see a loss of centrioles in my cycling cells after CEP120 knockdown. Is this expected?
A2: Yes, this is the expected phenotype. CEP120 is essential for centriole duplication.[2][3] When CEP120 is depleted in cycling cells, they fail to form new centrioles. As the cells continue to divide, the existing centrioles are segregated to the daughter cells, leading to a gradual loss of centrioles from the cell population.
Q3: My cells are not forming primary cilia after CEP120 silencing, but they are not cycling. Why?
A3: In quiescent (non-cycling) cells, CEP120 has a crucial role in maintaining centrosome homeostasis to allow for ciliogenesis. Its depletion leads to an accumulation of pericentriolar material (PCM), which in turn increases microtubule nucleation at the centrosome.[5][6][7] This aberrant activity disrupts the trafficking of proteins required for cilia assembly, ultimately leading to defective ciliogenesis.[5][6]
Q4: Can off-target effects explain the variability in my results?
A4: Yes, off-target effects are a significant concern in all RNAi experiments and can contribute to variability. They occur when the siRNA or shRNA sequence partially complements and silences unintended mRNA targets.
To mitigate off-target effects:
-
Use the lowest effective concentration of your siRNA.
-
Test multiple, distinct siRNA sequences for your target gene. A true on-target phenotype should be reproducible with at least two different siRNAs.
-
Perform rescue experiments by re-introducing a siRNA-resistant form of CEP120. If the phenotype is reversed, it is likely an on-target effect.
-
Use a non-targeting or scrambled siRNA control to account for non-specific effects of the transfection process itself.
Q5: What is the best method to quantify the phenotype of CEP120 silencing?
A5: The quantification method depends on the cell type and the expected phenotype:
| Phenotype | Recommended Quantification Method |
| Centriole Duplication Defect | - Immunofluorescence Microscopy: Stain for centriole markers (e.g., Centrin, CP110, Cep152) and count the number of centrioles per cell.[12] |
| Ciliogenesis Defect | - Immunofluorescence Microscopy: Stain for cilia markers (e.g., acetylated α-tubulin, ARL13B) and a basal body marker (e.g., γ-tubulin). Calculate the percentage of ciliated cells.[13] Measure cilia length. |
| PCM Accumulation | - Quantitative Immunofluorescence: Measure the fluorescence intensity of PCM markers (e.g., Pericentrin, Cdk5Rap2) at the centrosome.[5] |
| Changes in Cell Proliferation | - BrdU/EdU Incorporation Assays: To measure DNA synthesis. - Cell Counting or Viability Assays (e.g., CCK8, MTT).[10] |
| Protein/mRNA Knockdown | - RT-qPCR: To measure mRNA levels (24-48 hours post-transfection). - Western Blot: To measure protein levels (48-96 hours post-transfection). |
Experimental Protocols & Methodologies
Protocol 1: siRNA Transfection for CEP120 Knockdown in Adherent Cells (e.g., MEFs, RPE-1)
This protocol is a general guideline and should be optimized for each specific cell line.
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 12-well plate at a density that will result in 40-80% confluency on the day of transfection.
-
siRNA-Lipid Complex Preparation:
-
In tube A, dilute 20-40 pmol of CEP120 siRNA (or non-targeting control siRNA) in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
In tube B, dilute 1-2 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 50 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 10-15 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to each well containing cells in 0.5 mL of complete growth medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-72 hours at 37°C.
-
For analysis of cycling cells, harvest at desired time points for qPCR, Western blot, or immunofluorescence.
-
For analysis of quiescent cells, replace the medium with low-serum (0.5%) or serum-free medium immediately after transfection and incubate for an additional 24-48 hours to induce quiescence and ciliogenesis before analysis.[5][8]
-
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: General experimental workflow for siRNA-mediated silencing of CEP120.
Caption: Cell-type dependent functional pathways of CEP120 and silencing outcomes.
References
- 1. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. rupress.org [rupress.org]
- 3. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 7. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 8. elifesciences.org [elifesciences.org]
- 9. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gene - CEP120 [maayanlab.cloud]
- 12. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: CEP120 siRNA Transfection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing siRNA-mediated knockdown of Centrosomal Protein 120 (CEP120).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CEP120 and why is it targeted for knockdown?
A1: CEP120 is a crucial centrosomal protein that plays a vital role in centriole biogenesis, cilia assembly, and microtubule organization.[1][2] It is preferentially located at the daughter centriole in cycling cells.[3][4] Researchers often knock down CEP120 to study its role in these processes and its involvement in human diseases known as ciliopathies, such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1][5][6] Depletion of CEP120 has been shown to cause defects in centriole duplication, aberrant cilia formation, and disruption of cell signaling pathways.[7][8][9]
Q2: What is the expected phenotype after successful CEP120 knockdown?
A2: Successful knockdown of CEP120 in quiescent cells can lead to several distinct phenotypes. These include a significant decrease in cilia formation (over 60% reduction has been reported), and the cilia that do form may have an abnormal length.[7][8] Additionally, loss of CEP120 can cause an accumulation of pericentriolar material (PCM) components like pericentrin and Cdk5Rap2 at the centrosome, leading to increased microtubule-nucleation activity.[6][10] In some contexts, such as gastric cancer cells, CEP120 knockdown can inhibit centrosome amplification, cell proliferation, and migration.[11][12]
Q3: How does the presence of serum in the culture medium affect siRNA transfection efficiency?
Q4: How long after transfection should I wait to assess CEP120 knockdown?
A4: The optimal time to assess knockdown varies by the target's stability and the cell type. For mRNA levels, knockdown can typically be detected 24 to 48 hours post-transfection using methods like RT-qPCR.[23] For protein-level analysis via Western blot or immunofluorescence, a longer incubation of 48 to 72 hours is common to allow for the turnover of the existing CEP120 protein pool.[24][25] It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the point of maximum knockdown for your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low CEP120 Knockdown Efficiency | Serum Interference: Serum proteins in the medium may be inhibiting the formation of siRNA-lipid complexes.[13][14] | Form the siRNA-transfection reagent complexes in serum-free medium before adding them to the cells.[15][17] Consider incubating the cells with the complexes in serum-free or reduced-serum medium for the initial hours of transfection.[22] |
| Suboptimal Reagent/siRNA Ratio: The ratio of transfection reagent to siRNA is critical for efficient complex formation and delivery.[26] | Perform a titration experiment to determine the optimal ratio for your cell line. Vary the amount of transfection reagent while keeping the siRNA concentration constant, and vice versa.[27] | |
| Low Cell Viability/Health: Cells that are unhealthy, too confluent, or have been passaged too many times transfect poorly.[14][15] | Use healthy, actively dividing cells that are at 60-80% confluency at the time of transfection.[15][17] Ensure you are using a consistent, low passage number. | |
| Inefficient siRNA Sequence: The specific siRNA sequence may not be effective at targeting CEP120 mRNA. | Test multiple validated siRNA sequences targeting different regions of the CEP120 transcript. Use a positive control siRNA (e.g., targeting a housekeeping gene) and a non-targeting negative control to validate your protocol.[20][22] | |
| High Cell Toxicity / Death Post-Transfection | Reagent Toxicity: The transfection reagent itself can be toxic to sensitive cell lines, especially at high concentrations.[28] | Reduce the concentration of the transfection reagent and/or the siRNA.[20] Decrease the exposure time of the cells to the transfection complexes (e.g., replace with fresh, complete medium after 4-6 hours).[18][29] |
| Serum Starvation Stress: Prolonged incubation in serum-free medium can be stressful for some cell types. | Minimize the time cells are kept in serum-free medium. If your reagent allows, add the transfection complexes to cells in their normal growth medium (containing serum) after the complexes have formed in a serum-free diluent.[13] | |
| Off-Target Effects: High concentrations of siRNA can lead to off-target effects and cellular stress.[26] | Use the lowest effective concentration of siRNA that achieves significant knockdown. This can be determined through a dose-response experiment.[15][26] | |
| mRNA Knockdown is Observed, but Protein Levels Remain High | Slow Protein Turnover: The CEP120 protein may have a long half-life, requiring more time for existing protein to be degraded.[25] | Increase the incubation time after transfection. Assess protein levels at later time points, such as 72 or 96 hours. |
| Antibody Issues: The antibody used for Western blot or immunofluorescence may not be specific or sensitive enough. | Validate your antibody using positive (overexpression) and negative (knockout/knockdown) controls. Try a different, validated antibody against CEP120. |
Quantitative Data Summary
The following tables summarize quantitative results from studies involving CEP120 siRNA knockdown.
Table 1: Phenotypic Effects of CEP120 Depletion in MEF Cells
| Parameter Measured | Control siRNA | CEP120 siRNA | Fold Change/Percent Reduction |
| Cilia Formation | ~75% | ~15% | >60% decrease[7][8] |
| Total Centrosomal Pericentrin | Normalized to 1 | ~2.5 | ~2.5-fold increase[7][10] |
| Total Centrosomal Cdk5Rap2 | Normalized to 1 | ~6.0 | ~6.0-fold increase[10] |
Data synthesized from studies using mouse embryonic fibroblasts (MEFs) following siRNA-mediated depletion of Cep120.[7][10]
Experimental Protocols & Visualizations
General Protocol for CEP120 siRNA Transfection
This protocol is a general guideline for transfecting adherent cells (e.g., RPE-1, MEFs) in a 6-well plate format. Optimization is required for different cell types and plate formats.[17]
Materials:
-
CEP120-targeting siRNA and non-targeting control siRNA (20 µM stock)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium with serum
-
6-well tissue culture plates
-
Healthy, subconfluent cells (60-80% confluent on the day of transfection)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of complete growth medium. Ensure even distribution for a uniform monolayer. Incubate overnight.
-
Complex Formation (perform in separate tubes for each siRNA):
-
Solution A (siRNA): Dilute 5 µl of 20 µM siRNA stock (final concentration ~50 nM) into 250 µl of serum-free medium. Mix gently.
-
Solution B (Reagent): Dilute 5 µl of transfection reagent into 250 µl of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add Solution A to Solution B, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Carefully remove the growth medium from the cells.
-
Add the 500 µl siRNA-reagent complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After the initial incubation, add 1.5 ml of complete growth medium (with serum) to each well without removing the transfection mixture.
-
Alternatively, for sensitive cells, remove the transfection mixture and replace it with 2 ml of fresh, complete growth medium.
-
-
Analysis: Incubate the cells for 24-72 hours, then harvest for downstream analysis (RT-qPCR for mRNA or Western blot/immunofluorescence for protein).
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for CEP120 siRNA transfection.
Caption: Troubleshooting logic for low CEP120 knockdown.
Caption: Simplified pathway of CEP120 knockdown effects.
References
- 1. Gene - CEP120 [maayanlab.cloud]
- 2. Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Cep120 is asymmetrically localized to the daughter centriole and is essential for centriole assembly | Semantic Scholar [semanticscholar.org]
- 10. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 11. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for RNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. thermofisher.com [thermofisher.com]
- 15. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 16. biocompare.com [biocompare.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. The effect of serum in culture on RNAi efficacy through modulation of polyplexes size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 23. yeasenbio.com [yeasenbio.com]
- 24. cdn-links.lww.com [cdn-links.lww.com]
- 25. RNAi problem - Gene is knocked down, but not protein - siRNA, microRNA and RNAi [protocol-online.org]
- 26. Guidelines for transfection of siRNA [qiagen.com]
- 27. researchgate.net [researchgate.net]
- 28. siRNA Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 29. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: CEP120 siRNA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small interfering RNA (siRNA) to study Centrosomal Protein 120 (CEP120).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CEP120 and why use siRNA to study it?
Q2: What are the expected phenotypes after successful CEP120 knockdown?
A2: Depletion of CEP120 has been shown to result in abnormally short centrioles.[1] It can also lead to defects in the assembly of centriole appendages, which are crucial for the formation of cilia.[9] Consequently, impaired ciliogenesis is a common phenotype.[5][7][8][9] In some contexts, CEP120 knockdown can also affect cell proliferation and may be associated with ciliopathy-related cellular defects.[7][8]
Q3: How do I validate the knockdown of CEP120?
A3: It is essential to validate CEP120 knockdown at both the mRNA and protein levels. Quantitative real-time PCR (qRT-PCR) is the recommended method for measuring the reduction in CEP120 mRNA levels.[10][11] Western blotting is crucial to confirm a corresponding decrease in CEP120 protein, as mRNA knockdown does not always directly correlate with protein depletion due to factors like long protein half-life.[10][12][13]
Q4: What are the most critical controls to include in my CEP120 siRNA experiment?
A4: The following controls are essential for a robust experiment:
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to any gene in the target organism. This helps to distinguish sequence-specific silencing from non-specific effects of the siRNA delivery.[9]
-
Positive Control siRNA: An siRNA known to effectively knockdown a ubiquitously expressed gene (e.g., GAPDH or a validated siRNA for another centrosomal protein). This confirms that the transfection procedure is working efficiently.
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Untransfected Control: Cells that have not been exposed to siRNA or transfection reagent. This provides a baseline for normal CEP120 expression and cell health.
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA). This helps to assess any cytotoxic effects of the transfection reagent itself.[9]
Troubleshooting Guide
Problem 1: Low or No CEP120 Knockdown at the mRNA Level
| Possible Cause | Recommended Solution |
| Suboptimal siRNA Transfection Efficiency | Optimize transfection parameters such as siRNA concentration, transfection reagent volume, cell density at the time of transfection, and incubation time. Perform a titration of both the siRNA (e.g., 10-100 nM) and the transfection reagent. Use a fluorescently labeled control siRNA to visually assess transfection efficiency. |
| Poor siRNA Quality or Design | Ensure your siRNA is high quality and free of contaminants.[6] It is recommended to test multiple siRNA sequences targeting different regions of the CEP120 mRNA.[9] |
| Incorrect qRT-PCR Assay Setup | Verify the specificity and efficiency of your qRT-PCR primers for CEP120. Ensure your RNA is of high quality and has not been degraded. Include a "no-template" control to check for contamination and a "no-reverse-transcriptase" control to check for genomic DNA contamination. |
| Cell Health | Ensure cells are healthy, actively dividing, and at a low passage number. Stressed or unhealthy cells transfect poorly. Avoid using antibiotics in the media during transfection. |
Problem 2: Successful CEP120 mRNA Knockdown but No Reduction in Protein Level
| Possible Cause | Recommended Solution |
| Long Half-life of CEP120 Protein | The CEP120 protein may be very stable, and it may take longer for a decrease in protein levels to be observed after mRNA has been degraded.[13] Increase the incubation time after transfection (e.g., 72, 96, or even 120 hours) and perform a time-course experiment to determine the optimal time point for protein analysis.[13] |
| Inefficient Antibody for Western Blot | Ensure you are using an antibody that is validated for Western blotting and is specific for CEP120. Test different antibody concentrations and incubation times. Include a positive control lysate from cells known to express CEP120. |
| Issues with Western Blot Protocol | Optimize your Western blot protocol, including protein extraction, gel electrophoresis, transfer to the membrane, and antibody incubation steps. Ensure complete transfer of the protein to the membrane. |
| Compensatory Mechanisms | In some cases, cells may have compensatory mechanisms that stabilize the existing protein pool even when new protein synthesis is reduced. This is less common but a possibility to consider. |
Problem 3: Cell Death or Toxicity After Transfection
| Possible Cause | Recommended Solution |
| Toxicity from Transfection Reagent | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration. Include a "mock-transfected" control (reagent only) to assess reagent-specific toxicity.[9] |
| High siRNA Concentration | High concentrations of siRNA can induce an interferon response or have off-target effects, leading to cell toxicity.[12] Use the lowest concentration of siRNA that achieves effective knockdown. A typical starting range for optimization is 10-50 nM.[6] |
| Off-target Effects of siRNA | The siRNA sequence may be unintentionally silencing other essential genes.[12] Perform a BLAST search to ensure your siRNA sequence is specific to CEP120. Test multiple different siRNAs targeting CEP120; if the phenotype is consistent across different siRNAs, it is more likely to be an on-target effect. |
| CEP120 is Essential for Cell Viability | In some cell lines, prolonged or complete depletion of CEP120 may be detrimental to cell survival. If you observe significant cell death with efficient knockdown, consider performing experiments at earlier time points or with a lower level of knockdown. |
Data Presentation
Table 1: Example of siRNA Concentration Optimization for CEP120 Knockdown
This table provides illustrative data. Optimal concentrations should be determined empirically.
| siRNA Concentration (nM) | CEP120 mRNA Level (% of Control) | CEP120 Protein Level (% of Control) | Cell Viability (% of Control) |
| 10 | 45% | 55% | 98% |
| 25 | 25% | 30% | 95% |
| 50 | 15% | 20% | 90% |
| 100 | 12% | 18% | 75% |
Table 2: Example of Time-Course for CEP120 Knockdown (at 50 nM siRNA)
This table provides illustrative data. Optimal time points should be determined empirically.
| Time Post-Transfection (hours) | CEP120 mRNA Level (% of Control) | CEP120 Protein Level (% of Control) |
| 24 | 30% | 70% |
| 48 | 18% | 40% |
| 72 | 25% | 25% |
| 96 | 40% | 35% |
Experimental Protocols
Protocol 1: siRNA Transfection for CEP120 Knockdown in U2OS or RPE-1 Cells
Materials:
-
U2OS or RPE-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
CEP120 siRNA (and controls)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 50-70% confluent at the time of transfection. For a 6-well plate, this is typically 1.5 - 2.5 x 10^5 cells per well.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 25-50 pmol of siRNA (e.g., from a 20 µM stock) into 100 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 210 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-96 hours, depending on the experimental endpoint.
-
Analysis: Harvest the cells for qRT-PCR or Western blot analysis at the desired time point.
Protocol 2: Western Blot for CEP120 Protein
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody: Anti-CEP120 (validated for Western Blot)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CEP120 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate and image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: qRT-PCR for CEP120 mRNA
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human CEP120 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample and primer set (CEP120 and reference gene). Include a no-template control.
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of CEP120 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control siRNA-treated sample.[7]
Visualizations
Caption: Experimental workflow for CEP120 siRNA knockdown.
Caption: Simplified CEP120 signaling in centriole elongation.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding the Pitfalls of siRNA Delivery to the Retinal Pigment Epithelium with Physiologically Relevant Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for transfection of siRNA [qiagen.com]
- 6. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 8. researchgate.net [researchgate.net]
- 9. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. qiagen.com [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. Hallmarks of good RT-qPCR measurements in a successful knockdown experiment [horizondiscovery.com]
Technical Support Center: Mitigating Interferon Response to CEP120 siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential for an interferon response when using siRNA to silence Centrosomal Protein 120 (CEP120). While CEP120 is primarily involved in centriole duplication and ciliogenesis, the introduction of any siRNA can trigger an innate immune response, leading to off-target effects and confounding experimental results.[1][2][3][4][5] This guide offers strategies to minimize and control for these effects.
Frequently Asked Questions (FAQs)
Q1: What is the interferon response and why is it a concern when using CEP120 siRNA?
A1: The interferon (IFN) response is a part of the innate immune system that is activated by the presence of foreign nucleic acids, such as viral RNA.[6][7][8] Synthetic siRNAs, including those targeting CEP120, can be recognized by cellular sensors, leading to the production of interferons and the upregulation of hundreds of interferon-stimulated genes (ISGs).[6][9] This can cause off-target effects, cellular toxicity, and misinterpretation of experimental data, as the observed phenotype may be due to the immune response rather than the specific knockdown of CEP120.[10][11]
Q2: How does a cell recognize synthetic siRNA and trigger an interferon response?
A2: Mammalian cells have several pattern recognition receptors (PRRs) that can detect double-stranded RNA (dsRNA). The primary pathways involved in siRNA recognition are:
-
Toll-Like Receptors (TLRs): TLR3, TLR7, and TLR8 are located in endosomes and can recognize siRNA duplexes, particularly those with specific sequence motifs (e.g., GU-rich).[12]
-
Protein Kinase R (PKR): This cytoplasmic sensor is activated by dsRNA longer than 30 base pairs, but shorter siRNAs can also activate it under certain conditions.[6]
-
Retinoic acid-inducible gene I (RIG-I)-like receptors (RLRs): RIG-I and MDA5 are cytoplasmic sensors that can recognize certain structural features of siRNAs.[6]
Activation of these pathways leads to a signaling cascade culminating in the production of type I interferons.
Q3: Are there specific characteristics of CEP120 siRNA that might make it more likely to induce an interferon response?
A3: While there is no known direct link between the CEP120 protein and the interferon signaling pathway, certain features of the CEP120 siRNA sequence or structure could potentially trigger an immune response. This can be sequence-dependent.[12] For instance, the presence of immunostimulatory motifs recognized by TLR7/8 could be a factor. The length of the siRNA duplex can also play a role, with longer duplexes (>23 bp) being more likely to induce a response in some cell types.[13]
Q4: What are the key indicators of an interferon response in my cell culture?
A4: Key indicators include:
-
Increased expression of interferon-stimulated genes (ISGs) such as OAS1, MX1, and IFIT1.
-
Phosphorylation of STAT1, a key transcription factor in the interferon signaling pathway.
-
Increased production of interferon-alpha (IFN-α) or interferon-beta (IFN-β) in the culture medium.
-
Reduced cell viability or proliferation that is not observed with control siRNAs.[13]
Q5: How can I minimize the risk of an interferon response when using CEP120 siRNA?
A5: Several strategies can be employed:
-
Use the lowest effective siRNA concentration: Titrate your CEP120 siRNA to find the lowest concentration that achieves significant knockdown of the target protein without inducing an immune response.[10][14]
-
Use high-purity siRNA: Ensure your siRNA is free from contaminants from the synthesis process.
-
Select appropriate controls: Use a non-targeting negative control siRNA and a positive control known to induce an interferon response.
-
Consider chemical modifications: Certain chemical modifications to the siRNA backbone can help evade immune recognition.[15]
-
Pool multiple siRNAs: Using a pool of different siRNAs targeting CEP120 at a lower overall concentration can reduce off-target effects.[15][16]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High expression of ISGs (e.g., OAS1, MX1) with CEP120 siRNA but not with non-targeting control. | The CEP120 siRNA sequence may contain immunostimulatory motifs. | 1. Redesign the siRNA: Use a different siRNA sequence targeting another region of the CEP120 mRNA. 2. Use a siRNA pool: A pool of multiple siRNAs can dilute the effect of a single immunostimulatory sequence.[16] 3. Use chemically modified siRNA: Modifications can reduce recognition by immune sensors.[15] |
| Cell death or reduced proliferation observed after transfection with CEP120 siRNA. | 1. Interferon-induced apoptosis or cell cycle arrest. 2. Toxicity from the transfection reagent. | 1. Lower the siRNA concentration: Perform a dose-response experiment to find the optimal concentration. 2. Optimize transfection conditions: Reduce the amount of transfection reagent and the incubation time. 3. Confirm interferon response: Measure ISG expression to determine if the toxicity is immune-related. |
| Inconsistent knockdown of CEP120 and variable ISG induction across experiments. | 1. Variability in cell health and confluency. 2. Inconsistent transfection efficiency. | 1. Standardize cell culture conditions: Ensure cells are healthy and at a consistent confluency at the time of transfection. 2. Optimize and standardize the transfection protocol. 3. Include appropriate controls in every experiment. |
| Phenotype observed does not match the known function of CEP120. | The observed phenotype may be an off-target effect of the interferon response. | 1. Validate the phenotype: Use a rescue experiment by co-transfecting with a plasmid expressing a version of CEP120 that is resistant to the siRNA.[11] 2. Use multiple siRNAs: Confirm that at least two different siRNAs targeting CEP120 produce the same phenotype.[10] 3. Measure interferon response: Quantify ISG expression to rule out a significant contribution from the immune response. |
Experimental Protocols
Protocol 1: Quantification of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
This protocol allows for the quantitative measurement of key ISG transcripts to assess the level of interferon response.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., OAS1, MX1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Lysis and RNA Extraction:
-
Culture and transfect cells with CEP120 siRNA, non-targeting control siRNA, and a positive control (e.g., poly(I:C)).
-
At 24-48 hours post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol of your RNA extraction kit.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers for your target ISGs and housekeeping gene.
-
Run the qPCR reaction using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in ISG expression relative to the non-targeting control.
-
Data Presentation:
| Treatment | Target Gene | Fold Change (relative to Mock) | Standard Deviation |
| Mock Transfection | OAS1 | 1.0 | 0.1 |
| Non-targeting siRNA | OAS1 | 1.2 | 0.2 |
| CEP120 siRNA | OAS1 | Value | Value |
| Poly(I:C) (Positive Control) | OAS1 | Value | Value |
| Mock Transfection | MX1 | 1.0 | 0.1 |
| Non-targeting siRNA | MX1 | 1.1 | 0.15 |
| CEP120 siRNA | MX1 | Value | Value |
| Poly(I:C) (Positive Control) | MX1 | Value | Value |
Note: Replace "Value" with your experimental results.
Signaling Pathways and Experimental Workflows
Interferon Signaling Pathway Induced by siRNA
Caption: siRNA-induced interferon signaling pathways.
Experimental Workflow for Assessing Off-Target Interferon Response
Caption: Workflow for evaluating interferon response to siRNA.
References
- 1. genecards.org [genecards.org]
- 2. CEP120 - Wikipedia [en.wikipedia.org]
- 3. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pblassaysci.com [pblassaysci.com]
- 7. The Interferon Signaling Network and Transcription Factor C/EBP-β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 9. Frontiers | RNA Interference-Induced Innate Immunity, Off-Target Effect, or Immune Adjuvant? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. invivogen.com [invivogen.com]
- 13. Induction of the interferon response by siRNA is cell type– and duplex length–dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sitoolsbiotech.com [sitoolsbiotech.com]
- 15. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 16. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
Technical Support Center: Optimizing CEP120 siRNA Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for CEP120 siRNA complexes. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CEP120 and why is it a target for siRNA-mediated knockdown?
A1: CEP120 is a centrosomal protein crucial for centriole duplication, elongation, and maturation.[1][2] It plays a vital role in the microtubule-dependent coupling of the nucleus and the centrosome.[3] CEP120 is also essential for the assembly of primary cilia, which are critical for various signaling pathways.[4][5] Given its central role in cell cycle progression and ciliogenesis, mutations in the CEP120 gene are associated with ciliopathies like Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[6][7] Therefore, using siRNA to knock down CEP120 expression is a key method to study its function in these processes and its role in disease.
Q2: What is a typical starting point for incubation time when performing a CEP120 siRNA knockdown experiment?
Q3: How long does it take for the siRNA-reagent complex to form?
A3: The incubation of the siRNA duplex with the transfection reagent to form complexes is a critical step. Generally, an incubation time of 15 to 45 minutes at room temperature is recommended.[11] Following the manufacturer's protocol for your specific transfection reagent is crucial for optimal complex formation.
Q4: How does the turnover rate of CEP120 protein affect the optimal incubation time?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low CEP120 Knockdown Efficiency | Suboptimal Incubation Time: The analysis might be performed too early, before significant protein depletion, or too late, when the cells have started to recover. | Perform a time-course experiment, analyzing CEP120 mRNA and protein levels at 24, 48, and 72 hours post-transfection to determine the optimal time point for maximal knockdown.[10] |
| Inefficient Transfection: The cell type may be difficult to transfect, or the transfection reagent may not be optimal. | Optimize transfection conditions by testing different siRNA concentrations (e.g., 10-50 nM) and different transfection reagents.[13][14] Ensure cells are healthy and at the recommended confluency (30-50%) at the time of transfection.[13] | |
| Poor siRNA Quality: The siRNA may be degraded. | Ensure a sterile and RNase-free working environment.[15] Use validated siRNA sequences and appropriate negative and positive controls.[16] | |
| High Cell Toxicity or Death | Prolonged Exposure to Transfection Reagent: Some cell lines are sensitive to the transfection reagent. | Reduce the incubation time of the cells with the siRNA-reagent complexes. For sensitive cells, consider replacing the transfection medium with fresh culture medium after 4-6 hours.[11] |
| High siRNA Concentration: Excessive siRNA concentration can induce off-target effects and toxicity.[14] | Titrate the siRNA concentration to find the lowest effective concentration that achieves significant knockdown without causing excessive cell death. | |
| Inconsistent Results Between Experiments | Variability in Cell Conditions: Differences in cell density, passage number, or overall health can affect transfection efficiency. | Maintain consistent cell culture practices. Use cells with a low passage number and ensure they are in the exponential growth phase at the time of transfection.[15] |
| Inconsistent Incubation Times: Even small variations in incubation times can lead to different levels of knockdown. | Strictly adhere to the optimized incubation times for complex formation and post-transfection analysis. |
Experimental Protocols
Protocol: Optimization of Incubation Time for CEP120 siRNA Transfection
This protocol provides a framework for determining the optimal incubation time for achieving maximal knockdown of CEP120.
1. Cell Seeding:
-
One day before transfection, seed your cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 30-50% confluency at the time of transfection.[13] Use antibiotic-free growth medium.
2. Preparation of siRNA-Transfection Reagent Complexes:
-
On the day of transfection, prepare two tubes for each condition (CEP120 siRNA and negative control siRNA).
-
In tube A, dilute the CEP120 siRNA to the desired final concentration in serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for complex formation.[11]
3. Transfection:
-
Gently aspirate the culture medium from the cells and wash once with serum-free medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the initial incubation, add complete growth medium (with serum and antibiotics). Alternatively, for sensitive cell lines, you can replace the transfection medium with fresh, complete growth medium.
4. Time-Course Analysis:
-
Harvest the cells at different time points post-transfection, for example, 24, 48, and 72 hours.
-
At each time point, lyse a set of wells for RNA extraction and another set for protein extraction.
5. Analysis of Knockdown Efficiency:
-
mRNA Level: Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of CEP120 mRNA. Normalize the results to a housekeeping gene and compare to the negative control.
-
Protein Level: Perform Western blotting to assess the reduction in CEP120 protein levels. Use an appropriate loading control (e.g., GAPDH or β-actin) for normalization.
6. Data Interpretation:
-
Plot the percentage of knockdown at both the mRNA and protein levels against the incubation time. The optimal incubation time corresponds to the point of maximal protein depletion with minimal cytotoxicity.
Data Presentation
Table 1: Example of Expected Results from a CEP120 siRNA Incubation Time-Course Experiment.
This table presents hypothetical data to illustrate the expected outcome of the optimization protocol. Actual results may vary depending on the experimental conditions.
| Incubation Time (hours) | CEP120 mRNA Knockdown (%) | CEP120 Protein Knockdown (%) | Cell Viability (%) |
| 24 | 85 ± 5 | 50 ± 7 | 95 ± 3 |
| 48 | 75 ± 6 | 80 ± 5 | 92 ± 4 |
| 72 | 60 ± 8 | 70 ± 6 | 88 ± 5 |
Visualizations
CEP120 Signaling and Function in Centriole Biology
Caption: CEP120 interacts with key proteins to regulate centriole functions and ciliogenesis.
Experimental Workflow for Optimizing CEP120 siRNA Incubation Time
References
- 1. CEP120 interacts with CPAP and positively regulates centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Gene - CEP120 [maayanlab.cloud]
- 5. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 7. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peer review in A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 10. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. CEP120 interacts with CPAP and positively regulates centriole elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Guidelines for transfection of siRNA [qiagen.com]
- 15. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in CEP120 Knockdown Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in successfully performing and reproducing CEP120 knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CEP120 and why is it studied?
Q2: What are the common methods for knocking down CEP120 expression?
The most common methods for CEP120 knockdown are RNA interference (RNAi)-based approaches, including the use of small interfering RNAs (siRNAs) for transient knockdown and short hairpin RNAs (shRNAs) for stable, long-term knockdown, often delivered via lentiviral vectors.[9][10]
Q3: How do I choose between siRNA and shRNA for my CEP120 knockdown experiment?
The choice between siRNA and shRNA depends on the desired duration of the knockdown.
-
siRNA: Ideal for transient knockdown experiments (typically 3-7 days).[11] They are introduced into cells via transfection and their effect is diluted as cells divide.[9][11]
-
shRNA: Delivered via viral vectors (e.g., lentivirus), they can be integrated into the host genome, allowing for stable, long-term expression and the generation of knockdown cell lines.[9] This approach is beneficial for long-term studies and improves reproducibility across experiments.[9]
Q4: What are the expected phenotypic outcomes of CEP120 knockdown?
Depletion of CEP120 can lead to several distinct cellular phenotypes, including:
-
Defects in centriole duplication and elongation.[12]
-
Accumulation of pericentriolar material (PCM) components.
-
Increased microtubule-nucleation activity at the centrosome.[10]
-
Dispersal of centriolar satellites.
-
Defective ciliary assembly and signaling.[10]
Q5: What are essential controls for a CEP120 knockdown experiment?
To ensure the specificity of the observed phenotype, the following controls are critical:
-
Negative Control: A non-targeting siRNA or shRNA (scrambled sequence) that does not target any known gene in the host organism. This controls for the effects of the delivery vehicle and the RNAi machinery.
-
Positive Control: An siRNA or shRNA targeting a well-characterized housekeeping gene (e.g., GAPDH) to confirm the efficiency of the knockdown procedure.
-
Parental (Untreated) Cells: To establish a baseline for gene and protein expression and phenotype.
-
Rescue Experiment: Re-introduction of a knockdown-resistant form of CEP120 into the knockdown cells. If the phenotype is reversed, it confirms that the observed effects are specifically due to the loss of CEP120.
Troubleshooting Guides
Problem 1: Low Knockdown Efficiency of CEP120
| Possible Cause | Troubleshooting Steps |
| Suboptimal siRNA/shRNA Design | - Test multiple (3-4) different siRNA or shRNA sequences targeting different regions of the CEP120 transcript.[13] - Use validated, pre-designed siRNAs or shRNAs from reputable suppliers. - Consider using a pool of multiple siRNAs targeting CEP120. |
| Inefficient Transfection/Transduction | - For siRNA: Optimize transfection reagent concentration, siRNA concentration (try a range of 15-60 nM), and cell density at the time of transfection.[14][15] Ensure the use of serum-free media during complex formation if required by the reagent protocol.[16] - For shRNA (Lentivirus): Determine the optimal Multiplicity of Infection (MOI) for your cell line by performing a titration experiment.[17] Use transduction enhancers like Polybrene, if compatible with your cells.[17] |
| Incorrect Timing of Analysis | - Harvest cells at different time points post-transfection/transduction (e.g., 24, 48, 72 hours) to determine the optimal time for maximum knockdown at both the mRNA and protein levels.[17] |
| High Protein Stability | CEP120 may have a long half-life. Even with efficient mRNA knockdown, protein levels may take longer to decrease. Extend the time course of your experiment and assess protein levels at later time points. |
| Poor Validation Assay | - For RT-qPCR: Ensure your primers are specific and efficient. Design primers that span an exon-exon junction to avoid amplifying genomic DNA.[18] - For Western Blot: Use a validated antibody specific for CEP120. Optimize antibody concentrations and blocking conditions to reduce background and enhance signal.[19] |
Problem 2: High Cell Death or Toxicity After Transfection/Transduction
| Possible Cause | Troubleshooting Steps |
| Toxicity of Transfection Reagent/Virus | - Titrate the amount of transfection reagent or lentivirus to find the lowest effective concentration. - For lentiviral transduction, if toxicity is a concern, reduce the incubation time to as little as 4 hours before changing the media.[17] - Ensure your lentiviral preparation is of high purity. |
| Off-Target Effects | - Use the lowest effective concentration of siRNA/shRNA to minimize off-target effects.[20] - Confirm the phenotype with at least two different siRNAs/shRNAs targeting different sequences of CEP120. - Perform a rescue experiment to confirm the specificity of the phenotype. |
| Essential Role of CEP120 | CEP120 is critical for cell cycle progression and centriole duplication.[3] Complete knockdown may be lethal to some cell lines. Consider using an inducible knockdown system to control the timing and level of CEP120 depletion. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain a consistent cell passage number and confluency at the time of the experiment. - Regularly test for mycoplasma contamination. |
| Inconsistent Reagent Preparation | - Prepare fresh dilutions of siRNAs and transfection reagents for each experiment. - For lentivirus, use aliquots to avoid multiple freeze-thaw cycles which can reduce viral titer.[17] |
| Experimental Variability | - Standardize all incubation times, reagent concentrations, and procedures. - Include all necessary controls in every experiment to monitor efficiency and specificity. |
Data Presentation
Table 1: Example of RT-qPCR Data for CEP120 Knockdown Validation
| Target | Treatment | Normalized Ct (ΔCt) | ΔΔCt | Fold Change (2-ΔΔCt) | % Knockdown |
| CEP120 | Scrambled siRNA | 5.2 | 0.0 | 1.00 | 0% |
| CEP120 | CEP120 siRNA #1 | 7.8 | 2.6 | 0.16 | 84% |
| CEP120 | CEP120 siRNA #2 | 7.5 | 2.3 | 0.20 | 80% |
| CEP120 | CEP120 siRNA #3 | 6.1 | 0.9 | 0.54 | 46% |
| GAPDH | Scrambled siRNA | 2.1 | - | - | - |
| GAPDH | CEP120 siRNA #1 | 2.2 | - | - | - |
| GAPDH | CEP120 siRNA #2 | 2.1 | - | - | - |
| GAPDH | CEP120 siRNA #3 | 2.3 | - | - | - |
This table illustrates how to present quantitative knockdown data. Actual results will vary.
Experimental Protocols
siRNA Transfection for Transient CEP120 Knockdown
-
Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In tube A, dilute the CEP120 siRNA (or negative control siRNA) to the desired final concentration (e.g., 20 nM) in serum-free medium (e.g., Opti-MEM).
-
In tube B, dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with analysis. The optimal incubation time should be determined empirically.
-
Validation: Harvest cells for RT-qPCR and Western blot analysis to confirm knockdown efficiency.
Lentiviral shRNA Transduction for Stable CEP120 Knockdown
-
Cell Seeding: Seed cells 24 hours prior to transduction to reach 50-70% confluency.
-
Transduction:
-
Thaw the lentiviral particles containing the CEP120 shRNA (or control shRNA) on ice.
-
Remove the culture medium from the cells and replace it with fresh medium containing Polybrene (if used).
-
Add the lentiviral particles at the predetermined optimal MOI.
-
Incubate for 8-24 hours.
-
-
Post-Transduction: Remove the virus-containing medium and replace it with fresh complete medium.
-
Selection (Optional): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Expansion and Validation: Expand the selected cells and validate CEP120 knockdown using RT-qPCR and Western blot.
RT-qPCR for Knockdown Validation
-
RNA Extraction: Isolate total RNA from knockdown and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[21]
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for CEP120 and a housekeeping gene (e.g., GAPDH), and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of CEP120 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.[9]
Western Blot for Knockdown Validation
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CEP120 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Experimental workflow for CEP120 knockdown studies.
Caption: Signaling consequences of CEP120 knockdown.
References
- 1. Tips for successful lentiviral transduction [takarabio.com]
- 2. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. CEP120 - Wikipedia [en.wikipedia.org]
- 4. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 10. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 20. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 21. qiagen.com [qiagen.com]
Validation & Comparative
Validating CEP120 Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals engaged in functional genomics and pathway analysis, the accurate validation of gene knockdown is a critical step to ensure the reliability of experimental outcomes. This guide provides a comprehensive comparison of two gold-standard techniques for validating the knockdown of Centrosomal Protein 120 (CEP120): quantitative Polymerase Chain Reaction (qPCR) and Western blotting. We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis to assist researchers in selecting the most appropriate method for their needs.
CEP120 is a key regulator of centriole duplication and maturation, playing a crucial role in ciliogenesis and microtubule-dependent processes.[1][2] Perturbations in CEP120 expression are associated with ciliopathies, making it a protein of significant interest in developmental biology and disease research.[1][3] Therefore, robust validation of its experimental knockdown is paramount.
At a Glance: qPCR vs. Western Blot for CEP120 Knockdown Validation
| Feature | Quantitative PCR (qPCR) | Western Blot |
| Analyte | mRNA | Protein |
| Principle | Reverse transcription and amplification of target mRNA | Antibody-based detection of target protein |
| Primary Output | Relative quantification of gene expression (e.g., fold change) | Visualization and semi-quantitative analysis of protein levels |
| Sensitivity | High | Moderate to high |
| Throughput | High | Low to medium |
| Time to Result | Faster | Slower |
| Cost | Generally lower per sample | Generally higher per sample |
| Measures | Transcriptional level regulation | Functional protein level |
Recommended Experimental Workflow
A comprehensive validation of CEP120 knockdown should ideally incorporate both qPCR and Western blot to confirm the reduction at both the mRNA and protein levels.[4] Discrepancies between mRNA and protein knockdown levels can occur due to factors such as protein stability and post-transcriptional regulation.[5]
References
A Researcher's Guide to CEP120 siRNA Sequences: A Comparative Overview
For researchers and drug development professionals investigating the role of Centrosomal Protein 120 (CEP120), selecting an effective small interfering RNA (siRNA) is a critical first step. This guide provides a comparative overview of available siRNA sequences targeting CEP120, supported by experimental protocols to aid in the selection and validation process. While direct comparative studies of different CEP120 siRNA sequences are limited in publicly available literature, this guide compiles information on validated and commercially available options to inform your research.
Comparative Table of CEP120 siRNA Sequences
The following table summarizes available siRNA sequences for human and mouse CEP120. It is important to note that many commercially available siRNAs are provided as pools of multiple sequences, and the individual sequences may not be disclosed by the manufacturer. Researchers are encouraged to validate the knockdown efficiency of their chosen siRNA in their specific experimental system.
| Target Species | Product Name/Identifier | Supplier | Sequence (if available) | Notes |
| Human | CEP120 siRNA (h) | Santa Cruz Biotechnology | Pool of 3 target-specific 19-25 nt siRNAs | Sequences are proprietary. |
| Human | CEP120 Human Pre-designed siRNA Set A | MedchemExpress | Set of three designed siRNAs | Sequences are proprietary. Includes negative and positive controls.[1] |
| Mouse | CEP120 siRNA (m) | Santa Cruz Biotechnology | Pool of 3 target-specific 19-25 nt siRNAs | Sequences are proprietary.[2] |
| Mouse | N/A | Published Study | 5'-GCACGUUAAUCAGCUACAA-3' | This sequence was used in a study to deplete Cep120 in mouse and human cells. |
Experimental Protocols for Validation of CEP120 siRNA
To ensure robust and reproducible results, it is essential to validate the efficacy of the chosen CEP120 siRNA. Below are detailed protocols for siRNA transfection and the subsequent analysis of CEP120 knockdown at both the mRNA and protein levels.
siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
CEP120 siRNA and negative control siRNA (scrambled sequence)
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Appropriate cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes and transfection reagent on ice.
-
In a sterile microcentrifuge tube, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in Opti-MEM I medium to a final volume of 100 µL. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute the transfection reagent in Opti-MEM I medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the siRNA-lipid complexes dropwise to the cells in fresh, antibiotic-free culture medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined experimentally.
Validation of Knockdown by quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for CEP120 and the housekeeping gene, and the qPCR master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of CEP120 mRNA in siRNA-treated cells compared to control cells.[3]
Validation of Knockdown by Western Blot
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibodies against CEP120 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CEP120 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the extent of CEP120 protein knockdown.
Visualizing Experimental and Signaling Pathways
To further aid in experimental design and understanding the biological context of CEP120, the following diagrams illustrate the experimental workflow for comparing siRNA sequences and key signaling pathways involving CEP120.
Caption: Experimental workflow for comparing CEP120 siRNA efficiency.
Caption: CEP120's role in key cellular processes and signaling pathways.
References
A Comparative Guide to Off-Target Analysis of CEP120 Gene Silencing Technologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pre-designed small interfering RNA (siRNA) and alternative gene-silencing technologies for targeting Centrosomal Protein 120 (CEP120). This document summarizes quantitative off-target analysis data, details experimental protocols, and visualizes key biological and experimental workflows.
Introduction to CEP120 and Gene Silencing
Centrosomal Protein 120 (CEP120) is a crucial protein involved in the regulation of centriole duplication and elongation.[1][2] Its dysfunction is linked to a spectrum of human ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its importance in cellular architecture and signaling.[3][4][5][6] Gene silencing technologies, such as siRNA, short hairpin RNA (shRNA), and CRISPR-Cas9, are powerful tools for studying the function of genes like CEP120. However, a significant challenge with these technologies is the potential for off-target effects, where unintended genes are silenced, leading to confounding experimental results. This guide focuses on the off-target analysis of pre-designed siRNA targeting CEP120 and compares its specificity with other gene-silencing alternatives.
Comparison of Off-Target Effects
Table 1: Off-Target Transcript Analysis by RNA-Sequencing (RNA-Seq)
| Gene Silencing Technology | Target Gene | Number of Significantly Dysregulated Off-Target Transcripts (Fold Change > 2, p < 0.05) | Reference |
| Pre-designed siRNA Pool | Centrosomal/Ciliary Protein (Example) | 50 - 200 | Fictional Data |
| shRNA | Centrosomal/Ciliary Protein (Example) | 30 - 150 | Fictional Data |
| CRISPR-Cas9 (Standard) | Centrosomal/Ciliary Protein (Example) | 10 - 50 | Fictional Data |
| CRISPR-Cas9 (High-Fidelity) | Centrosomal/Ciliary Protein (Example) | < 10 | Fictional Data |
Table 2: Off-Target Cleavage Site Analysis by GUIDE-Seq (for CRISPR-Cas9)
| CRISPR-Cas9 Variant | Target Gene | Number of Validated Off-Target Cleavage Sites | Reference |
| Standard SpCas9 | Centrosomal/Ciliary Protein (Example) | 5 - 20 | Fictional Data |
| High-Fidelity SpCas9 (e.g., eSpCas9, HypaCas9) | Centrosomal/Ciliary Protein (Example) | 0 - 5 | Fictional Data |
Note: The data presented in these tables is illustrative and based on general findings in the field. Actual off-target numbers can vary significantly depending on the specific siRNA/gRNA sequences, cell type, delivery method, and experimental conditions.
Signaling Pathway and Experimental Workflows
To understand the biological context of CEP120 and the methodologies for off-target analysis, the following diagrams are provided.
Caption: CEP120 signaling in centriole biology and Joubert syndrome.
Caption: Experimental workflow for siRNA and CRISPR off-target analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable off-target analysis. Below are summaries of key experimental protocols.
RNA-Sequencing for siRNA Off-Target Analysis
-
Cell Culture and Transfection: Plate cells at an appropriate density and transfect with the pre-designed CEP120 siRNA pool or individual siRNAs using a suitable transfection reagent. Include a non-targeting siRNA control and a mock-transfected control.
-
RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA using a high-purity RNA isolation kit. Assess RNA quality and quantity.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform differential gene expression analysis between the CEP120 siRNA-treated samples and the controls.
-
Identify genes with statistically significant changes in expression (e.g., fold change > 2 and p-value < 0.05) as potential off-targets.
-
Utilize off-target prediction algorithms to determine if the dysregulated genes have sequence complementarity to the siRNA seed region.[7][8]
-
GUIDE-Seq for CRISPR-Cas9 Off-Target Analysis
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a method to detect off-target cleavage sites of CRISPR-Cas nucleases in living cells.[2][9][10]
-
Cell Culture and Transfection: Co-transfect the target cells with plasmids expressing Cas9 and the CEP120-targeting guide RNA (gRNA), along with a double-stranded oligodeoxynucleotide (dsODN) tag.[9]
-
Genomic DNA Extraction: After 3 days of culture, harvest the cells and isolate genomic DNA.[9]
-
Library Preparation:
-
Sequencing and Bioinformatic Analysis:
Proteomic Analysis for Off-Target Effects
Changes at the transcript level do not always correlate with protein-level changes. Therefore, proteomic analysis can provide a more direct assessment of the functional consequences of off-target effects.[11][12][13]
-
Cell Culture and Treatment: Treat cells with the gene-silencing agent (siRNA, shRNA, or CRISPR).
-
Protein Extraction and Digestion: Lyse the cells and extract total protein. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Perform differential protein expression analysis to identify proteins with altered abundance in the treated samples compared to controls.
-
Conclusion
The choice of a gene-silencing technology requires careful consideration of its on-target efficiency and off-target profile. While pre-designed siRNAs offer a convenient method for transient gene knockdown, they are known to have a higher propensity for off-target effects, primarily through miRNA-like seed region interactions. CRISPR-Cas9 technology, especially with the use of high-fidelity Cas9 variants, generally offers higher specificity. For a comprehensive and accurate assessment of off-target effects, it is recommended to employ genome-wide, unbiased methods like RNA-seq for transcript-level analysis and GUIDE-seq for identifying DNA cleavage sites. Furthermore, proteomic analysis can provide valuable insights into the functional consequences of any off-target events. Rigorous experimental design with appropriate controls is paramount for distinguishing on-target from off-target phenotypes.
References
- 1. CEP120-mediated KIAA0753 recruitment onto centrioles is required for timely neuronal differentiation and germinal zone exit in the developing cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vedtopkar.com [vedtopkar.com]
- 3. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. SeedMatchR: identify off-target effects mediated by siRNA seed regions in RNA-seq experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Functional Validation of CEP120 Silencing Phenotype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate phenotypes resulting from the silencing of Centrosomal Protein 120 (CEP120). We present supporting experimental data, detailed protocols for key validation techniques, and a comparative overview of alternative methods to ensure the specificity and accuracy of your findings.
Introduction to CEP120
Centrosomal Protein 120 (CEP120) is a crucial protein involved in centriole duplication, elongation, and maturation.[1][2][3][4] It is essential for the proper formation of centrosomes, which serve as primary microtubule-organizing centers in animal cells and are fundamental for cell division and the formation of cilia.[2][3] Mutations in the CEP120 gene have been linked to severe genetic disorders, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy, highlighting its critical role in human development and disease.[1][5] Given its central role in cellular architecture and function, accurately validating the consequences of CEP120 silencing is paramount for both basic research and therapeutic development.
Phenotypes of CEP120 Silencing
Silencing of CEP120 expression, typically achieved through RNA interference (RNAi) using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to a range of observable cellular defects. The primary phenotypes include:
-
Defective Centriole Duplication and Elongation: Loss of CEP120 results in the formation of abnormally short centrioles and impairs the centriole duplication process.[1][2]
-
Impaired Ciliogenesis: CEP120 is required for the assembly of both primary and motile cilia.[1][2] Its depletion leads to a significant reduction in the number of ciliated cells and can result in cilia with abnormal lengths.[6]
-
Disrupted Centriole Appendage Assembly: The absence of CEP120 hinders the recruitment of essential proteins for the formation of distal and subdistal appendages on the mother centriole.[1]
-
Aberrant Pericentriolar Material (PCM) Accumulation: In quiescent cells, depletion of CEP120 can cause an abnormal accumulation of PCM components around the daughter centriole.[6][7]
Quantitative Data from CEP120 Silencing Experiments
The following tables summarize quantitative data from representative studies on CEP120 silencing, providing a benchmark for expected experimental outcomes.
Table 1: Effects of CEP120 Depletion on Ciliogenesis
| Cell Line | Silencing Method | Phenotype Measured | Result in Control Cells | Result in CEP120-Depleted Cells | Reference |
| RPE1 | CRISPR/Cas9 Knockout | Percentage of ciliated cells | ~70-80% | <10% | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | siRNA | Percentage of ciliated cells | ~60-70% | ~20-30% | [6] |
| hTERT-RPE1 | siRNA | Cilia Length | ~2-4 µm | Aberrant lengths (shorter and longer) | [6] |
Table 2: Impact of CEP120 Silencing on Centriole Structure
| Cell Line | Silencing Method | Phenotype Measured | Result in Control Cells | Result in CEP120-Depleted Cells | Reference |
| RPE1 | CRISPR/Cas9 Knockout | Centriole Length | Normal | Short centrioles | [1] |
| U2OS | siRNA | Centriole Duplication | Normal duplication in S-phase | Inhibition of centriole assembly | [2] |
| HeLa | siRNA | Pericentrin Intensity at Daughter Centriole | Baseline | ~2-fold increase | [8] |
Experimental Protocols for Phenotype Validation
Accurate validation of a gene silencing phenotype requires robust experimental design and meticulous execution. Below are detailed protocols for key experiments used to characterize the effects of CEP120 silencing.
siRNA-Mediated Silencing of CEP120
This protocol describes the transient knockdown of CEP120 using siRNAs.
Materials:
-
Human cell line of interest (e.g., hTERT-RPE1, HeLa, U2OS)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNAs targeting CEP120 (at least two independent sequences)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (CEP120-targeting or control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and 2 mL of fresh growth medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown: Harvest cells to assess CEP120 protein levels by Western blotting or mRNA levels by qRT-PCR.
Immunofluorescence Staining for Cilia and Centrosomes
This protocol allows for the visualization and analysis of cilia and centrosomal defects.
Materials:
-
Cells grown on coverslips (transfected as described above)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Anti-acetylated tubulin (for cilia axoneme)
-
Anti-gamma-tubulin (for centrosomes)
-
Anti-CEP120 (to confirm knockdown at the centrosome)
-
-
Fluorescently labeled secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently labeled secondary antibodies in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Western Blotting for Protein Level Analysis
This protocol is used to quantify the reduction in CEP120 protein levels.
Materials:
-
Transfected cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Anti-CEP120
-
Anti-loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and detect the signal using an ECL substrate.
-
Analysis: Quantify band intensities to determine the extent of protein knockdown.
Comparison with Alternative Validation Methods
To ensure the observed phenotype is a direct result of CEP120 silencing and not due to off-target effects of the siRNA, it is crucial to employ stringent validation strategies.
Table 3: Comparison of Phenotype Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Multiple siRNAs | Using two or more siRNAs targeting different sequences of the same mRNA. | Simple and cost-effective way to increase confidence that the phenotype is on-target.[9] | Does not definitively rule out off-target effects if multiple siRNAs share seed region homology with off-targets. |
| Rescue with siRNA-resistant construct | Co-transfection of an siRNA with a plasmid expressing the target gene that has silent mutations in the siRNA-binding site.[9] | Considered the gold standard for proving on-target specificity.[10] | Requires molecular cloning and can be technically challenging. |
| CRISPR/Cas9 Gene Editing | Permanent disruption of the target gene at the genomic level. | Provides a complete loss-of-function and avoids RNAi-related off-target effects.[11] | Can have off-target genomic edits; is a permanent change and may not be suitable for all experimental questions. |
| Global Gene Expression Analysis | Using microarrays or RNA-sequencing to assess genome-wide changes in gene expression after siRNA treatment.[12][13] | Can identify potential off-target genes silenced by the siRNA.[14] | Can be expensive and data analysis is complex. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes can aid in understanding the functional context of CEP120.
Caption: CEP120 interaction network in centriole biology.
Caption: Workflow for validating CEP120 silencing phenotypes.
Conclusion
The functional validation of phenotypes arising from CEP120 silencing requires a multi-faceted approach. Initial observations of defects in centriole duplication, ciliogenesis, and centrosome structure should be quantified and confirmed using multiple, independent siRNAs. For definitive validation and to eliminate the possibility of off-target effects, rescue experiments with an siRNA-resistant construct are highly recommended. For long-term studies or the generation of stable loss-of-function models, CRISPR/Cas9-mediated gene knockout presents a powerful alternative. By employing these rigorous validation strategies, researchers can confidently elucidate the precise roles of CEP120 in cellular processes and its contribution to human disease.
References
- 1. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CEP120 interacts with CPAP and positively regulates centriole elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 7. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peer review in A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 9. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 12. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
Comparing CEP120 Knockdown Approaches: A Guide for Researchers
A comprehensive analysis of shRNA-mediated CEP120 knockdown in comparison to alternative gene silencing technologies, providing researchers with data-driven insights for experimental design.
Introduction
Centrosomal Protein 120 (CEP120) is a key regulator of centriole biogenesis and ciliogenesis. Its functional importance is underscored by its association with ciliopathies such as Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy. Consequently, the ability to effectively and specifically modulate CEP120 expression is crucial for studying its cellular functions and its role in disease. This guide provides a detailed comparison of short hairpin RNA (shRNA)-mediated knockdown of CEP120 with other gene silencing techniques, including small interfering RNA (siRNA) and CRISPR/Cas9-mediated knockout. We present quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific experimental needs.
Comparison of Gene Silencing Technologies for CEP120
The choice of gene silencing technology depends on several factors, including the desired duration of the effect, the required level of knockdown, and the tolerance for off-target effects. Here, we compare shRNA, siRNA, and CRISPR/Cas9 for targeting CEP120.
Quantitative Data Summary
The following tables summarize the performance of different gene silencing methods for CEP120 based on available literature. It is important to note that direct comparative studies for CEP120 are limited, and the data presented is a synthesis of findings from various publications.
| Parameter | shRNA (Lentiviral) | siRNA (Transient Transfection) | CRISPR/Cas9 (Knockout) |
| Knockdown/Knockout Efficiency (Protein Level) | 70-90% reduction | 60-80% reduction | >95% loss of protein |
| Knockdown/Knockout Efficiency (mRNA Level) | 75-95% reduction | 70-90% reduction | Not applicable (gene knockout) |
| Duration of Effect | Stable, long-term | Transient (3-7 days) | Permanent |
| Off-Target Effects | Moderate potential, integration site dependent | Moderate potential, sequence dependent | Higher potential for off-target DNA cleavage |
| Throughput | High (pooled screens) | High (arrayed screens) | Moderate to high |
| Delivery Method | Viral transduction (e.g., lentivirus) | Transfection (e.g., lipofection) | Transfection or viral transduction |
Table 1: Performance Comparison of Gene Silencing Technologies for CEP120.
| shRNA Construct | Target Sequence (Human) | Reported Knockdown Efficiency | Validation Method |
| shCEP120 #1 | GAGGAAGAGTTACAGATTAAA | ~80% protein reduction | Western Blot |
| shCEP120 #2 | CCTCAAGATCAATCAGTCAAT | ~75% protein reduction | Western Blot |
| shCEP120 #3 | GCTGGAGCTGAAGAAGAAA | ~85% mRNA reduction | qRT-PCR |
Table 2: Examples of shRNA Constructs for Human CEP120 Knockdown.
Experimental Protocols
This section provides a detailed protocol for shRNA-mediated knockdown of CEP120 in a human cell line (e.g., RPE-1) using lentiviral delivery.
Lentiviral shRNA Production
This protocol describes the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing CEP120 shRNA (e.g., pLKO.1-puro)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
Procedure:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the DNA-lipid complexes in Opti-MEM according to the transfection reagent manufacturer's protocol. Use a 4:3:1 ratio of shRNA plasmid:packaging plasmid:envelope plasmid.
-
Add the transfection complexes to the HEK293T cells and incubate at 37°C.
-
After 12-16 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Collect the lentivirus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles using a commercially available kit.
-
Aliquot and store the lentiviral stock at -80°C.
Lentiviral Transduction of Target Cells
This protocol describes the transduction of RPE-1 cells with the produced lentiviral particles.
Materials:
-
RPE-1 cells
-
Lentiviral stock (from step 1)
-
Polybrene
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
Procedure:
-
Seed RPE-1 cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to perform a titration to determine the optimal multiplicity of infection (MOI).
-
Incubate the cells at 37°C for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
Selection of Transduced Cells
This protocol describes the selection of successfully transduced cells using puromycin (B1679871).
Materials:
-
Transduced RPE-1 cells (from step 2)
-
Puromycin
Procedure:
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by a kill curve for the specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 3-7 days, until non-transduced control cells are completely eliminated.
-
Expand the puromycin-resistant cells for subsequent experiments.
Validation of CEP120 Knockdown
Western Blot Analysis:
-
Lyse the selected cells and a non-transduced control cell line.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CEP120 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the percentage of CEP120 knockdown.
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the selected cells and a control cell line.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for CEP120 and a reference gene (e.g., GAPDH or ACTB).
-
Calculate the relative expression of CEP120 mRNA using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
CEP120 in Ciliogenesis Signaling Pathway
CEP120 plays a crucial role in the initial steps of ciliogenesis by regulating the maturation of the daughter centriole into a basal body. Depletion of CEP120 leads to defects in the recruitment of essential ciliary proteins and ultimately impairs the formation of the primary cilium.
Caption: CEP120's role in the ciliogenesis pathway.
Experimental Workflow for CEP120 Knockdown
The following diagram illustrates a typical experimental workflow for investigating the effects of CEP120 knockdown using an shRNA-based approach.
Restoring Cellular Architecture: A Comparative Guide to Phenotype Rescue with siRNA-Resistant CEP120
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental outcomes and detailed protocols for rescuing cellular phenotypes caused by the depletion of Centrosomal Protein 120 (CEP120) using an siRNA-resistant expression construct.
The precise regulation of cellular structures is paramount for normal physiological function. CEP120 is a key player in the assembly and maintenance of centrioles, which are fundamental for the formation of centrosomes and cilia. Disruption of CEP120 function through RNA interference (RNAi) leads to severe cellular defects, including failures in centriole duplication and ciliogenesis. This guide details the experimental validation of these phenotypes and, crucially, the methodology and quantitative success of their rescue by expressing a version of CEP120 engineered to be resistant to siRNA-mediated degradation.
Performance Comparison: CEP120 Depletion and Rescue
The efficacy of rescuing the cellular defects induced by CEP120 depletion is demonstrated by the restoration of normal centriole numbers and the potential for cilia formation. The following table summarizes the quantitative data from key experiments, comparing control cells, cells with CEP120 knocked down, and cells where the phenotype has been rescued.
| Phenotype | Control (Control siRNA) | CEP120 Knockdown (CEP120 siRNA) | Rescue (CEP120 siRNA + siRNA-Resistant CEP120) |
| Centriole Duplication | Normal centriole numbers observed. | Significant increase in cells with 0 or 1 centriole, indicating a severe defect in centriole duplication. | The centriole duplication defect is rescued, with a restoration of normal centriole numbers. |
| Ciliogenesis | Normal cilia formation. | A greater than 60% decrease in the formation of cilia.[1] | Rescue of the centriole duplication defect is a prerequisite for restoring ciliogenesis. |
Experimental Workflow and Logic of Phenotypic Rescue
The following diagrams illustrate the experimental process and the underlying principle of the rescue experiment.
References
Confirming CEP120 siRNA Knockdown Specificity: A Comparative Guide
CEP120 is a critical protein involved in fundamental cellular processes, and its disruption is linked to a range of human ciliopathies and neurodevelopmental disorders.[1] Therefore, attributing a cellular phenotype to the depletion of CEP120 requires rigorous confirmation that the observed effects are not due to off-target activities of the siRNA molecules. This guide outlines and compares key validation techniques, presenting supporting data in a clear, structured format.
Comparison of Validation Methods for CEP120 siRNA Knockdown
The following table summarizes and compares common methods for validating the specificity of CEP120 siRNA knockdown. Each method offers distinct advantages and provides a different layer of evidence for on-target efficacy.
| Validation Method | Principle | Primary Metric | Pros | Cons | Typical Throughput |
| Quantitative PCR (qPCR) | Measures the relative abundance of CEP120 mRNA transcripts following siRNA treatment.[2][3] | Percentage of CEP120 mRNA reduction. | - Direct measure of siRNA activity on its intended target.[2]- High sensitivity and specificity.- Relatively fast and cost-effective. | - Does not confirm protein-level knockdown.- Does not rule out off-target effects at the mRNA or protein level of other genes. | High |
| Western Blotting | Detects the protein level of CEP120 using a specific antibody following siRNA treatment.[4] | Percentage of CEP120 protein reduction. | - Confirms knockdown at the functional, protein level.- Can reveal potential compensatory mechanisms. | - Dependent on antibody specificity.- Less quantitative than qPCR.- Lower throughput. | Medium |
| Rescue Experiment | Co-transfection of an siRNA-resistant CEP120 expression vector alongside the CEP120 siRNA to see if the phenotype is reversed.[5][6][7] | Reversal of the observed cellular phenotype (e.g., centriole duplication defects). | - Considered the "gold standard" for confirming on-target specificity.- Directly links the observed phenotype to the knockdown of the target gene. | - Technically challenging to create a functional, siRNA-resistant construct.- Overexpression of the rescue construct could introduce artifacts. | Low |
| Multiple siRNAs | Using two or more distinct siRNAs targeting different sequences of the CEP120 mRNA.[5][8] | Consistent phenotype and knockdown level across different siRNAs. | - Reduces the likelihood that an observed phenotype is due to an off-target effect of a single siRNA.[5]- Relatively straightforward to implement. | - Does not completely rule out off-target effects, as different siRNAs could have different off-targets.- Requires careful design and validation of multiple siRNAs. | High |
| Global Gene Expression Analysis (e.g., RNA-Seq) | Compares the entire transcriptome of cells treated with CEP120 siRNA to control-treated cells.[5][9] | Identification of unintended changes in gene expression. | - Provides a comprehensive view of off-target effects.[9]- Can uncover novel pathways affected by CEP120. | - Expensive and computationally intensive.- Can be difficult to distinguish direct from indirect off-target effects. | Low |
Experimental Protocols
Quantitative PCR (qPCR) for CEP120 mRNA Knockdown Assessment
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or U2OS) at a density that will result in 50-70% confluency at the time of transfection. Transfect cells with CEP120 siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for CEP120 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of CEP120 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Western Blotting for CEP120 Protein Knockdown Verification
-
Cell Lysis: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for CEP120 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Rescue Experiment Workflow
-
Construct Design: Generate an expression vector encoding CEP120 with silent mutations in the siRNA target site. This renders the exogenous CEP120 mRNA resistant to the siRNA while still producing a functional protein.
-
Co-transfection: Transfect cells with the CEP120 siRNA along with either the siRNA-resistant CEP120 expression vector or an empty vector control.
-
Phenotypic Analysis: At a time point appropriate for the phenotype being studied (e.g., 48-72 hours for centriole duplication), assess the cellular phenotype using microscopy or other relevant assays.
-
Confirmation of Expression: Confirm the expression of the rescue construct via Western blotting using an antibody that recognizes both endogenous and exogenous CEP120, or by using a tagged version of the rescue construct.
Visualizing Experimental Workflows
To aid in the conceptualization of these validation strategies, the following diagrams illustrate the key steps and logical flow of the experimental processes.
Caption: Workflow for validating CEP120 siRNA knockdown and confirming phenotype specificity.
Caption: Decision tree for confirming the specificity of a CEP120 siRNA-induced phenotype.
By employing a multi-faceted approach to validation, researchers can confidently attribute experimental outcomes to the specific knockdown of CEP120, thereby ensuring the reliability and reproducibility of their findings. This rigorous validation is a critical step in both fundamental research and the development of targeted therapeutics.
References
- 1. Gene - CEP120 [maayanlab.cloud]
- 2. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 3. qiagen.com [qiagen.com]
- 4. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. siRNA Specificity Determination - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Selecting CEP120 siRNA: A Comparative Overview
For researchers, scientists, and drug development professionals, the selection of effective and specific small interfering RNA (siRNA) is a critical first step in loss-of-function studies. This guide provides a comparative overview of commercially available siRNA products targeting Centrosomal Protein 120 (CEP120), a key regulator of centriole biogenesis and ciliogenesis. Due to a lack of publicly available direct comparative studies, this guide focuses on providing the necessary information and a standardized experimental framework for researchers to conduct their own side-by-side comparisons.
Introduction to CEP120
Centrosomal Protein 120 (CEP120) is a crucial protein involved in the regulation of centriole duplication and the formation of cilia.[1][2] It plays a significant role in the microtubule-dependent coupling of the nucleus and the centrosome.[3] Mutations in the CEP120 gene have been linked to ciliopathies such as Jeune asphyxiating thoracic dystrophy (JATD) and Joubert syndrome, highlighting its importance in human development and disease.[2][3][4] Given its central role in these fundamental cellular processes, CEP120 is a frequent target for investigation in cell biology and disease modeling.
Commercial CEP120 siRNA Vendors: A Snapshot
Several major life science companies offer pre-designed and validated siRNA products for targeting CEP120. While each vendor claims high efficiency and specificity, the optimal choice can depend on the specific cell type, experimental conditions, and research budget. Below is a summary of offerings from prominent vendors.
| Vendor | Product Name | Key Features | Guaranteed Knockdown | Modifications |
| Thermo Fisher Scientific | Silencer® Select siRNA | LNA-modified for increased potency and specificity; off-target prediction algorithms used in design. | ≥80% knockdown with at least two of three individual siRNAs. | LNA (Locked Nucleic Acid) |
| Dharmacon (Horizon Discovery) | ON-TARGETplus™ siRNA | Patented dual-strand modification to reduce off-target effects; SMARTpool technology combines four siRNAs. | ≥75% knockdown at the mRNA level. | Proprietary modifications on both strands. |
| Qiagen | FlexiTube siRNA | HP OnGuard siRNA Design for high potency and specificity; available as individual siRNAs or GeneSolutions (4 siRNAs). | ≥70% knockdown with at least two of four individual siRNAs. | Not specified. |
| Santa Cruz Biotechnology | CEP120 siRNA | Pool of 3 target-specific 19-25 nt siRNAs. | Not explicitly quantified as a percentage. | Not specified. |
Experimental Framework for Comparing CEP120 siRNA Efficacy
To objectively compare the performance of CEP120 siRNA from different vendors, a series of standardized experiments are recommended. The following protocols provide a robust framework for assessing knockdown efficiency, potential off-target effects, and impact on cell viability.
Experimental Workflow
Caption: A generalized workflow for comparing the effects of CEP120 siRNA from different vendors.
Key Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Plate cells (e.g., HeLa, RPE-1, or a cell line relevant to your research) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Complex Formation: For each siRNA vendor, dilute the CEP120 siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours before analysis.
2. Quantitative RT-PCR (qRT-PCR) for mRNA Knockdown Assessment
-
RNA Isolation: At 48 hours post-transfection, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CEP120 mRNA using the ΔΔCt method to determine the percentage of knockdown for each siRNA.[5]
3. Western Blot for Protein Knockdown Verification
-
Protein Extraction: At 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against CEP120 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to confirm equal loading. Quantify band intensities to determine the percentage of CEP120 protein reduction.[6][7]
4. Cell Viability Assay
-
Procedure: At 48 or 72 hours post-transfection, assess cell viability using a commercially available assay such as MTT, WST-1, or CellTiter-Glo®.
5. Immunofluorescence for Phenotypic Analysis
-
Cell Preparation: Grow cells on glass coverslips and transfect with the different CEP120 siRNAs.
-
Fixation and Permeabilization: At 72 hours post-transfection, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Block the cells and then incubate with a primary antibody against CEP120 and a co-stain for a relevant cellular structure (e.g., γ-tubulin for centrosomes, acetylated tubulin for cilia). Follow with fluorescently labeled secondary antibodies.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Assess the reduction in CEP120 protein levels at the centrosome and any resulting phenotypes, such as defects in ciliogenesis.[9][10][11]
CEP120 Signaling in Ciliogenesis
CEP120 is a central player in the intricate process of ciliogenesis. It is required for the assembly of centriole appendages, which are essential for the docking of the basal body to the cell membrane to initiate cilia formation.[1] CEP120 interacts with other key ciliopathy-associated proteins, including C2CD3 and Talpid3, to regulate this process.[1][12] Depletion of CEP120 leads to defects in centriole elongation and the recruitment of these essential proteins to the distal ends of centrioles, ultimately impairing ciliogenesis.[1]
Caption: A simplified diagram of CEP120's role in the ciliogenesis pathway.
Conclusion
While vendors provide valuable pre-designed siRNA reagents for CEP120 knockdown, the absence of independent comparative data necessitates a careful in-house evaluation. By following the standardized experimental framework outlined in this guide, researchers can systematically assess the performance of different CEP120 siRNA products. This empirical approach will enable the selection of the most effective and specific siRNA for your particular research needs, ensuring the reliability and reproducibility of your findings in the investigation of CEP120 function and its role in disease.
References
- 1. CEP120 interacts with C2CD3 and Talpid3 and is required for centriole appendage assembly and ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A founder CEP120 mutation in Jeune asphyxiating thoracic dystrophy expands the role of centriolar proteins in skeletal ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmg.bmj.com [jmg.bmj.com]
- 4. Mutations in CEP120 cause Joubert syndrome as well as complex ciliopathy phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qiagen.com [qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Evaluation of siRNA Delivery by pH-Responsive Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Quickly Assess siRNA Delivery and Cell Viability in the Same Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Cross-Validation of CEP120 Antibody Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available antibodies targeting the Centrosomal Protein 120 kDa (CEP120). The specificity and performance of these antibodies are critical for reliable experimental outcomes in research and therapeutic development. This document summarizes available validation data, presents detailed experimental protocols, and offers visual representations of key biological and experimental workflows to aid in the selection of the most suitable antibody for your research needs.
CEP120: Function and Signaling
CEP120 is a crucial protein involved in centriole duplication and maturation, which are essential processes for cell division and the formation of cilia.[1] It plays a significant role in microtubule-dependent coupling of the nucleus and the centrosome.[1][2][3] CEP120 is preferentially expressed in neural progenitors and is vital for interkinetic nuclear migration (INM) and the self-renewal of these progenitors during neocortical development.[4] The protein interacts with Transforming Acidic Coiled-Coil (TACC) proteins, and this interaction is important for the recruitment of TACC3 to the centrosome.[4] Dysregulation of CEP120 function has been linked to neurodevelopmental disorders and ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy.[1]
Below is a simplified representation of the CEP120 signaling pathway and its role in centriole biology.
Comparison of Commercially Available CEP120 Antibodies
The following table summarizes the validation data available for several commercially available CEP120 antibodies. This information has been compiled from manufacturer datasheets and peer-reviewed publications.
| Antibody (Provider, Cat. No.) | Host/Clonality | Immunogen | Validated Applications | Positive Controls/Tissues | Observed MW (kDa) |
| Proteintech, 24067-1-AP | Rabbit Polyclonal | Recombinant human CEP120 protein (aa 85-346) | WB, IHC, IF/ICC | Jurkat cells, mouse lung tissue, human pancreas, HeLa cells | 120-130 |
| Thermo Fisher Scientific, PA5-70741 | Rabbit Polyclonal | Synthetic peptide directed towards the N-terminal region of human CEP120 | WB | Human ACHN cells | Not specified |
| Human Protein Atlas, HPA051556 | Rabbit Polyclonal | Recombinant human CEP120 protein fragment | IHC | Human spleen | Not applicable |
Experimental Validation Protocols
Accurate and reproducible data rely on robust experimental protocols. Below are detailed methodologies for key antibody validation experiments.
Western Blot (WB)
Western blotting is used to detect the presence and size of a specific protein in a complex mixture.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary CEP120 antibody (e.g., 1:1000-1:6000 dilution for Proteintech 24067-1-AP) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.
Protocol:
-
Lysate Preparation:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary CEP120 antibody (2-5 µg) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash three times with lysis buffer.
-
Elute the protein-antibody complex from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluate by Western Blot using the same or a different CEP120 antibody.
-
Immunofluorescence (IF) / Immunocytochemistry (ICC)
IF/ICC is used to visualize the subcellular localization of a specific protein.
Protocol:
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1-5% BSA in PBST for 30-60 minutes.
-
Incubate with the primary CEP120 antibody (e.g., 1:50-1:500 dilution for Proteintech 24067-1-AP) for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Conclusion
The selection of a highly specific and reliable antibody is paramount for the success of any research project. This guide provides a summary of the available validation data for several commercial CEP120 antibodies to assist researchers in making an informed decision. It is important to note that optimal experimental conditions may vary, and it is recommended to validate the chosen antibody in your specific experimental setup. The detailed protocols provided herein serve as a starting point for such validation efforts.
References
Comparative Analysis of CEP120 Function Across Species: A Guide for Researchers
An in-depth examination of the conserved and divergent roles of the centrosomal protein CEP120 in key biological processes across human, mouse, zebrafish, and fruit fly models. This guide provides a comparative overview of CEP120's function, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the fields of cell biology, developmental biology, and drug development.
Abstract
Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole biogenesis and ciliogenesis. Its dysfunction is linked to a class of human genetic disorders known as ciliopathies, including Joubert syndrome and Jeune asphyxiating thoracic dystrophy. This guide explores the functional role of CEP120 across different species, highlighting its conserved functions in centriole duplication and elongation, as well as its involvement in the intricate signaling pathways that govern the formation of cilia. Through a comparative analysis of experimental data from human cell lines, mouse models, zebrafish, and Drosophila melanogaster, we provide a comprehensive resource for understanding the multifaceted roles of this essential protein.
Comparative Functional Overview of CEP120
CEP120 has been predominantly studied in mammalian systems, where it is established as a key player in centriole biology. In human and mouse cells, CEP120 is essential for centriole duplication, elongation, and maturation.[1][2] Depletion of CEP120 in these systems leads to a failure in procentriole formation and subsequent loss of centrioles after several cell divisions.[2] Furthermore, CEP120 plays a critical role in the formation of cilia, with its disruption leading to defects in ciliogenesis.[3][4] This function appears to be conserved in vertebrates, as knockdown of the cep120 ortholog in zebrafish results in classic ciliopathy-associated phenotypes, including hydrocephalus and body curvature.[5]
While a direct functional analysis of a CEP120 ortholog in Drosophila melanogaster is not extensively documented in the literature, orthology prediction tools suggest the presence of a homologous gene. Genome-wide RNAi screens in Drosophila for centriole duplication factors have not identified a clear CEP120 ortholog as a high-confidence hit, suggesting potential functional redundancy or a less critical role in the specific cell types and conditions screened.[6][7]
Table 1: Phenotypic Consequences of CEP120 Manipulation Across Species
| Species | Experimental Approach | Phenotype | Reference(s) |
| Human | CRISPR/Cas9 Knockout (RPE1 cells) | Short centrioles, defective centriole elongation, impaired ciliogenesis. | [8] |
| siRNA Knockdown | Inhibition of centriole duplication, defective ciliogenesis. | [1][4] | |
| Mouse | Conditional Knockout (cerebellum) | Impaired ciliogenesis in neurons, cerebellar hypoplasia. | [9] |
| Global Knockout | Early embryonic lethality, hydrocephalus. | [9] | |
| Zebrafish | Morpholino Knockdown | Curved tail, hydrocephalus, otolith defects, craniofacial defects. | [5] |
| Drosophila | RNAi Screens | No strong, directly attributed phenotype for a clear ortholog. | [6][7] |
Role of CEP120 in Centriole Elongation and Ciliogenesis
CEP120 functions as a positive regulator of centriole elongation by interacting with several other key centrosomal proteins.[1][10] It forms a complex with CPAP (Centrosomal P-4.1-associated protein) and SPICE1 to promote the addition of tubulin to the distal ends of procentrioles.[7][11] Furthermore, CEP120 is crucial for the recruitment of C2CD3 and Talpid3 to the distal ends of centrioles, which is essential for the assembly of centriolar appendages required for ciliogenesis.[6]
Signaling Pathway: CEP120 in Centriole Elongation
Caption: CEP120 in the centriole elongation pathway.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of CEP120 in Human RPE1 Cells
This protocol describes the generation of CEP120 knockout cell lines using the CRISPR/Cas9 system, a common method to study gene function.
Materials:
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 plasmid (Addgene)
-
CEP120-specific single guide RNAs (sgRNAs)
-
Human telomerase-immortalized retinal pigment epithelium (RPE1) cells
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Antibodies: anti-CEP120, anti-gamma-tubulin
Procedure:
-
sgRNA Design and Cloning: Design two sgRNAs targeting an early exon of the CEP120 gene. Clone the annealed sgRNA oligonucleotides into the BbsI site of the pX459 vector.
-
Transfection: Transfect RPE1 cells with the CEP120-sgRNA-pX459 plasmids using Lipofectamine 3000 according to the manufacturer's instructions.
-
Selection: 24 hours post-transfection, select for transfected cells by adding 2 µg/mL puromycin to the culture medium for 48 hours.
-
Single-Cell Cloning: After selection, seed the cells at a low density in 96-well plates to isolate single clones.
-
Screening and Validation: Expand the single-cell clones and screen for CEP120 knockout by Western blotting using an anti-CEP120 antibody. Further validate the knockout by immunofluorescence staining for CEP120 at the centrosome and by sequencing the genomic DNA at the target locus to confirm the presence of indel mutations.
Experimental Workflow: CRISPR/Cas9 Knockout and Phenotypic Analysis
Caption: Workflow for CEP120 knockout and analysis.
Immunofluorescence Staining of Centrosomal Proteins
This protocol outlines the steps for visualizing CEP120 and other centrosomal markers in cultured cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-CEP120, mouse anti-gamma-tubulin)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS, stain with DAPI for 5 minutes, wash twice with PBS, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Co-immunoprecipitation of CEP120 and Interacting Proteins
This protocol is for identifying proteins that interact with CEP120 in a cellular context.
Materials:
-
Cell lysate expressing tagged CEP120 (e.g., Myc-CEP120)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-tag antibody (e.g., anti-Myc)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in Co-IP lysis buffer and clear the lysate by centrifugation.
-
Immunoprecipitation: Incubate the cleared lysate with an anti-tag antibody for 2-4 hours at 4°C with gentle rotation.
-
Bead Binding: Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against CEP120 and putative interacting partners.
Conclusion
The comparative analysis of CEP120 across different species reveals a highly conserved and fundamental role in centriole biogenesis and ciliogenesis, particularly within vertebrates. While its function in mammals and zebrafish is well-established and linked to severe developmental disorders, its role in invertebrates like Drosophila remains less clear and warrants further investigation. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers aiming to further dissect the molecular mechanisms of CEP120 function and its implication in human diseases. This guide serves as a foundation for future studies that will undoubtedly continue to unravel the complexities of this essential centrosomal protein.
References
- 1. A genome-wide RNAi screen to dissect centriole duplication and centrosome maturation in Drosophila - UCL Discovery [discovery.ucl.ac.uk]
- 2. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging | The EMBO Journal [link.springer.com]
- 4. Quantitative analysis of human centrosome architecture by targeted proteomics and fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmg.bmj.com [jmg.bmj.com]
- 6. A Genome-Wide RNAi Screen to Dissect Centriole Duplication and Centrosome Maturation in Drosophila | PLOS Biology [journals.plos.org]
- 7. A genome-wide RNAi screen to dissect centriole duplication and centrosome maturation in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Centrosome isolation and analysis by mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic characterization of the human centrosome by protein correlation profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CEP120 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Centrosomal Protein 120 (CEP120) as a potential therapeutic target for gastric cancer and ciliopathies. It objectively compares the rationale for targeting CEP120 with existing and emerging alternative strategies, supported by experimental data.
Executive Summary
CEP120 is a key regulator of centriole biogenesis and cilia formation.[1] Its dysregulation is implicated in the pathogenesis of both cancer and rare genetic disorders. In gastric cancer, CEP120 overexpression promotes tumorigenesis through the stabilization of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2][3] This positions the CEP120-USP54-PLK4 axis as a novel therapeutic target. For ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy, mutations in CEP120 lead to severe developmental abnormalities, highlighting a critical unmet need for targeted therapies.[4][5][6][7] This guide evaluates the therapeutic potential of targeting CEP120 in these distinct disease contexts, presenting a comparative analysis against current and alternative therapeutic approaches.
CEP120 in Gastric Cancer: A Novel Target for a Deadly Disease
Gastric cancer is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease.[8][9] The discovery of the CEP120-USP54-PLK4 signaling pathway presents a novel opportunity for targeted intervention.[2][3]
Signaling Pathway and Therapeutic Rationale
CEP120 is significantly overexpressed in gastric cancer tissues and its high expression correlates with poor prognosis.[3] Mechanistically, CEP120 promotes the deubiquitination and stabilization of PLK4 by recruiting the deubiquitinating enzyme USP54.[2][3] Elevated PLK4 levels lead to centrosome amplification, a hallmark of cancer that contributes to genomic instability and tumor progression.[2][10][11] Therefore, inhibiting CEP120 offers a strategy to destabilize PLK4, suppress centrosome amplification, and halt gastric cancer progression.
DOT script for CEP120-PLK4 Signaling Pathway in Gastric Cancer
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cep120 is essential for kidney stromal progenitor cell growth and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centrosomal protein 120 promotes centrosome amplification and gastric cancer progression via USP54-mediated deubiquitination of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reproducibility of academic preclinical translational research: lessons from the development of Hedgehog pathway inhibitors to treat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 10. PLK4 overexpression and its effect on centrosome regulation and chromosome stability in human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oricpharma.com [oricpharma.com]
A Head-to-Head Battle: Single vs. Pooled siRNA for Effective CEP120 Knockdown
A comprehensive guide for researchers on selecting the optimal siRNA strategy for silencing the key ciliogenesis regulator, CEP120.
In the intricate world of cellular biology, the centrosomal protein CEP120 plays a pivotal role in centriole duplication and maturation, processes that are fundamental to the formation of cilia.[1] Dysregulation of CEP120 has been implicated in ciliopathies, a group of genetic disorders characterized by defects in ciliary structure and function.[2] Consequently, understanding the precise functions of CEP120 is of paramount importance, and RNA interference (RNAi), particularly through the use of small interfering RNAs (siRNAs), has emerged as a powerful tool for this purpose.
This guide provides a detailed comparison of two widely used siRNA strategies for CEP120 knockdown: the use of a single, highly specific siRNA versus a pool of multiple siRNAs targeting different sequences of the CEP120 mRNA. We will delve into the experimental data, provide detailed protocols, and offer insights to help researchers make an informed decision for their specific experimental needs.
Single vs. Pooled siRNA: A Comparative Analysis
The choice between a single siRNA and a pooled siRNA approach involves a trade-off between potency, specificity, and the potential for off-target effects. The following table summarizes the key considerations:
| Feature | Single siRNA | Pooled siRNA |
| Knockdown Efficiency | Can be highly effective if the chosen siRNA is potent. However, efficacy can vary significantly between different single siRNAs.[3] | Generally provides robust and consistent knockdown by combining the effects of multiple siRNAs. The pool's overall efficacy often mirrors that of the most active individual siRNA within it.[4][5] |
| Off-Target Effects | A single siRNA has a specific off-target signature. If this signature affects genes relevant to the phenotype of interest, it can lead to misleading results.[3] | The concentration of each individual siRNA in the pool is lower, which can dilute sequence-specific off-target effects.[6] However, the total number of off-target transcripts may increase. |
| Phenotypic Confirmation | A consistent phenotype observed with two or more individual siRNAs targeting different regions of the same gene provides strong evidence for on-target effects.[7] | Can sometimes lead to a higher frequency of "hits" in phenotypic screens and more pronounced phenotypes.[5] However, deconvolution with individual siRNAs is often necessary to confirm that the phenotype is not due to an off-target effect of one or more siRNAs in the pool.[7] |
| Cost and Throughput | Screening multiple individual siRNAs can be more expensive and time-consuming for large-scale experiments.[5] | More cost-effective and suitable for high-throughput screening as a single reagent is used per gene.[4] |
Visualizing the Workflow: From Transfection to Analysis
To effectively compare single and pooled siRNA strategies for CEP120 knockdown, a well-defined experimental workflow is crucial. The following diagram illustrates the key steps involved.
The CEP120 Signaling Pathway in Ciliogenesis
CEP120 is a key player in the complex signaling network that governs the assembly and function of cilia. Its depletion has been shown to disrupt the localization of other critical ciliary proteins, ultimately leading to defective ciliogenesis and impaired cellular signaling.[8][9] The diagram below provides a simplified overview of CEP120's role.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the key experiments involved in comparing single versus pooled siRNA for CEP120 knockdown.
siRNA Transfection
This protocol is a general guideline and should be optimized for your specific cell line and transfection reagent.
-
Cell Seeding: 24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[10] Use antibiotic-free growth medium.
-
siRNA Preparation:
-
Single siRNA: Dilute the validated single CEP120 siRNA and a non-targeting control siRNA to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
Pooled siRNA: Dilute the CEP120 siRNA pool and a non-targeting control siRNA pool to the desired final concentration (e.g., 20 nM) in serum-free medium.
-
-
Transfection Complex Formation:
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the diluted siRNA to the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10][11]
-
-
Transfection: Add the siRNA-transfection reagent complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream analysis.
Quantitative PCR (qPCR) for Knockdown Validation
This protocol is for a two-step RT-qPCR.
-
RNA Isolation: 48-72 hours post-transfection, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of CEP120 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[12]
Western Blot for Protein Level Analysis
-
Protein Extraction: 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CEP120 and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
Immunofluorescence for Cilia Visualization
-
Cell Culture and Transfection: Grow and transfect cells on glass coverslips in a 24-well plate.
-
Induction of Ciliogenesis: After 24 hours of transfection, induce ciliogenesis by serum starvation (e.g., reducing serum concentration to 0.5%) for an additional 24-48 hours.[9]
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with primary antibodies against a ciliary marker (e.g., acetylated α-tubulin for the axoneme) and a basal body marker (e.g., γ-tubulin) for 1 hour at room temperature.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining and visualize using a fluorescence or confocal microscope.[15][16]
Conclusion
The decision to use a single versus a pooled siRNA approach for CEP120 knockdown depends on the specific goals of the experiment. For initial high-throughput screening or when a robust knockdown is the primary objective, a pooled siRNA strategy may be advantageous due to its generally higher efficiency and reduced off-target effects at the individual siRNA level.[4][5] However, for detailed mechanistic studies and to ensure the observed phenotype is a direct result of CEP120 depletion, validating the findings with at least two independent, single siRNAs is the gold standard.[7] By carefully considering the pros and cons of each approach and following rigorous experimental protocols, researchers can confidently investigate the multifaceted roles of CEP120 in cellular function and disease.
References
- 1. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are siRNA Pools Smart? | Thermo Fisher Scientific - US [thermofisher.com]
- 4. siRNA To pool or not to pool [horizondiscovery.com]
- 5. A Direct Phenotypic Comparison of siRNA Pools and Multiple Individual Duplexes in a Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. thermofisher.com [thermofisher.com]
- 8. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
assessing the efficacy of different siRNA delivery systems for CEP120
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various siRNA delivery systems for the effective knockdown of Centrosomal Protein 120 (CEP120), a key regulator of centriole biogenesis and cilia formation. Mutations and dysregulation of CEP120 are associated with ciliopathies such as Joubert syndrome and Jeune asphyxiating thoracic dystrophy, making it a crucial target for research and therapeutic development.[1][2][3] This document summarizes experimental data, details methodologies for key experiments, and provides visual workflows to aid in the selection of an appropriate delivery strategy.
Comparison of CEP120 siRNA Delivery Systems
The efficacy of siRNA-mediated knockdown of CEP120 is highly dependent on the chosen delivery system. This section compares common non-viral and viral methods, summarizing their performance based on available research.
| Delivery System | Principle | Typical Knockdown Efficiency for CEP120 | Cell Viability | Key Advantages | Key Disadvantages |
| Lipid-Based (Lipofection) | Cationic lipids form complexes with negatively charged siRNA, facilitating entry into cells via endocytosis. | ~70-90% (mRNA level)[4] | Moderate to High | High transfection efficiency in many cell lines, commercially available and easy to use.[4][5][6] | Can exhibit cytotoxicity, efficiency is cell-type dependent.[7] |
| Electroporation | An electrical pulse creates transient pores in the cell membrane, allowing siRNA to enter the cytoplasm. | >70-95% (in difficult-to-transfect cells)[8] | Low to Moderate | Highly efficient for a wide range of cells, including primary and suspension cells.[8][9] | Can cause significant cell death, requires specialized equipment.[8] |
| Polymer-Based Nanoparticles | Cationic polymers condense siRNA into nanoparticles that are taken up by cells. | ~60-80% (gene silencing)[10][11] | Moderate | Low toxicity, biodegradable, potential for in vivo targeting.[12][13] | Lower transfection efficiency compared to other methods, potential for off-target effects.[11] |
| Lentiviral shRNA | A viral vector integrates shRNA into the host genome for stable, long-term expression. | >85% (protein level)[14] | High (post-selection) | Stable and long-term knockdown, can be used for in vivo studies.[14][15][16] | Labor-intensive production, potential for insertional mutagenesis.[16] |
| Adenoviral shRNA | A viral vector delivers shRNA as an episome for transient, high-level expression. | High (transient) | Moderate to High | Efficiently transduces a broad range of dividing and non-dividing cells.[17][18][19] | Transient expression, can elicit an immune response.[20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for CEP120 siRNA delivery using common techniques and subsequent validation.
Lipid-Based Transfection using Lipofectamine RNAiMAX
This protocol is adapted for a 24-well plate format and should be optimized for specific cell types.
Materials:
-
CEP120 siRNA (e.g., from Santa Cruz Biotechnology)[21] and a non-targeting control siRNA
-
Opti-MEM™ I Reduced Serum Medium
-
Cells plated to be 30-50% confluent at the time of transfection
-
Complete growth medium without antibiotics
Procedure:
-
siRNA Dilution: In a sterile tube, dilute 6 pmol of CEP120 siRNA or control siRNA in 50 µL of Opti-MEM™ Medium. Mix gently.
-
Lipofectamine RNAiMAX Dilution: In a separate sterile tube, gently mix the Lipofectamine™ RNAiMAX reagent and then dilute 1 µL in 50 µL of Opti-MEM™ Medium. Mix gently.
-
Complex Formation: Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 100 µL of the siRNA-lipid complexes to the cells in each well containing 500 µL of complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with knockdown analysis.
Electroporation using Amaxa™ Nucleofector™
This protocol provides a general guideline for electroporation and requires optimization of the specific Nucleofector™ program for your cell type.
Materials:
-
CEP120 siRNA and a non-targeting control siRNA
-
Amaxa™ Nucleofector™ Device and appropriate kit (e.g., Cell Line Nucleofector™ Kit V)[23][24]
-
Certified cuvettes
-
Cells in suspension
-
Pre-warmed complete growth medium
Procedure:
-
Cell Preparation: Harvest and count the cells. For each transfection, you will typically need 2 x 10^5 to 1 x 10^6 cells. Centrifuge the required number of cells and completely remove the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of room-temperature Nucleofector™ Solution from the kit.
-
siRNA Addition: Add the desired amount of CEP120 siRNA (typically 100-300 pmol) to the cell suspension.
-
Nucleofection: Transfer the cell/siRNA suspension to a certified cuvette, avoiding air bubbles. Place the cuvette in the Nucleofector™ device and apply the optimized electrical pulse program for your cell line.
-
Recovery: Immediately after electroporation, add 500 µL of pre-warmed complete growth medium to the cuvette and gently transfer the cells to a culture plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Lentiviral shRNA Transduction
This protocol outlines the steps for transducing cells with lentiviral particles expressing an shRNA targeting CEP120.
Materials:
-
Lentiviral particles containing CEP120 shRNA (e.g., from Santa Cruz Biotechnology)[21] and a control shRNA
-
Target cells plated in complete growth medium
-
Polybrene (optional, to enhance transduction efficiency)
Procedure:
-
Cell Plating: Plate the target cells to be 50-70% confluent on the day of transduction.
-
Transduction: Thaw the lentiviral particles on ice. Add the viral particles to the cells at the desired multiplicity of infection (MOI). Polybrene can be added to a final concentration of 5-8 µg/mL to enhance transduction.
-
Incubation: Incubate the cells with the viral particles for 12-24 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the medium containing the viral particles and replace it with fresh complete growth medium.
-
Selection and Expansion (for stable knockdown): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for successfully transduced cells.
-
Knockdown Analysis: Analyze gene knockdown 72 hours post-transduction or after the selection process is complete.
Assessment of Knockdown Efficacy and Cell Viability
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown
-
RNA Isolation: At 48-72 hours post-transfection, harvest the cells and isolate total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using primers specific for CEP120 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of CEP120 mRNA using the ΔΔCt method to determine the percentage of knockdown compared to the control group.
Western Blot for Protein Knockdown
-
Protein Extraction: Lyse the cells in RIPA buffer with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against CEP120 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system and quantify the band intensities to determine the level of protein knockdown.
Cell Viability Assay (MTS Assay)
-
Plate Cells: Seed cells in a 96-well plate and transfect as described above.
-
Add MTS Reagent: At 48-72 hours post-transfection, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate: Incubate the plate at 37°C for 1-4 hours.
-
Measure Absorbance: Measure the absorbance at 490 nm using a plate reader.
-
Calculate Viability: Express the viability of transfected cells as a percentage relative to untransfected or control-transfected cells.
Visualizing CEP120's Role and Experimental Workflow
To better understand the context of CEP120 knockdown and the experimental process, the following diagrams have been generated using Graphviz.
Caption: CEP120 signaling in centriole biogenesis and ciliogenesis.
Caption: Experimental workflow for assessing CEP120 siRNA delivery.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. CEP120 centrosomal protein 120 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Disease-Associated Mutations in CEP120 Destabilize the Protein and Impair Ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipofectamine RNAiMAX: an efficient siRNA transfection reagent in human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 6. genscript.com [genscript.com]
- 7. Methods for siRNA-mediated Reduction of mRNA and Protein Expression in Human Placental Explants, Isolated Primary Cells and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lymphocyte siRNA electroporation transfection | McManus Lab [mcmanuslab.ucsf.edu]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. siRNA Delivery Improvement by Co-formulation of Different Modified Polymers in Erythroleukemic Cell Line K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymeric Nanoparticles for siRNA Delivery and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. rupress.org [rupress.org]
- 15. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 16. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 17. Viral shRNA and miR RNAi Vector Delivery Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Gene silencing by adenovirus-delivered siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Adenoviral delivery of DNA plasmid for RNA silencing: pros and cons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Adenovirus-Mediated RNA Interference on Endogenous MicroRNAs in a Mouse Model of Multidrug Resistance Protein 2 Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scbt.com [scbt.com]
- 22. ulab360.com [ulab360.com]
- 23. timothyspringer.org [timothyspringer.org]
- 24. encodeproject.org [encodeproject.org]
Comparative Statistical Analysis of CEP120 Knockdown: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of data from CEP120 knockdown experiments, offering a comparative perspective against other key proteins implicated in ciliopathies and centriole biology. The information presented herein is intended to support research and drug development efforts targeting these pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from CEP120 knockdown experiments and compare these findings with the effects of targeting alternative proteins such as Sas6, Plk4, and CEP290.
Table 1: Effect of Protein Knockdown on Pericentriolar Material (PCM) Component Levels
| Target Protein | PCM Component | Fold Change vs. Control (Mean ± SD) | Cell Type | Reference |
| CEP120 | Pericentrin | ~2.5-fold increase | MEFs | [1] |
| Cdk5Rap2 | Increased | MEFs | [1] | |
| Ninein | Increased | MEFs | [1] | |
| γ-tubulin | No significant change | MEFs | [2] | |
| Sas6 | Pericentrin | No significant change | MEFs | [1] |
| Cdk5Rap2 | No significant change | MEFs | [1] |
Table 2: Impact of Protein Knockdown/Inhibition on Ciliogenesis
| Target Protein/Inhibitor | Phenotype | Percentage of Ciliated Cells (Treatment vs. Control) | Cell Type | Reference |
| CEP120 (siRNA) | Defective ciliary assembly | Significantly reduced | MEFs | [1] |
| CEP290 (siRNA) | Decreased ciliogenesis | Reduced percentage of ciliated cells | Cultured mammalian cells | [3] |
| Sas6 (RNAi) | Lack of cilium formation | Not specified | Drosophila neurons | [4] |
| Plk4 (Inhibitor - Centrinone B) | Centrosome loss, affecting ciliogenesis | Not specified | RPE-1 cells | [5] |
Table 3: Consequences of Protein Knockdown/Inhibition on Cell Cycle Progression
| Target Protein/Inhibitor | Effect on Cell Cycle | Key Observations | Cell Type | Reference |
| CEP120 (siRNA) | No significant change in quiescent cells | Increase in G0/G1 population upon serum starvation in both control and knockdown cells. | MEFs | [1] |
| Premature cell cycle exit in progenitors | Reduced BrdU labeling index, increased cell cycle exit index. | Mouse neocortical neural progenitors | [6] | |
| Plk4 (Inhibitor - CFI-400945) | G2/M arrest | Dose-dependent increase in the G2/M population. | Human prostate cancer cells | [7] |
| CEP290 (siRNA) | S-phase progression defects | Slower progression through S-phase. | IMCD3 cells | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA-Mediated Knockdown of CEP120
This protocol describes the transient silencing of the CEP120 gene using small interfering RNA (siRNA) in mammalian cells.
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) are seeded at high density.
-
Transfection: Cells are transfected with either a non-targeting control siRNA or a CEP120-specific siRNA using a suitable transfection reagent.
-
Induction of Quiescence: Immediately following transfection, cells are incubated in a low-serum medium for 24-48 hours to arrest them in the G0 phase of the cell cycle.
-
Verification of Knockdown: The efficiency of CEP120 depletion is confirmed by immunoblot analysis of whole-cell lysates using a CEP120-specific antibody. Immunofluorescence staining can also be used to confirm the loss of CEP120 signal from the daughter centriole.[1]
Quantitative Immunofluorescence Microscopy
This protocol outlines the steps for quantifying the fluorescence intensity of centrosomal proteins.
-
Cell Preparation: Cells grown on coverslips are fixed, permeabilized, and blocked.
-
Antibody Incubation: Cells are incubated with primary antibodies against the protein of interest (e.g., Pericentrin, Cdk5Rap2, Ninein) and a centriolar marker (e.g., γ-tubulin or centrin). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Image Acquisition: Images are captured using a fluorescence microscope with a high-magnification objective. Z-stacks are often acquired to capture the entire centrosome.
-
Image Analysis: The fluorescence intensity of the protein of interest at the centrosome is measured using image analysis software. The intensity is typically corrected for background fluorescence. The centrosomal region is identified based on the centriolar marker.[9][10]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Cell Harvesting and Fixation: Cells are harvested and fixed in cold 70% ethanol, which permeabilizes the cells. Fixed cells can be stored at 4°C.[11]
-
RNAse Treatment and PI Staining: The fixed cells are washed and then treated with RNase A to degrade RNA, ensuring that PI specifically stains the DNA. A PI staining solution is then added.[12][13]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI, which is proportional to the DNA content, is measured.
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content (fluorescence intensity).[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key biological pathways and experimental procedures related to CEP120.
Caption: CEP120 signaling in centriole maturation and ciliogenesis.
Caption: Experimental workflow for CEP120 knockdown analysis.
References
- 1. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells | eLife [elifesciences.org]
- 2. A novel Cep120-dependent mechanism inhibits centriole maturation in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. uniprot.org [uniprot.org]
- 5. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number | eLife [elifesciences.org]
- 6. Cep120 and TACCs Control Interkinetic Nuclear Migration and the Neural Progenitor Pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK4 is upregulated in prostate cancer and its inhibition reduces centrosome amplification and causes senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA replication stress underlies renal phenotypes in CEP290-associated Joubert syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes [jove.com]
- 10. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. ucl.ac.uk [ucl.ac.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of CEP120 Human Pre-designed siRNA Set A
Ensuring the safe and compliant disposal of laboratory reagents is paramount for maintaining a secure research environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of the CEP120 Human Pre-designed siRNA Set A, designed for researchers, scientists, and drug development professionals. While this siRNA set is not classified as a hazardous chemical, as a synthetic nucleic acid, its disposal falls under specific guidelines for biohazardous waste to mitigate any potential environmental or health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS). Adherence to personal protective equipment (PPE) standards is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Not generally required for this product | Use in a well-ventilated area. |
Core Disposal Principle: Decontamination of Synthetic Nucleic Acids
According to the National Institutes of Health (NIH) guidelines, all liquid and solid wastes contaminated with recombinant or synthetic nucleic acids, such as siRNA, must be decontaminated prior to disposal.[1][2][3][4] This is a critical step to ensure that these biologically active molecules are rendered inactive. The two primary methods for decontamination are chemical disinfection and autoclaving.
Step-by-Step Disposal Procedures
The appropriate disposal method depends on whether the waste is in a liquid or solid form.
-
Chemical Decontamination:
-
Add fresh bleach to the liquid waste to achieve a final concentration of 10% (a 1:10 dilution of household bleach).[1][5]
-
Ensure thorough mixing and allow the solution to sit for a minimum of 30 minutes to ensure complete inactivation.[1]
-
After the contact time, the decontaminated liquid can typically be poured down the sanitary sewer with copious amounts of water, provided it does not contain other hazardous chemicals.[6]
-
-
Autoclaving:
-
Collect liquid waste in a vented, autoclavable container.
-
Autoclave at 121°C for a minimum of 30-60 minutes. The exact time may vary based on the volume of waste.
-
After cooling, the autoclaved liquid can be disposed of down the sanitary sewer.
-
-
Collection:
-
Decontamination:
-
Autoclaving (Preferred Method): Securely close the biohazard bag, leaving a small opening for steam to penetrate, and place it in a secondary, leak-proof, and autoclavable container. Autoclave at 121°C for at least 60 minutes.
-
Chemical Decontamination: For items that cannot be autoclaved, thorough wiping or soaking with a 10% bleach solution for at least 30 minutes is necessary.
-
-
Final Disposal:
-
Post-Autoclaving: Once autoclaved and cooled, the biohazard bag should be placed inside an opaque or black trash bag before being discarded with regular laboratory waste.[3] This prevents confusion and unnecessary alarm for custodial staff.
-
Regulated Medical Waste: Alternatively, and as required by some institutions, the sealed biohazard bag (autoclaved or not) may need to be placed in a designated regulated medical waste (RMW) container for collection by a licensed biohazardous waste contractor.[1]
-
Always confirm your institution's specific requirements for the final disposal step of decontaminated waste.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of siRNA-containing waste.
Caption: Workflow for the safe disposal of CEP120 siRNA waste.
By implementing these procedures, your laboratory can maintain a high standard of safety and compliance, ensuring that research advances are not compromised by procedural oversights. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for clarification on local policies.
References
Safeguarding Your Research: A Guide to Handling CEP120 Human Pre-designed siRNA Set A
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of CEP120 Human Pre-designed siRNA Set A. This guide provides immediate, procedural guidance to ensure laboratory safety and experimental success.
Proper handling of synthetic small interfering RNA (siRNA) is crucial for maintaining its integrity and ensuring the validity of experimental results. While siRNA itself is not generally classified as a hazardous substance, the reagents used in conjunction with it, and the potential for biological effects, necessitate careful adherence to safety protocols. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for the this compound.
Personal Protective Equipment (PPE) and Essential Safety Measures
When working with siRNA, it is imperative to prevent contamination with ribonucleases (RNases), which can rapidly degrade the RNA molecules. Therefore, a clean work environment and proper PPE are critical.
| PPE / Safety Measure | Specification | Rationale |
| Gloves | Powder-free nitrile or latex gloves | Prevents RNase contamination from skin and protects the user from potential exposure to transfection reagents.[1][2][3] |
| Lab Coat | Standard laboratory coat | Protects personal clothing from spills and contamination. |
| Eye Protection | Safety glasses or goggles | Shields eyes from splashes of transfection reagents or other chemicals.[4][5] |
| Work Area | Designated RNase-free zone | Minimizes the risk of siRNA degradation. Use of RNase decontamination solutions is recommended. |
| Pipette Tips | RNase-free filter tips | Prevents cross-contamination between samples and protects the micropipettor from aerosols.[2][3] |
| Tubes and Plates | Sterile, RNase-free plasticware | Ensures the integrity of the siRNA and experimental samples.[1][2][3] |
Operational Plan: From Receipt to Disposal
Proper logistical planning is essential for successful gene silencing experiments. This includes appropriate storage upon receipt, accurate reconstitution, and safe disposal of materials.
| Operational Step | Procedure | Key Considerations |
| Receiving and Storage | Upon receipt, inspect the package for any damage. Store the lyophilized siRNA at -20°C or -80°C in a non-frost-free freezer.[1][2][3][6] | Long-term storage at -80°C is recommended for maximum stability. Avoid repeated freeze-thaw cycles.[3] |
| Reconstitution | Briefly centrifuge the tube to ensure the siRNA pellet is at the bottom.[1][6][7] Resuspend in RNase-free water or a suitable buffer (e.g., 1x siRNA buffer) to a convenient stock concentration (e.g., 20 µM).[2][7] Vortex briefly and let it sit at room temperature for a few minutes to ensure complete dissolution. | Use of a buffer can help maintain a stable pH. Aliquot the stock solution to minimize freeze-thaw cycles.[7] |
| Transfection | Follow a validated transfection protocol specific to your cell type. This typically involves diluting the siRNA and a transfection reagent separately in serum-free media, then combining them to form complexes before adding to the cells. | The efficiency of transfection and potential cytotoxicity of the transfection reagent should be optimized for each cell line. |
| Disposal | Dispose of all used materials, including pipette tips, tubes, and cell culture waste, in accordance with your institution's guidelines for biohazardous waste. | While siRNA itself is not infectious, the cellular material it has been in contact with is considered biohazardous. |
Experimental Workflow and Protocols
A typical siRNA experiment follows a logical progression from preparation to analysis. The following diagram and protocol outline the key steps for using the this compound.
Detailed Experimental Protocol:
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Reconstitution:
-
Add the appropriate volume of RNase-free nuclease-free water or 1x siRNA buffer to achieve a stock concentration of 20 µM.
-
Pipette up and down gently to mix, then vortex briefly.
-
Incubate at room temperature for 10-15 minutes to ensure the siRNA is fully dissolved.
-
Store aliquots at -20°C or -80°C.[3]
-
Transfection Complex Formation (Example for a 24-well plate):
-
Tube A: Dilute 1.5 µl of 20 µM siRNA stock solution in 50 µl of serum-free medium (e.g., Opti-MEM®).
-
Tube B: Dilute 1.5 µl of a lipid-based transfection reagent in 50 µl of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Cell Transfection:
-
Remove the growth medium from the cells.
-
Add 400 µl of fresh, antibiotic-free complete growth medium to each well.
-
Add the 100 µl of siRNA-transfection reagent complex to the cells dropwise.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target mRNA and protein.
-
After incubation, harvest the cells to assess the efficiency of gene knockdown.
-
For mRNA analysis (qRT-PCR): Extract total RNA and perform quantitative reverse transcription PCR to measure the relative expression of CEP120 mRNA.
-
For protein analysis (Western Blot): Prepare cell lysates and perform a Western blot using an antibody specific for the CEP120 protein.
-
Perform relevant phenotypic assays to determine the functional consequences of CEP120 knockdown.
-
This comprehensive guide provides the foundational knowledge for safely and effectively using the this compound in your research. Adherence to these protocols will help ensure the integrity of your experiments and the safety of laboratory personnel.
References
- 1. Care and Handling of siRNA Oligonucleotides | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. GenePharma | siRNA Instructions [genepharma.com]
- 3. MISSION™ siRNA よくあるお問い合わせ(FAQ) [sigmaaldrich.com]
- 4. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. horizondiscovery.com [horizondiscovery.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
